molecular formula C3H5NOS B052157 2-Thiazolidinone CAS No. 2682-49-7

2-Thiazolidinone

Cat. No.: B052157
CAS No.: 2682-49-7
M. Wt: 103.15 g/mol
InChI Key: SLYRGJDSFOCAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolidinone is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This saturated, nitrogen- and sulfur-containing lactam serves as a versatile core structure for the design and synthesis of novel bioactive compounds. Its primary research value lies in its role as a key intermediate and pharmacophore in drug discovery programs. Researchers utilize this compound to develop molecules with a wide range of biological activities, including potent antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The mechanism of action for derivatives often involves enzyme inhibition, such as targeting bacterial enzyme MurB, or interacting with cellular targets like histone deacetylases (HDACs) in oncology research. Furthermore, its application extends to materials science, where it is investigated for the development of polymers and as a ligand in coordination chemistry. Supplied with detailed analytical documentation, including NMR and HPLC purity data, this compound is an essential building block for synthetic chemists and biologists exploring structure-activity relationships (SAR) and developing the next generation of therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRGJDSFOCAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074815
Record name 2-Thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-49-7
Record name 2-Thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2682-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxothiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-thiazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Thiazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOTHIAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6U1ZG59XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Chemist's Guide to the 2-Thiazolidinone Core: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-thiazolidinone scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents. Its unique combination of a lactam embedded within a sulfur-containing heterocycle imparts favorable physicochemical properties and diverse biological activities, including applications as antimicrobial, anti-inflammatory, and anticancer agents.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the this compound core. Moving beyond a mere recitation of protocols, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and presents field-proven methodologies. We will explore classical cyclization techniques and modern multicomponent reactions, offering detailed experimental protocols, comparative data, and mechanistic diagrams to empower scientists in the rational design and synthesis of novel this compound derivatives.

Introduction: The Strategic Importance of the this compound Moiety

The five-membered this compound ring system is a saturated heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2.[2] This arrangement creates a unique electronic and steric environment, making the scaffold an excellent platform for developing therapeutic agents. The core structure's stability, coupled with the potential for functionalization at the N-3, C-4, and C-5 positions, allows for the fine-tuning of steric bulk, lipophilicity, and hydrogen bonding capabilities. This chemical tractability has enabled its incorporation into a wide array of compounds targeting diverse biological pathways. This guide focuses on the fundamental challenge for any drug discovery program: the efficient and reliable synthesis of the core structure itself.

Foundational Synthetic Strategies: Building the Core

The construction of the this compound ring primarily relies on intramolecular cyclization reactions where the key S-C2 and N3-C2 bonds are formed. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we detail the most robust and widely adopted methods.

Method 1: Cyclocondensation of 2-Aminoethanethiols with Carbonyl Sources

This is one of the most direct and fundamental approaches to the unsubstituted this compound core. The strategy involves the reaction of a bifunctional 2-aminoethanethiol with a reagent that can provide the C2 carbonyl carbon.

Causality and Mechanistic Insight: The reaction is driven by the sequential nucleophilic attack of the thiol and amine groups. The choice of the carbonyl source is critical. While toxic reagents like phosgene or triphosgene can be used, urea offers a safer and more practical alternative, particularly for industrial applications.[3] The reaction with urea proceeds via a high-temperature condensation, eliminating ammonia. The initial step is likely the formation of an S-carbamoyl or N-carbamoyl intermediate, which then undergoes intramolecular cyclization with the loss of ammonia to form the stable five-membered ring.

Below is a logical workflow for this foundational synthesis.

G cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Product A 2-Aminoethanethiol Hydrochloride C Mix & Heat (e.g., 180°C) A->C B Urea B->C D Intramolecular Cyclocondensation C->D 3 hours E Ammonia Emanation D->E F Cooling & Dilution (e.g., with Toluene) D->F G Extraction & Purification F->G H This compound (Product) G->H

Caption: Workflow for this compound Synthesis via Urea Condensation.

Field-Proven Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: In a reaction vessel equipped with a condenser, combine 2-aminoethanethiol hydrochloride (11.4 g, 0.1 mol) and urea (9.0 g, 0.15 mol).

  • Heating: Stir the mixture and heat to 180°C. The reaction progress can be monitored by the emanation of ammonia gas from the top of the condenser, which can be trapped in an acidic solution.

  • Reaction Time: Maintain the temperature for 3 hours, or until the evolution of ammonia ceases, indicating the completion of the reaction.

  • Workup: After cooling, the resulting solid is typically purified. The original literature suggests extraction with a suitable solvent like toluene to isolate the product.[3]

  • Isolation: The product is isolated after solvent removal and can be further purified by recrystallization if necessary. This one-step process can achieve yields of 85-90%.[3]

Method 2: Conversion of Thiazolidine-2-thiones

An alternative and highly versatile two-step approach involves the initial synthesis of a thiazolidine-2-thione, which is subsequently converted to the corresponding this compound. This method is particularly useful for generating substituted derivatives, as the thione intermediate is often readily accessible.

Step A: Synthesis of Thiazolidine-2-thiones from β-Amino Alcohols

The reaction of β-amino alcohols with carbon disulfide (CS₂) in the presence of a base is a classic and efficient method for preparing thiazolidine-2-thiones.[4]

Causality and Mechanistic Insight: The reaction proceeds through the in-situ formation of a dithiocarbamate salt from the amine and CS₂. The hydroxyl group, often activated by conversion to a better leaving group (e.g., via tosylation or reaction with a halogenating agent) or through intramolecular assistance, is then displaced by the sulfur of the dithiocarbamate in a cyclization reaction. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[5]

G cluster_stepA Step A: Thione Synthesis cluster_stepB Step B: Thione-to-One Conversion A β-Amino Alcohol D Dithiocarbamate Formation A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., KOH, Et₃N) C->D E Intramolecular Cyclization (SN2) D->E Activation of OH (implicit or explicit) F Thiazolidine-2-thione E->F I S-Alkylation & Ring Rearrangement F->I G 2-Bromoethanol G->I H Base (e.g., NaOEt) H->I J This compound I->J G cluster_start Ugi Components cluster_process Reaction Cascade cluster_end Post-Ugi Transformation A Aldehyde/Ketone E Ugi Condensation (One Pot) A->E B Amine B->E C Isocyanide C->E D Thiocarboxylic Acid D->E F α-Acylamino Thioamide (Endothiopeptide Intermediate) E->F G Cyclization/ Dehydration F->G Acid Catalyst H Thiazole Derivative G->H

Sources

The Multifaceted Mechanisms of 2-Thiazolidinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Thiazolidinone Scaffold

The this compound core, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases.[3][4] From their well-established role as antidiabetic agents to their emerging potential in oncology and infectious diseases, the therapeutic versatility of 2-thiazolidinones stems from their ability to interact with a diverse array of biological targets.[5][6] This guide provides an in-depth exploration of the core mechanisms of action through which this compound derivatives exert their pharmacological effects, offering insights for researchers and professionals engaged in drug discovery and development. The structural flexibility of the this compound ring, particularly at the C-5 and N-3 positions, allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and target selectivity.[7][8]

This technical guide will dissect the primary molecular mechanisms, including enzyme inhibition, receptor modulation, and interference with signal transduction pathways, providing a comprehensive overview supported by experimental evidence and methodologies.

I. Enzyme Inhibition: A Primary Modality of Action

A significant number of this compound derivatives owe their therapeutic effects to the targeted inhibition of specific enzymes. This mode of action is central to their anti-inflammatory, anticancer, and antimicrobial properties.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Combating Inflammation

Inflammation is a complex biological response mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the arachidonic acid cascade.[9][10] Several this compound derivatives have been identified as potent inhibitors of these enzymes, making them attractive candidates for the development of novel anti-inflammatory agents.[9]

The mechanism of action often involves the derivative binding to the active site of the COX or LOX enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.[10] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring of the this compound scaffold can significantly influence inhibitory potency and selectivity for COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects.[11][12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory potential of this compound derivatives is a colorimetric enzyme assay.[11]

Methodology:

  • Enzyme Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The test this compound derivatives and a reference inhibitor (e.g., celecoxib) are pre-incubated with the COX-2 enzyme at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

  • Detection: The production of prostaglandin G2, the initial product of the COX reaction, is coupled to a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) which is oxidized to produce a colored product.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (enzyme and substrate without inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Causality behind Experimental Choices:

  • The use of a human recombinant enzyme ensures the relevance of the findings to human physiology.

  • Pre-incubation of the inhibitor with the enzyme allows for the establishment of binding equilibrium before the enzymatic reaction begins.

  • The colorimetric detection method provides a sensitive and high-throughput means of quantifying enzyme activity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A Target for Diabetes and Obesity

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[13][14] Certain 5-arylidene-2,4-thiazolidinedione derivatives have shown promising inhibitory activity against PTP1B.[13] The proposed mechanism involves the interaction of the thiazolidinedione core and its substituents with the active site of PTP1B, preventing the dephosphorylation of the insulin receptor and thereby enhancing insulin sensitivity.

Aldose Reductase Inhibition: Mitigating Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to diabetic complications.[14] Thiazolidin-2,4-dione derivatives have been investigated as aldose reductase inhibitors, with the aim of preventing or treating these complications.[14][15]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer.[5] Some 2,4-thiazolidinedione derivatives have been identified as inhibitors of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] This mechanism highlights the potential of these compounds in cancer chemotherapy.

II. Receptor Modulation: The PPAR-γ Agonist Activity

The most well-documented mechanism of action for a class of 2,4-thiazolidinediones, known as "glitazones" (e.g., pioglitazone, rosiglitazone), is their agonist activity at the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][6]

The PPAR-γ Signaling Pathway

PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[6][16] Upon activation by a ligand, such as a thiazolidinedione derivative, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[17] This binding event initiates the transcription of genes involved in insulin signaling, glucose uptake, and adipogenesis, ultimately leading to improved insulin sensitivity.[6][15]

Diagram: PPAR-γ Signaling Pathway

PPAR_gamma_pathway TZD This compound Derivative (Agonist) PPARg PPAR-γ TZD->PPARg Binds to Complex PPAR-γ/RXR Heterodimer PPARg->Complex Forms heterodimer with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Proteins Insulin-Sensitizing Proteins Gene_Transcription->Proteins Leads to synthesis of Cellular_Response Improved Insulin Sensitivity Proteins->Cellular_Response Results in

Caption: Activation of the PPAR-γ signaling pathway by this compound derivatives.

III. Interference with Signal Transduction Pathways

Beyond direct enzyme inhibition and receptor modulation, this compound derivatives can exert their effects by interfering with various intracellular signaling pathways, particularly those implicated in cancer and inflammation.

Modulation of NF-κB and MAPK Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammation and cell survival.[4] Some this compound derivatives have been shown to suppress the activation of NF-κB and modulate the MAPK cascade, leading to a reduction in the production of pro-inflammatory cytokines and an induction of apoptosis in cancer cells.[4]

Cell Cycle Arrest and Apoptosis Induction in Cancer

A key anticancer mechanism of many this compound derivatives is their ability to induce cell cycle arrest and apoptosis.[5][18] This is often achieved through the modulation of key cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases) and pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, and caspases).[19] The anticancer effects can be both PPAR-γ-dependent and -independent.[5]

Diagram: Experimental Workflow for Assessing Anticancer Activity

Anticancer_Workflow Start Cancer Cell Line Treatment Treat with this compound Derivative Start->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treatment->Flow_Cytometry Western_Blot Western Blot for Apoptotic Proteins Treatment->Western_Blot Results Data Analysis: - IC50 Determination - Cell Cycle Distribution - Protein Expression Levels MTT_Assay->Results Flow_Cytometry->Results Western_Blot->Results

Caption: A typical workflow for evaluating the anticancer mechanism of this compound derivatives.

IV. Antimicrobial Mechanisms of Action

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have shown promise as antibacterial and antifungal agents through various mechanisms.[8][20]

Inhibition of Bacterial Cell Wall Synthesis

Some this compound analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8]

Inhibition of Fatty Acid Synthesis

Molecular docking studies have suggested that certain this compound derivatives can act as inhibitors of E. coli FabH, an enzyme involved in the initiation of fatty acid synthesis, a vital process for bacterial survival.[20]

V. Inhibition of Histone-Reader Bromodomains

Recent research has identified 2-thiazolidinones as a novel chemotype for the inhibition of bromodomains, specifically the BRD4 bromodomain.[21] Bromodomains are "reader" modules that recognize acetylated lysine residues on histones, playing a key role in the transcriptional activation of oncogenes like c-myc.[21] By inhibiting BRD4, these derivatives can downregulate the expression of such oncogenes, presenting a novel avenue for cancer therapy.[22]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules. Their mechanisms of action are multifaceted, ranging from specific enzyme inhibition and receptor modulation to the broad-scale interference with critical cellular signaling pathways. This versatility has led to their investigation in a wide spectrum of diseases, including metabolic disorders, cancer, inflammation, and infectious diseases.

Future research will likely focus on the design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of dual-target or multi-target inhibitors based on the this compound scaffold holds significant promise for treating complex multifactorial diseases.[6] As our understanding of the intricate molecular interactions of these compounds continues to grow, so too will their potential to be developed into the next generation of life-saving therapeutics.

References

  • Malik, I., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(6), 1537-1563. [Link]

  • Singh, S., Kaur, M., & Verma, S. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. European Journal of Medicinal Chemistry, 52, 395-415. [Link]

  • Alheety, K. A., & Al-Azzawi, A. M. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 512-519. [Link]

  • Bireddy, S. R., Konkala, V. S., Godugu, C., & Dubey, P. K. (2020). A Review on the Synthesis and Biological Studies of 2, 4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 536-552. [Link]

  • Tzamtzi, M., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(5), 1076. [Link]

  • Verma, A., & Singh, D. (2024). Medicinal Perspective of 2, 4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(3), e202400147. [Link]

  • Kumar, H., Marwaha, R. K., Aggarwal, N., Gupta Marwaha, M., Deep, A., Chopra, H., ... & Al-Harrasi, A. (2022). Thiazolidin-2, 4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]

  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskii, D. S., & Poroikov, V. V. (2008). Computer-aided discovery of anti-inflammatory thiazolidinones with dual cyclooxygenase/lipoxygenase inhibition. Journal of medicinal chemistry, 51(8), 2512-2520. [Link]

  • Kumar, R., & Singh, P. (2018). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2, 4-dione Derivatives: A Review. Current organic synthesis, 15(2), 168-183. [Link]

  • Kumar, V., & Kumar, S. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 13(1), 77-101. [Link]

  • Kumar, A., & Kumar, S. (2019). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Serbian Chemical Society, 84(1), 35-46. [Link]

  • Kryshchyshyn-Dylevych, A., & Lesyk, R. (2025). The mechanisms of 2, 4-Thiazolidinedione for its anticancer activity. ResearchGate. [Link]

  • Singh, D., & Verma, A. (2024). Anticancer mechanism of action of 2, 4‐thiazolidinediones. ResearchGate. [Link]

  • Da Silva, A. C., de Oliveira, B. G., de Souza, A. C. S., & de Alencastro, R. B. (2019). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Future medicinal chemistry, 11(13), 1617-1632. [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2637-2661. [Link]

  • Kumar, H., Marwaha, R. K., Aggarwal, N., Gupta Marwaha, M., Deep, A., Chopra, H., ... & Al-Harrasi, A. (2022). Mechanism of Action of Thiazolidin-2, 4-dione. Encyclopedia, 2(4), 1779-1793. [Link]

  • Various Authors. (2025). Recent developments and biological activities of thiazolidinone derivatives: A review. ResearchGate. [Link]

  • Various Authors. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Journal of Drug Delivery and Therapeutics, 13(5), 183-191. [Link]

  • Ashraf, Z., Rafiq, M., Seo, S. Y., Babar, M. M., & Zaidi, N. U. S. S. (2019). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 24(17), 3084. [Link]

  • Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghamdi, S. S., Al-Zahrani, A. A., Al-Ghamdi, M. A., & Al-Dosari, M. S. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2021. [Link]

  • Patil, S. B., & Ganguly, S. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 47-60. [Link]

  • Various Authors. (2020). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 151, 01017. [Link]

  • Goci, E., Vranić, E., & Špirtović-Halilović, S. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(16), 4983. [Link]

  • Various Authors. (2017). Biological Activities of Thiazolidine-A Review. SciSpace. [Link]

  • Various Authors. (2023). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. AIP Conference Proceedings, 2588(1). [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2019). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 24(19), 3505. [Link]

  • Chen, C. Y., Hsieh, T. H., Hsieh, C. Y., Weng, J. R., & Hsu, J. T. A. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of medicinal chemistry, 56(10), 3977-3988. [Link]

  • Various Authors. (2024). Synthesis and biological evaluation of some thiazolidinone-quinoline derivative. Research Square. [Link]

  • Singh, O., & Silakari, O. (2015). Thiazolidine-2, 4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions. Bioorganic & medicinal chemistry, 23(13), 3379-3396. [Link]

  • Various Authors. (2022). Green Synthesis of Thiazolidine-2, 4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 919363. [Link]

  • Various Authors. (2023). Development of novel thiazolidine-2, 4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(11), 2198-2216. [Link]

  • Various Authors. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7984. [Link]

  • Alhameed, R., Al-Zahrani, A. A., Al-Ghamdi, S. S., Al-Wabli, R. I., & Al-Dosari, M. S. (2021). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2, 4-diones Carboxamide and Amino Acid Derivatives. Molecules, 26(11), 3291. [Link]

  • Chaitanya, P. S. K., Bhat, K. I., & Subrahmanyam, E. V. S. (2009). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry, 21(2), 1126. [Link]

  • Various Authors. (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. [Link]

  • Various Authors. (2021). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. ResearchersLinks. [Link]

  • Various Authors. (2022). Thiazolidin-2, 4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Various Authors. (2021). New Phenolic Derivatives of Thiazolidine-2, 4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants, 10(12), 1980. [Link]

Sources

The 2-Thiazolidinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-thiazolidinone scaffold, a five-membered heterocyclic ring system, has established itself as a "privileged structure" in medicinal chemistry. Its derivatives, particularly the 2,4-thiazolidinediones (TZDs), exhibit a remarkable breadth of biological activities, leading to the development of clinically significant drugs. This guide provides a comprehensive overview of the this compound core, delving into its synthesis, physicochemical properties, and diverse therapeutic applications. We will explore its multifaceted mechanisms of action, with a focus on its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist in metabolic diseases, as well as its emerging potential in oncology, infectious diseases, and neurodegenerative disorders. Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and a forward-looking perspective, this document aims to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The this compound Core: Physicochemical Properties and Synthetic Landscape

Introduction to the this compound Scaffold: Structural Features and Physicochemical Properties

The this compound moiety is a saturated five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5.[1][2] The most extensively studied derivatives are the 2,4-thiazolidinediones (TZDs), also known as glitazones, which possess carbonyl groups at both the 2 and 4 positions.[3][4] This core structure possesses a unique combination of hydrogen bond donors and acceptors, which contributes to its ability to interact with a wide range of biological targets.[5] The acidity of the N-H proton (pKa ≈ 6-7) and the overall lipophilicity of the scaffold make it a suitable bioisostere for carboxylic acids, often improving cell membrane permeability.[6]

Key Synthetic Strategies

The synthesis of this compound derivatives is generally straightforward and cost-effective, contributing to its popularity in drug discovery.[7] The most common approach for creating 5-substituted-2,4-thiazolidinediones is the Knoevenagel condensation.

A general synthetic scheme is outlined below:

G reagents Reagents: - Aromatic aldehyde - 2,4-Thiazolidinedione - Base catalyst (e.g., piperidine) - Solvent (e.g., ethanol, toluene) start Aromatic Aldehyde + 2,4-Thiazolidinedione step1 Knoevenagel Condensation start->step1 product 5-Arylidene-2,4-thiazolidinedione step1->product optional_step Further derivatization at N-3 product->optional_step final_product N-substituted derivatives optional_step->final_product

Caption: General synthetic route for 5-arylidene-2,4-thiazolidinediones.

Other synthetic routes often involve multi-step procedures, including the reaction of Schiff bases with thioglycolic acid.[8] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[9]

The this compound Scaffold as a Bioisostere

The 2,4-thiazolidinedione moiety is recognized as a non-classical bioisostere of the carboxylic acid functional group.[6][10][11] This is due to the acidic nature of the N-H proton, which can engage in similar electrostatic interactions as a carboxylic acid. However, the increased lipophilicity of the TZD ring compared to a carboxyl group can enhance pharmacokinetic properties, such as membrane permeability and oral bioavailability.[6] This bioisosteric replacement strategy has been successfully employed to mitigate the metabolic liabilities and poor pharmacokinetic profiles often associated with carboxylic acid-containing drugs.[11]

Mechanism of Action and Biological Activities

The Pleiotropic Nature of this compound Derivatives

The this compound scaffold is associated with a wide array of pharmacological activities, including antidiabetic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[12][13][14][15] This versatility stems from the ability of its derivatives to interact with a diverse range of biological targets.

Antidiabetic Activity: The Role of PPARγ Agonism

The most well-established mechanism of action for 2,4-thiazolidinediones is their role as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[16][17][18] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism.[16][19]

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription.[20][21] This ultimately results in improved insulin sensitivity, enhanced glucose uptake in peripheral tissues, and a reduction in hepatic glucose production.[18][19]

PPAR_pathway cluster_nucleus Nucleus TZD 2,4-Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg binds & activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Proteins Proteins involved in glucose & lipid metabolism Transcription->Proteins Outcome Improved Insulin Sensitivity Proteins->Outcome

Caption: PPARγ signaling pathway activated by 2,4-thiazolidinediones.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms that are often independent of PPARγ activation.[12][22] These mechanisms include:

  • Cell Cycle Arrest: Many TZD derivatives have been shown to induce cell cycle arrest at different phases (G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[23] For instance, some derivatives have been shown to activate caspases 3 and 7.[23]

  • Enzyme Inhibition: Certain TZDs act as inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis.[12]

apoptosis_pathway TZD This compound Derivative CancerCell Cancer Cell TZD->CancerCell Caspase_inactive Pro-caspase 3/7 CancerCell->Caspase_inactive triggers Caspase_active Active Caspase 3/7 Caspase_inactive->Caspase_active activation Apoptosis Apoptosis Caspase_active->Apoptosis induces

Caption: Simplified pathway of apoptosis induction by this compound derivatives.

Antimicrobial and Antiviral Activities

A growing body of evidence supports the efficacy of this compound derivatives against a range of microbial pathogens, including bacteria and fungi.[24][25][26][27][28] Their mechanism of action in this context is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes.[26] Some derivatives have also exhibited antiviral activity.[27]

Neuroprotective and Anti-inflammatory Effects

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[29][30][31][32] Their neuroprotective effects are attributed to their ability to reduce oxidative stress, inhibit tau hyperphosphorylation, and modulate inflammatory pathways.[29][30] The anti-inflammatory properties of these compounds are also well-documented and are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[33]

Structure-Activity Relationships (SAR) and Drug Design Principles

Key Structural Modifications and their Impact on Biological Activity

The biological activity of this compound derivatives can be fine-tuned by substitutions at various positions of the heterocyclic ring.

  • Position 5: The C-5 position is a common site for modification, often through Knoevenagel condensation with various aldehydes.[34] The nature of the substituent at this position is critical for anticancer and antimicrobial activities. The introduction of bulky, lipophilic groups can enhance potency.[34]

  • Position 3: The N-3 position is another key site for derivatization. Modifications at this position can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.

  • Position 2: While less common, modifications at the C-2 position can also impact biological activity.

Case Studies of Marketed Drugs

The clinical success of the glitazones, such as Pioglitazone and Rosiglitazone, in the treatment of type 2 diabetes validates the therapeutic potential of the 2,4-thiazolidinedione scaffold.[3] However, concerns regarding side effects like weight gain, edema, and potential cardiovascular risks have spurred the development of new generations of TZDs with improved safety profiles.[3][35]

Tabulated Summary of Biological Activities

The following table summarizes the in vitro activities of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 20 (Taghour et al.) Caco-22[12]
HepG-210[12]
MDA-MB-23140[12]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analog Various4.1–58[34]
5-benzylidene thiazolidine-2,4-dione derivative L1210, FM3A, CEM, HeLa0.19 to 3.2[34]

Experimental Protocols and Methodologies

General Procedure for the Synthesis of 5-arylidene-2,4-thiazolidinediones

This protocol is a generalized procedure based on the Knoevenagel condensation.

Materials:

  • 2,4-Thiazolidinedione

  • Appropriate aromatic aldehyde

  • Piperidine (catalyst)

  • Ethanol or Toluene (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of 2,4-thiazolidinedione (1 equivalent) in ethanol, add the aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (a few drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[34]

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

mtt_workflow start Seed cancer cells in a 96-well plate step1 Incubate for 24h start->step1 step2 Treat with various concentrations of TZD derivative step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 end Measure absorbance at 570 nm step6->end

Caption: Workflow for the MTT assay to determine cytotoxicity.

Protocol for In Vitro Antimicrobial Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle)

Procedure:

  • Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[26]

Future Perspectives and Conclusion

Emerging Applications and Future Directions

The therapeutic potential of the this compound scaffold is far from exhausted. Current research is focused on:

  • Developing novel derivatives with improved potency and reduced side effects.

  • Exploring their use in combination therapies for cancer and infectious diseases.

  • Designing multi-target ligands that can address complex diseases like Alzheimer's.

  • Further elucidating the mechanisms of action for their diverse biological activities.

Concluding Remarks

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, coupled with its broad spectrum of biological activities, ensures its continued relevance in the quest for novel therapeutics. As our understanding of its complex pharmacology deepens, we can expect the emergence of new and improved this compound-based drugs that address unmet medical needs.

References

  • Malik, I., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. [Link]

  • Mechanism of action of 2,4‐thiazolidinediones. (2023). ResearchGate. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). Chemistry Central Journal. [Link]

  • Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. (2017). European Journal of Medicinal Chemistry. [Link]

  • Antidiabetic molecules developed with the thiazolidin-2,4-dione moiety. (2025). ResearchGate. [Link]

  • Various synthetic routes to yield the 2,4‐thiazolidinedione core. (2023). ResearchGate. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). ChemMedChem. [Link]

  • Selected 2‐ and 3‐thiazolidin‐4‐one derivatives as anticancer agents... (2022). ResearchGate. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]

  • Synthetic and medicinal perspective of thiazolidinones: A review. (2017). Bioorganic Chemistry. [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (2009). Asian Journal of Chemistry. [Link]

  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (2021). Journal of Chemistry. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. [Link]

  • ChemInform Abstract: Thiazolidine-2,4-diones as Multi-targeted Scaffold in Medicinal Chemistry: Potential Anticancer Agents. (2018). ResearchGate. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). Archiv der Pharmazie. [Link]

  • Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber. [Link]

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (2025). ResearchGate. [Link]

  • Unearthing Novel Thiazolidinone Building Blocks As Carboxylic Acid Bioisosteres. (2020). Future Medicinal Chemistry. [Link]

  • Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher. [Link]

  • Scheme-2: Synthesis of thiazolidinone derivatives of 4-(4-oxo-2-(substituted phenyl) thiazolidin-3-yl) benzoic acid. (2017). ResearchGate. [Link]

  • Synthetic route of thiazolidine-2,4-dione compounds. (2022). ResearchGate. [Link]

  • Synthesis of novel thiazolidinone derivatives. (2020). ResearchGate. [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2021). European Journal of Medicinal Chemistry. [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2022). Molecules. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (2020). Future Medicinal Chemistry. [Link]

  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. (2004). Australian Prescriber. [Link]

  • Investigating the potential of novel thiazolidinone derivatives as anti-alzheimer agents: A comprehensive study through kinetics, in silico, and in vitro approaches. (2025). Arabian Journal of Chemistry. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). MDPI. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). Research in Pharmaceutical Sciences. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (2020). SciSpace. [Link]

  • Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2021). Biopolymers and Cell. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (2020). Kingston University London. [Link]

  • Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. (2024). Semantic Scholar. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). Pharmaceuticals. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

Sources

The 2-Thiazolidinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2-thiazolidinone nucleus, a five-membered heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse therapeutic potential of this compound derivatives. We will delve into the synthetic strategies that underpin the creation of these versatile molecules, explore the intricate mechanisms of action behind their pronounced anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, and elucidate the critical structure-activity relationships that govern their efficacy. This document is designed to serve as a detailed resource, offering not only a synthesis of the current state of knowledge but also practical, field-proven insights and detailed experimental protocols to empower researchers in the rational design and evaluation of novel this compound-based therapeutic agents.

The this compound Core: Synthesis and Chemical Versatility

The therapeutic versatility of the this compound scaffold is fundamentally linked to its synthetic accessibility and the ease with which its core structure can be modified. The positions C2, N3, and C5 are particularly amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological targets.[1]

Foundational Synthetic Strategies

A common and efficient method for constructing the 2,4-thiazolidinedione core involves the reaction of a chloroacetic acid with a thiourea. This foundational reaction provides a robust entry point for further derivatization. For creating more complex derivatives, one-pot, multi-component reactions are often employed due to their efficiency and atom economy.

A prevalent strategy for synthesizing 2-aryl-3-substituted-4-thiazolidinones involves a one-pot cyclo-condensation of an aromatic aldehyde, an amine, and thioglycolic acid.[2] This approach is favored for its operational simplicity and good yields.

Experimental Protocol: One-Pot Synthesis of 2,3-Diaryl-4-Thiazolidinones

This protocol outlines a representative one-pot synthesis, a widely adopted method for its efficiency.

Causality of Reagents:

  • Aromatic Aldehyde & Aromatic Amine: These reactants form the Schiff base intermediate, which is the electrophilic component for the subsequent cyclization.

  • Thioglycolic Acid: This molecule is crucial as it contains both a thiol and a carboxylic acid group. The thiol group acts as a nucleophile, attacking the imine carbon of the Schiff base, while the carboxylic acid facilitates the intramolecular cyclization and dehydration to form the thiazolidinone ring.

  • Toluene: A common solvent for this reaction as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards product formation.

  • Catalyst (e.g., BaSO₄ nano-powder): While not always necessary, a catalyst can increase the reaction rate and yield.[2]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the substituted aromatic aldehyde (1 mmol), the appropriate substituted aromatic amine (1 mmol), and thioglycolic acid (1.2 mmol) in toluene (20 mL).

  • Reaction Initiation: Reflux the mixture with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.

  • Purification: The resulting crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the pure 2,3-diaryl-4-thiazolidinone derivative.

Another key synthetic route, particularly for generating 5-substituted derivatives, is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as 2,4-thiazolidinedione, in the presence of a weak base as a catalyst.[3][4]

Visualization of Synthetic Pathways

Synthesis_Pathways General Synthetic Routes to Thiazolidinone Derivatives cluster_0 One-Pot Synthesis cluster_1 Knoevenagel Condensation Aldehyde Aldehyde Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base Amine Amine Amine->Schiff_Base Thioglycolic_Acid Thioglycolic_Acid Thiazolidinone_A 2,3-Disubstituted 4-Thiazolidinone Schiff_Base->Thiazolidinone_A + Thioglycolic Acid (Cyclocondensation) Thiazolidinedione 2,4-Thiazolidinedione Thiazolidinone_B 5-Arylidene Thiazolidinedione Thiazolidinedione->Thiazolidinone_B Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Thiazolidinone_B + Base Catalyst

Caption: Key synthetic pathways to functionalized this compound cores.

Anticancer Activity: Targeting the Hallmarks of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce apoptosis.[5]

Mechanisms of Anticancer Action

The anticancer effects of 2-thiazolidinones are multifaceted, often involving the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival.[6]

  • PPARγ Agonism: While traditionally associated with antidiabetic effects, the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has been shown to induce differentiation, arrest the cell cycle, and trigger apoptosis in various cancer cell lines.[7]

  • Kinase Inhibition: Many thiazolidinone derivatives function as inhibitors of crucial kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[8] By blocking these signaling pathways, these compounds can inhibit angiogenesis and cell proliferation.

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[9]

  • Other Targets: Other reported mechanisms include the inhibition of carbonic anhydrases, protein tyrosine phosphatases, and histone deacetylases (HDACs).[10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents.

  • Position 5: Substitution at the C5 position with an arylidene group is a common feature in many anticancer derivatives. The nature of the substituent on this aromatic ring is critical. For instance, a 3-bromo group on the benzylidene ring has been shown to be optimal for cytotoxicity against certain cancer cell lines.[12]

  • Position 3: Modifications at the N3 position can influence both potency and selectivity. For example, the introduction of a 2-oxo-2-phenylethyl group at N3 has been associated with neuroprotective effects in Alzheimer's models.[13]

  • Hybrid Molecules: The creation of hybrid molecules, such as combining the thiazolidinone core with a ciminalum moiety, has led to compounds with potent, submicromolar anticancer activity.[14]

Data on Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
5-Benzylidene-2,4-dioneMurine Leukemia (L1210)0.19 - 3.2[13]
5-Acridin-9-ylmethylene-3-benzyl-2,4-dioneVarious4.1 - 58[13]
2,3-Diaryl-4-thiazolidinoneBreast Cancer (MDA-MB-231)as low as 0.05[9]
Ciminalum-thiazolidinone hybridLeukemia (SR)2.04[15]
Ciminalum-thiazolidinone hybridNon-Small Cell Lung Cancer (NCI-H522)1.36[13]
Ciminalum-thiazolidinone hybridColon Cancer (COLO 205)1.64[13]
Benzoimidazol-thiazolidinone hybridColorectal Cancer (HCT116)0.05[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screen for anticancer activity.

Causality of Reagents:

  • MTT Reagent: This tetrazolium salt is cleaved by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization Solution (e.g., DMSO, isopropanol): This is required to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold to Combat Resistance

Thiazolidinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects, making them a promising scaffold for the development of new anti-infective agents.[16]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazolidinones is often attributed to the inhibition of essential bacterial enzymes.

  • MurB Inhibition: 4-Thiazolidinones have been identified as novel inhibitors of the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[16]

  • DNA Gyrase and Topoisomerase IV Inhibition: Some benzothiazole-thiazolidinone hybrids have shown potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17]

  • Other Mechanisms: Other potential mechanisms include the disruption of biofilm formation and the inhibition of fungal enzymes like CYP51.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of thiazolidinones are heavily influenced by their substitution patterns.

  • Gram-Positive vs. Gram-Negative Activity: The nature of substituents on the thiazolidine ring and any attached aromatic moieties determines the activity against different bacterial types. Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on an aryl ring often enhance activity against Gram-negative bacteria like E. coli, while electron-releasing groups (e.g., -OCH₃) can improve activity against Gram-positive bacteria such as S. aureus and B. subtilis.[18]

  • Antifungal Activity: The presence of a nitro group at the 4-position of a benzene ring combined with a chloro-substitution on a benzothiazole moiety has been shown to be favorable for antifungal activity.[19]

Data on Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Reference
2,3-Diaryl-thiazolidin-4-onesS. Typhimurium0.008 - 0.24[10]
2,3-Diaryl-thiazolidin-4-onesS. aureus0.008 - 0.24[10]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesVarious Bacteria26.3 - 378.5 (µM)[20]
Thiazolidine-2,4-dionesK. pneumonia2.60 x 10⁻² (µM/ml)[18]
Thiazolidine-2,4-dionesE. coli4.5 x 10⁻² (µM/ml)[18]
Thiazolidine-2,4-dionesC. albicans4.2 x 10⁻² (µM/ml)[18]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiazolidinone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[21]

Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory effects of many thiazolidinones is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18]

  • COX Inhibition: These compounds can inhibit both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some derivatives show selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

  • LOX Inhibition: By inhibiting LOX, these compounds can reduce the production of leukotrienes, which are involved in various inflammatory processes.

Structure-Activity Relationship (SAR) Insights
  • Aryl Substituents: The substitution pattern on aryl rings attached to the thiazolidinone core is critical for anti-inflammatory activity. For example, a 4-hydroxy group on a phenyl ring has been shown to lead to more selective inhibition of COX-2.[1] The presence of a free hydroxyl group can also be beneficial for LOX inhibitory activity.[18]

  • Positional Isomers: The position of substituents can dramatically affect activity. For instance, a meta-chloro substitution on a phenylidene group has been found to favor COX inhibitory activity, while a meta-nitro substitution enhances LOX inhibition.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Causality of Reagents:

  • Carrageenan: This sulfated polysaccharide, when injected into the rat paw, induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats. A standard drug, such as indomethacin or diclofenac, is used as a positive control.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Antidiabetic Activity: Enhancing Insulin Sensitivity

The 2,4-thiazolidinedione subclass, often referred to as "glitazones," are well-established antidiabetic agents that improve glycemic control by enhancing insulin sensitivity.

Mechanism of Antidiabetic Action

The primary mechanism of action for the antidiabetic effects of 2,4-thiazolidinediones is their role as potent and selective agonists of the nuclear receptor, PPARγ.[8][22]

  • PPARγ Activation: When a thiazolidinedione ligand binds to PPARγ, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11]

  • Gene Transcription Modulation: This binding event modulates the transcription of genes involved in glucose and lipid metabolism. This leads to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver. The expression of glucose transporter type 4 (GLUT4) is upregulated, promoting glucose uptake from the bloodstream.[22]

Visualization of the PPARγ Signaling Pathway

PPARg_Pathway Mechanism of Antidiabetic Action of 2,4-Thiazolidinediones cluster_0 Cell Nucleus cluster_1 Cellular Effects TZD 2,4-Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds and Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake (GLUT4) Gene_Transcription->Glucose_Uptake Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: The PPARγ signaling pathway activated by 2,4-thiazolidinediones.

Expanding Therapeutic Horizons: Antiviral, Neuroprotective, and Cardioprotective Activities

Beyond the well-established activities, research has uncovered the potential of this compound derivatives in other therapeutic areas.

  • Antiviral Activity: Thiazolidinones have demonstrated activity against a range of viruses, including influenza, HIV, and SARS-CoV-2.[23][24][25] The mechanism against influenza A virus involves blocking the maturation of the viral hemagglutinin at a post-translational level, thereby impairing its intracellular trafficking and insertion into the host cell membrane.[12][22] In the context of HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others appear to stimulate innate immune responses.[26][27] For SARS-CoV-2, the main protease (Mpro) has been identified as a key target.[24]

  • Neuroprotective Effects: Certain 2,4-thiazolidinedione derivatives have shown neuroprotective properties in models of Alzheimer's disease, alleviating cognitive decline and reducing neuropathological symptoms.[13][28] The mechanisms are thought to involve the modulation of inflammatory pathways, such as NF-κB, and the reduction of pro-inflammatory cytokines.[17]

  • Cardioprotective Effects: Preclinical studies suggest that thiazolidinediones can protect the heart from acute ischemia/reperfusion injury and may attenuate cardiac remodeling.[27][29]

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a vast and diverse range of biological activities. The synthetic tractability of this core allows for extensive structural modifications, enabling the optimization of potency and selectivity for various therapeutic targets. As our understanding of the complex signaling pathways involved in diseases like cancer, microbial infections, inflammation, and diabetes deepens, the rational design of novel this compound derivatives will continue to be a fruitful area of research. The future of drug discovery with this remarkable scaffold lies in the development of multi-target agents and the exploration of its potential in emerging therapeutic areas. This guide has provided a technical foundation to aid researchers in harnessing the full potential of this compound chemistry for the development of the next generation of therapeutics.

References

  • Rossignol, J. F., & La Frazia, S. (2009). Thiazolides, a new class of anti-influenza molecules targeting viral hemagglutinin at the post-translational level. Journal of Biological Chemistry, 284(43), 29577-29588. [Link][12][22]

  • Kavvalakis, M. P., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(15), 4488. [Link][10][14][19]

  • Thiazolidinediones Mechanism and Side Effects. (2020). [Video]. YouTube. [Link][1][22]

  • Hsueh, W. A., & Law, R. E. (2003). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. Journal of the American College of Cardiology, 42(12), 2145-2152. [Link][8][11]

  • Kavvalakis, M. P., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(15), 4488. [Link][10][14][19]

  • Kumar, A., et al. (2019). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 13(1), 1-17. [Link][18]

  • Patel, R. P., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 49-61. [Link][1][30]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). Molecules, 27(3), 947. [Link][31]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2023). Molecules, 28(14), 5418. [Link][8]

  • Pratap, U. R., et al. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. RSC Advances, 1(7), 1269-1273. [Link][3]

  • Apostolidis, I., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4945. [Link][20]

  • Singh, A., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(10), 4567-4580. [Link][9]

  • Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. (2021). Journal of Medicinal Chemistry, 64(15), 11469-11484. [Link][32]

  • Pratap, U. R., et al. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 35(1), 185-189. [Link][4]

  • An Overview of the Anti-HIV Potential of Thiazolidinone Derivatives. (2023). Current Medicinal Chemistry, 30(35), 4065-4081. [Link][23]

  • Petrou, A., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New Thiazolidinone Derivatives as NNRTIs and SARS-CoV-2 Main Protease Inhibitors. Molecules, 27(19), 6538. [Link][26]

  • Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. (2020). International Journal of Pharmaceutical Sciences and Drug Analysis, 8(1), 26-35. [Link][12]

  • Bhaumik, A., et al. (2014). Synthesis, Characterization and In vitro and In vivo Evaluation of Anti-inflammatory activity of some novel 4-Thiazolidinone derivatives. The Pharma Innovation Journal, 3(8), 42-54. [Link][7][33]

  • Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1488-1504. [Link][7]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). European Journal of Medicinal Chemistry, 213, 113172. [Link][6][11]

  • Yue, T. L., et al. (2005). Cardioprotective effects of thiazolidinediones, peroxisome proliferator-activated receptor-γ agonists. Current Opinion in Investigational Drugs, 6(9), 948-953. [Link][2][27][29]

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97-106. [Link][13][34]

  • Messore, A., et al. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. Pharmaceuticals, 17(5), 650. [Link][24][34][35]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. (2014). Der Pharma Chemica, 6(4), 362-366. [Link]

  • Guerrieri, F., et al. (2016). Thiazolides Elicit Anti-Viral Innate Immunity and Reduce HIV Replication. Scientific Reports, 6(1), 1-11. [Link][25][27]

  • Rossignol, J. F., & La Frazia, S. (2009). Thiazolides, a new class of anti-influenza molecules targeting viral hemagglutinin at the post-translational level. Journal of Biological Chemistry, 284(43), 29577-29588. [Link][12][22]

  • Messore, A., et al. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. Pharmaceuticals, 17(5), 650. [Link][24][34][35]

  • NEW THIAZOLIDINE-4-ONE DERIVATIVES CAPABLE OF INHIBITING SARS-CoV-2 MPRO. (2024). ChemRxiv. [Link][36]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). Microbiology Spectrum, 12(3), e03350-23. [Link][37]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry, 63(4), 1449-1481. [Link][17]

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97-106. [Link][13][34]

  • An Overview of the Anti-HIV Potential of Thiazolidinone Derivatives. (2023). Current Medicinal Chemistry, 30(35), 4065-4081. [Link][23]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2978. [Link][14][15]

  • Patel, R. P., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 49-61. [Link][1][30]

  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (2021). Journal of Chemistry, 2021, 1-15. [Link][28]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2978. [Link][14][15]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules, 25(21), 5036. [Link][38]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024). Current Medicinal Chemistry. [Link][21]

  • Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. (2017). Journal of the Brazilian Chemical Society, 28(11), 2136-2141. [Link][2]

  • Predicting anti-HIV activity of 1,3,4-thiazolidinone derivatives: 3D-QSAR approach. (2015). Medicinal Chemistry Research, 24(1), 121-131. [Link][39]

  • Synthesis and antimicrobial activity of novel thiazolidinones. (2012). Journal of the Serbian Chemical Society, 77(3), 285-293. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2013). Archiv der Pharmazie, 346(10), 734-743. [Link][16]

  • Minimal inhibitory concentrations (MICs in µg/mL) of biologically active 4-thiazolidinone derivatives against susceptible bacteria. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1000-1008. [Link]

  • Yue, T. L., et al. (2005). Cardioprotective effects of thiazolidinediones, peroxisome proliferator-activated receptor-γ agonists. Current Opinion in Investigational Drugs, 6(9), 948-953. [Link][2][27][29]

Sources

The Structure-Activity Relationship of 2-Thiazolidinones: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-thiazolidinone core, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[3][4] This versatility stems from the scaffold's unique structural and electronic properties, as well as the accessibility of multiple positions for chemical modification, primarily at the N-3 and C-5 positions.[5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers engaged in the design and development of novel therapeutics. We will delve into the causal relationships behind synthetic strategies, dissect the mechanisms of action, and provide validated experimental protocols to empower your research endeavors.

Core Scaffold and Key Positions for Modification

The fundamental this compound structure offers several points for derivatization, which profoundly influences its pharmacological profile. The most extensively studied variations include 4-thiazolidinones and 2,4-thiazolidinediones.

Caption: Key positions for substitution on the this compound scaffold.

Part 1: Antimicrobial Activity of this compound Derivatives

Thiazolidinones have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide spectrum of bacteria and fungi, including resistant strains.[7][8]

Structure-Activity Relationship (SAR) for Antimicrobial Action

The antimicrobial potency of thiazolidinones is intricately linked to the nature of the substituent at the C-5 position, and to a lesser extent, the N-3 position.

  • C-5 Position: The most common and effective modification is the introduction of a 5-arylidene moiety, typically synthesized via Knoevenagel condensation.[9]

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -Cl, -Br) on the aromatic ring of the 5-arylidene group generally enhances antibacterial activity.[10] This is likely due to the increased electrophilicity of the exocyclic double bond, making it a better Michael acceptor for nucleophilic residues in target enzymes.

    • Lipophilicity: A balanced lipophilicity is crucial for cell wall penetration. Highly lipophilic or hydrophilic groups can diminish activity.

  • N-3 Position: Substitution at the N-3 position with various aryl or heterocyclic rings can modulate the antimicrobial spectrum and potency. For instance, incorporating a thiazole ring at this position has been shown to yield compounds with excellent antibacterial and antifungal activities.

Mechanism of Action

The antimicrobial effects of thiazolidinones are often attributed to the inhibition of essential bacterial enzymes.

  • MurB Inhibition: Some 2,3-diaryl-thiazolidin-4-ones have been identified as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[11] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.

  • DNA Gyrase and Topoisomerase IV Inhibition: Certain thiazolidinone derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to a rapid bactericidal effect.

Quantitative SAR: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 5-arylidene-2,4-thiazolidinedione derivatives, illustrating the impact of substituents on antibacterial activity.

Compound ID5-Arylidene Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a 4-Chloro (4-Cl)12.525[10]
1b 4-Bromo (4-Br)6.2512.5[10]
1c 4-Nitro (4-NO₂)6.256.25[10]
1d 4-Methoxy (4-OCH₃)50100[10]
1e Unsubstituted Phenyl2550[10]

Data presented is representative and compiled from cited literature.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of thiazolidinone derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium (e.g., S. aureus ATCC 29213) from a fresh agar plate. b. Inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test thiazolidinone derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Anticancer Activity of this compound Derivatives

The thiazolidinone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines.[3][12]

Structure-Activity Relationship (SAR) for Anticancer Action

The anticancer efficacy of thiazolidinones is highly dependent on the substitutions at the C-5 and N-3 positions.

  • C-5 Position:

    • 5-Arylidene Moiety: Similar to antimicrobial agents, a 5-arylidene group is a common feature. The nature of the substituent on the aromatic ring is critical. For example, compounds with a 2-oxoindoline moiety at the C-5 position have exhibited potent kinase inhibitory activity.[7]

    • Electron-withdrawing groups such as -NO₂, Br, and Cl on the phenyl ring at the C-5 position have been shown to be important for cytotoxic potency.[7]

  • N-3 Position: The substituent at the N-3 position can influence the mechanism of action. For example, attaching a group that can interact with specific amino acid residues in the active site of a target kinase can significantly enhance potency and selectivity.

Mechanism of Action

Thiazolidinone derivatives exert their anticancer effects through multiple mechanisms, often involving the modulation of key signaling pathways.[2][12]

  • Kinase Inhibition: Many thiazolidinone derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

  • PPAR-γ Agonism: Some 2,4-thiazolidinediones, initially developed as antidiabetic drugs, have shown anticancer effects by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[12] PPAR-γ activation can lead to cell cycle arrest, apoptosis, and differentiation in various cancer cell types.[12]

  • Induction of Apoptosis: Thiazolidinones can trigger programmed cell death (apoptosis) in cancer cells through both PPAR-γ-dependent and -independent pathways.[12]

Anticancer_Mechanism cluster_0 Cellular Effects cluster_1 Molecular Targets Thiazolidinone Thiazolidinone PPARg PPAR-γ Thiazolidinone->PPARg Activates Kinases Protein Kinases (CDK, EGFR, VEGFR) Thiazolidinone->Kinases Inhibits Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Differentiation Differentiation PPARg->Apoptosis PPARg->CellCycleArrest PPARg->Differentiation Kinases->CellCycleArrest

Caption: Simplified overview of the anticancer mechanisms of thiazolidinones.

Quantitative SAR: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thiazolidinone derivatives against various cancer cell lines.

Compound IDN-3 SubstituentC-5 SubstituentCell LineIC₅₀ (µM)Reference
2a Phenyl2-OxoindolineHT-290.025[3]
2b Benzyl4-BromophenylMCF-713.0[3]
2c Unsubstituted4-NitrophenylA5494.6[3]
2d Phenyl4-ChlorophenylHepG211.8[3]

Data is illustrative and sourced from the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Harvest cells using trypsin and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test thiazolidinone compounds in culture media. b. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading: a. Carefully remove the media from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antidiabetic Activity of 2,4-Thiazolidinediones

The 2,4-thiazolidinedione (TZD) class of compounds, often referred to as "glitazones," are well-established agents for the treatment of type 2 diabetes mellitus.

Structure-Activity Relationship (SAR) for Antidiabetic Action

The classical SAR for TZD antidiabetic agents comprises three key components:

  • An acidic 2,4-thiazolidinedione head group: This group is essential for binding to the PPAR-γ receptor.

  • A central aromatic ring: This acts as a linker.

  • A lipophilic tail: This tail interacts with a hydrophobic pocket in the PPAR-γ ligand-binding domain.

Modifications to the lipophilic tail have been a major focus of research to improve potency and reduce side effects.

Mechanism of Action: PPAR-γ Agonism

TZDs exert their antidiabetic effects primarily by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in adipose tissue.

PPARg_Activation TZD 2,4-Thiazolidinedione PPARg PPAR-γ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Initiates InsulinSensitivity Increased Insulin Sensitivity GeneTranscription->InsulinSensitivity

Caption: Mechanism of action of 2,4-thiazolidinediones via PPAR-γ activation.

Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, leading to increased transcription of genes involved in glucose and lipid metabolism. This ultimately results in enhanced insulin sensitivity in peripheral tissues like adipose tissue, muscle, and the liver.

Experimental Protocol: General Synthesis of 5-Arylidene-2,4-Thiazolidinediones

This protocol describes the Knoevenagel condensation, a common method for synthesizing the 5-arylidene-2,4-thiazolidinedione scaffold.

1. Reaction Setup: a. To a round-bottom flask, add 2,4-thiazolidinedione (1 equivalent), the desired aromatic aldehyde (1 equivalent), and a catalytic amount of piperidine or glacial acetic acid. b. Add a suitable solvent, such as ethanol or toluene.

2. Reflux: a. Heat the reaction mixture to reflux and maintain for 2-6 hours. b. Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. The product will often precipitate out of the solution. Collect the solid by vacuum filtration. c. Wash the solid with cold ethanol to remove any unreacted starting materials. d. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.

4. Characterization: a. Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N-3 and C-5 positions in dictating the biological activity profile. While 2,4-thiazolidinediones are well-established as PPAR-γ agonists for diabetes, ongoing research is uncovering novel mechanisms and applications, particularly in oncology and infectious diseases. Future research should focus on developing derivatives with improved selectivity for their biological targets to minimize off-target effects and enhance their therapeutic index. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the development of the next generation of this compound-based drugs.

References

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health.[Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. National Institutes of Health.[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health.[Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI.[Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health.[Link]

  • Chemistry and biological activity of thiazolidinones. ACS Publications.[Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate.[Link]

  • Synthesis and antimicrobial activity of novel thiazolidinones. ResearchGate.[Link]

  • The mechanisms of 2, 4-Thiazolidinedione for its anticancer activity. ResearchGate.[Link]

  • Results of 2D and 3D QSAR for thiazolidinone derivatives. ResearchGate.[Link]

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. National Institutes of Health.[Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Institutes of Health.[Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. National Institutes of Health.[Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate.[Link]

  • Anticancer screening (3 cell lines assay) data of compounds 7, 11, 13... ResearchGate.[Link]

  • Thiazolidinediones as anti-cancer agents. National Institutes of Health.[Link]

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. EXCLI Journal.[Link]

  • Synthesis of 2‐thiazolidinone derivatives. ResearchGate.[Link]

  • Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. ResearchGate.[Link]

  • Original article: TARGETING PPAR-γ TO DESIGN AND SYNTHESIZE ANTIDIABETIC THIAZOLIDINES. ResearchGate.[Link]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. ASM Journals.[Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI.[Link]

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online.[Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.[Link]

  • Synthesis and Anticancer Activity. ResearchGate.[Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Institutes of Health.[Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI.[Link]

  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.[Link]

  • Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Publishing.[Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.[Link]

  • Design, synthesis, induced-fit docking, DFT, molecular dynamics, and biological evaluation of some thiazolidine-4-ones as antidiabetic agent through PPAR-γ partial agonism. Journal of Pharmaceutical Chemistry.[Link]

  • Synthetic and medicinal perspective of thiazolidinones: A review. National Institutes of Health.[Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.[Link]

Sources

A Technical Guide to 2-Thiazolidinone: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-thiazolidinone core is a five-membered heterocyclic motif that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile template for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the this compound scaffold, synthesizing field-proven insights with rigorous scientific data. We will dissect its vast biological potential, delve into key synthetic methodologies, analyze structure-activity relationships, and examine its role in successful drug development narratives, offering a comprehensive resource for professionals engaged in the art and science of creating new medicines.

The this compound Core: A Profile of a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The this compound ring system, a saturated analog of thiazole containing a carbonyl group, exemplifies this concept.[4][5] Its key features include:

  • Structural Rigidity and Planarity: The five-membered ring provides a defined three-dimensional conformation, which is crucial for specific receptor binding.

  • Key Hydrogen Bonding Sites: The nitrogen atom at position 3 (N-3) and the carbonyl group at position 2 (C-2) or 4 (C-4) act as effective hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.[6]

  • Multiple Points for Diversification: The scaffold possesses several positions (notably N-3 and C-5) where a wide variety of substituents can be introduced, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5][7] This chemical tractability is essential for lead optimization.

  • Favorable Physicochemical Properties: Derivatives often exhibit good oral bioavailability and metabolic stability, desirable traits for drug candidates.

These characteristics have enabled the development of this compound-based compounds across an impressive range of therapeutic areas.

Thiazolidinone_Core Figure 1: The this compound Core and Its Key Analogs cluster_0 This compound Core cluster_1 2,4-Thiazolidinedione (TZD) cluster_2 Rhodanine (2-Thioxo-4-thiazolidinone) T2_structure T2_structure TZD_structure TZD_structure Rhodanine_structure Rhodanine_structure

Caption: Core structures highlighting diversification points.

A Spectrum of Biological Activities

The true power of the this compound scaffold is demonstrated by the sheer breadth of its biological activities. Researchers have successfully developed derivatives with potent actions against a variety of diseases.[3][8]

Antidiabetic Agents: The Glitazone Story

Perhaps the most renowned application of this scaffold is in the class of antidiabetic drugs known as thiazolidinediones (TZDs), or "glitazones," which feature a 2,4-dione substitution pattern.[1][9]

  • Mechanism of Action: Compounds like Pioglitazone and Rosiglitazone are potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[10][11] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[12][13] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity in adipose tissue, muscle, and the liver.[6][14] By reducing circulating fatty acids and redistributing fat, these drugs effectively combat the insulin resistance that is a hallmark of type 2 diabetes.[10][11]

PPARg_Mechanism Figure 2: Simplified PPARγ Activation Pathway by TZDs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Enters Nucleus & Binds Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Genes Target Gene Transcription PPRE->Genes Activates Effects Improved Insulin Sensitivity Genes->Effects Synthesis_Workflow Figure 3: General Workflow for 4-Thiazolidinone Synthesis Start Starting Materials (Amine, Aldehyde, Thioglycolic Acid) Mix Mix in Toluene Start->Mix Reflux Reflux with Dean-Stark Trap Mix->Reflux Workup Aqueous Work-up (NaHCO3 Wash) Reflux->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure 4-Thiazolidinone Product Purify->Product

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 2-Thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the 2-Thiazolidinone Scaffold

The this compound nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their wide spectrum of pharmacological activities.[3] This versatile core is present in a number of clinically significant drugs and has been extensively explored for its anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, and antiviral properties.[1][3] The synthetic accessibility of the this compound ring and the possibility of substitutions at various positions make it an attractive template for the design of novel therapeutic agents.[4][5]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel 2-thiazolidinones. As a Senior Application Scientist, my goal is to not only present established protocols but also to provide insights into the rationale behind experimental choices, ensuring a robust and reproducible approach to the discovery and development of new chemical entities based on this remarkable scaffold.

Core Synthetic Strategies: Building the this compound Ring

The construction of the this compound ring can be achieved through several reliable synthetic pathways. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we delve into the most prevalent and effective strategies.

One-Pot Multicomponent Reactions: An Efficient Approach

In recent years, one-pot multicomponent reactions have gained prominence for their efficiency, atom economy, and operational simplicity. A common and effective one-pot synthesis of 2,3,5-substituted thiazolidinones involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoalkanoic acid.[6]

Experimental Protocol: One-Pot Synthesis of a 2,3,5-Trisubstituted-4-thiazolidinone

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent such as toluene or ethanol.

  • Thiol Addition: To the stirred solution, add the mercaptoalkanoic acid (e.g., thioglycolic acid, 1.1 eq.).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The causality behind this one-pot approach lies in the sequential formation of a Schiff base from the amine and carbonyl compound, followed by the nucleophilic attack of the thiol group of the mercaptoalkanoic acid and subsequent intramolecular cyclization to form the thiazolidinone ring.

Classical Two-Step Synthesis: A Versatile and Controllable Route

A more traditional and highly versatile method involves a two-step process. This approach offers greater control over the introduction of substituents.

Experimental Protocol: Two-Step Synthesis of N-Substituted 2-Thiazolidinones

Step 1: Synthesis of the Intermediate Schiff Base (Imine)

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the primary amine (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a solvent like toluene.

  • Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid.

  • Azeotropic Removal of Water: Reflux the mixture, azeotropically removing the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base, which can often be used in the next step without further purification.

Step 2: Cyclization to the Thiazolidinone Ring

  • Reaction Setup: Dissolve the crude Schiff base (1.0 eq.) in a suitable solvent, such as dry benzene or dioxane.[7]

  • Cyclizing Agent: Add thioglycolic acid (1.1 eq.) to the solution.

  • Reaction Conditions: Reflux the mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, the solvent is evaporated. The residue is then neutralized with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

This two-step method allows for the isolation and characterization of the intermediate imine, providing a checkpoint for the success of the initial condensation reaction before proceeding to the more complex cyclization step.

Visualizing the Synthesis and Characterization Workflow

To provide a clear overview of the process, the following diagrams illustrate a general synthetic pathway and a comprehensive characterization workflow for novel 2-thiazolidinones.

G cluster_synthesis General Synthetic Scheme Amine Primary Amine Intermediate Schiff Base Intermediate Amine->Intermediate Condensation Carbonyl Aldehyde / Ketone Carbonyl->Intermediate Condensation Thiol Thioglycolic Acid Thiazolidinone This compound Derivative Thiol->Thiazolidinone Intermediate->Thiazolidinone Cyclization

Caption: General synthetic route to this compound derivatives.

G cluster_workflow Characterization Workflow Synthesis Synthesized Compound Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, Melting Point) Purification->Purity Structural_Elucidation Structural Elucidation Purity->Structural_Elucidation FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Xray Single Crystal X-ray (if applicable) Structural_Elucidation->Xray Final Confirmed Structure FTIR->Final NMR->Final MS->Final Xray->Final

Caption: Comprehensive workflow for the characterization of novel 2-thiazolidinones.

Comprehensive Characterization: Confirming Structure and Purity

The unambiguous characterization of newly synthesized 2-thiazolidinones is paramount to ensure their identity, purity, and suitability for further biological evaluation. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the functional groups present in the synthesized molecule. Key characteristic absorption bands for 2-thiazolidinones include:

    • C=O stretching: A strong absorption band is typically observed in the range of 1680-1740 cm⁻¹ for the carbonyl group of the lactam ring.[8][9]

    • N-H stretching: For N-unsubstituted or N-monosubstituted thiazolidinones, a peak in the region of 3100-3400 cm⁻¹ indicates the N-H bond.[10]

    • C-N stretching: This can be observed around 1234 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure.

    • ¹H NMR: The protons of the methylene group (CH₂) in the thiazolidinone ring typically appear as a singlet in the range of δ 3.8-4.2 ppm.[8][11] The chemical shifts of other protons in the molecule will depend on the specific substituents.

    • ¹³C NMR: The carbonyl carbon of the thiazolidinone ring gives a characteristic signal in the downfield region, typically around δ 170-175 ppm.[12] The methylene carbon of the ring usually appears at approximately δ 33-35 ppm.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming the structure.[13]

Analytical and Physical Characterization
Technique Purpose Typical Observations/Data
Melting Point Assess purity and identity.A sharp and uncorrected melting point range indicates a pure compound.[13]
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot with a consistent Rf value in a suitable solvent system suggests a pure compound.[14]
Single Crystal X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and stereochemistry.[15][16] This is the gold standard for structural confirmation.

Protocol for Sample Preparation for Spectroscopic Analysis

  • FT-IR: Samples can be analyzed as KBr pellets or as a thin film.[8]

  • NMR: Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.[11][13]

  • Mass Spectrometry: Samples are introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

Conclusion: A Foundation for Future Drug Discovery

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the synthetic methodologies and a rigorous approach to characterization are fundamental to the successful development of new drug candidates. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and characterize novel 2-thiazolidinones, paving the way for future innovations in medicine. The inherent versatility of this scaffold, coupled with robust and efficient synthetic and analytical techniques, ensures its continued relevance in the quest for new and effective treatments for a multitude of diseases.[17][18]

References

  • (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry.
  • (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. PubMed. [Link]

  • (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. PubMed. [Link]

  • (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • Metwally, M., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Semantic Scholar. [Link]

  • (n.d.). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • (2017). Synthetic and medicinal perspective of thiazolidinones: A review. PubMed. [Link]

  • (2017). Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. PubMed. [Link]

  • (2019). An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. PubMed. [Link]

  • (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI. [Link]

  • (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health (NIH). [Link]

  • (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Institutes of Health (NIH). [Link]

  • (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed Central. [Link]

  • (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PubMed Central. [Link]

  • (n.d.). FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e. ResearchGate. [Link]

  • (n.d.). Synthesis of 2‐thiazolidinone derivatives. ResearchGate. [Link]

  • (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. AIP Publishing. [Link]

  • (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Institutes of Health (NIH). [Link]

  • (n.d.). Thiazolidine-2,4-diones as Multi-targeted Scaffold in Medicinal Chemistry: Potential Anticancer Agents. ResearchGate. [Link]

  • (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave. [Link]

  • (n.d.). 2-Thiazolidinethione. NIST WebBook. [Link]

  • (2023). Design, synthesis, spectral characterization, multiple-biological activities, docking and in silico ADMET studies of thiazolidinones. ResearchGate. [Link]

  • (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. [Link]

  • (n.d.). Synthesis and characterization of some biologically significant thiazolidinones. ResearchGate. [Link]

  • (2024). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Research Square. [Link]

  • (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. PubMed. [Link]

  • (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]

  • (n.d.). 2,4-Thiazolidinedione. NIST WebBook. [Link]

  • (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed. [Link]

  • (2022). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. National Institutes of Health (NIH). [Link]

  • (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health (NIH). [Link]

  • (1986). NMR spectral study of the structure of 2-amino-4-thiazolinones. OSTI.GOV. [Link]

  • (n.d.). X-ray crystal structures of compounds (a) 2a (only one...). ResearchGate. [Link]

  • (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. National Institutes of Health (NIH). [Link]

Sources

A Technical Guide to 2-Thiazolidinone Derivatives as Bromodomain and Extra-Terminal Domain (BET) Family Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription and are compelling therapeutic targets in oncology and inflammatory diseases.[1] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones to recruit transcriptional machinery to key oncogenes, such as c-Myc.[2][3] Its inhibition presents a promising strategy to suppress aberrant gene expression programs that drive cancer cell proliferation and survival.[4][5] This guide provides an in-depth technical overview of a specific class of BRD4 inhibitors built upon the 2-thiazolidinone scaffold. Discovered through fragment-based screening, these derivatives have been optimized into potent and cell-active compounds.[6][7] We will explore the causality behind their design, the critical experimental workflows used for their characterization—from initial biochemical screening to cellular target engagement—and the structure-activity relationships that govern their efficacy.

The Rationale for Targeting BRD4

BRD4: A Master Transcriptional Co-activator

The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[8] Each contains two tandem N-terminal bromodomains (BD1 and BD2) that function as recognition modules for acetylated lysine (KAc) residues on histone tails and other proteins.[8][9] This binding tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional regulators.[10]

BRD4 is the most extensively studied member and is crucial for transcriptional elongation.[1] It directly binds to the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, stimulating the transcription of target genes, including those regulated by super-enhancers.[10] Many of these target genes are powerful oncogenes like c-Myc, making BRD4 a critical node in cancer pathogenesis.[3][11] Dysregulation of BRD4 activity is a hallmark of various malignancies, including acute myeloid leukemia (AML), lymphoma, and melanoma.[11][12]

Therapeutic Hypothesis: Disrupting the BRD4-Chromatin Interaction

The therapeutic strategy is based on competitive inhibition. A small molecule designed to mimic the acetyl-lysine moiety can occupy the KAc binding pocket of BRD4's bromodomains. This prevents BRD4 from docking onto chromatin, leading to the displacement of the transcriptional machinery and subsequent downregulation of oncogenic gene expression programs.[4][5] This approach has proven effective in preclinical models, inducing cell cycle arrest, apoptosis, and terminal differentiation in cancer cells.[11]

BRD4_Mechanism_of_Action Figure 1: BRD4 Mechanism and Inhibition cluster_0 Normal BRD4 Function cluster_1 Therapeutic Intervention Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds to KAc PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates (Activates) Oncogene Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogene Initiates Elongation Inhibitor This compound Inhibitor Blocked_BRD4 BRD4 Inhibitor->Blocked_BRD4 Occupies KAc Pocket Blocked_Histone Acetylated Histone Blocked_BRD4->Blocked_Histone Binding Blocked No_Transcription Transcription Repressed Blocked_BRD4->No_Transcription

Caption: BRD4 mechanism of action and its inhibition by this compound derivatives.

Discovery via Fragment-Based Screening

The this compound scaffold was identified as a novel BRD4 inhibitor chemotype through a fragment-based drug discovery (FBDD) approach.[6][7] FBDD is a powerful strategy that begins by screening low-molecular-weight compounds ("fragments") that typically exhibit weak binding.

Causality of this Approach:

  • Efficient Exploration of Chemical Space: Fragments are less complex than typical drug-like molecules, allowing a broader range of chemical diversity to be sampled with a smaller library.

  • High-Quality Starting Points: Hits from fragment screens, though weak, often have highly efficient binding interactions (high ligand efficiency). They provide an ideal starting point for structure-guided optimization, where potency is built by adding functional groups that make additional favorable contacts with the target protein.

The process involved screening a fragment library using techniques like X-ray crystallography and biophysical assays to identify hits that bind to the BRD4 bromodomain.[6] The this compound core emerged as a promising hit, providing a validated and novel scaffold for subsequent optimization efforts.[6][7]

Structure-Based Optimization and SAR

Following the initial hit identification, iterative rounds of structure-guided design were employed to enhance the potency and drug-like properties of the this compound series.[13][14] X-ray crystallography was instrumental in this process, providing high-resolution snapshots of how the compounds bind within the BRD4 KAc pocket. This allowed for rational modifications to improve target engagement.

A key optimization strategy involved reversing the orientation of a sulfonamide group, which led to the discovery of a new, more favorable binding mode.[13][14] This highlights the importance of empirical structural data in guiding medicinal chemistry efforts. The resulting structure-activity relationship (SAR) studies led to the development of compounds with low nanomolar potency in biochemical assays and sub-micromolar activity in cellular models.[13][14]

SAR_Cycle Figure 2: Structure-Activity Relationship (SAR) Cycle Hit Initial Fragment Hit (this compound Core) Crystal Co-crystallography with BRD4 Hit->Crystal Obtain Structural Data Design Rational Design of Analogs Crystal->Design Identify Pockets for Improved Interactions Synth Chemical Synthesis Design->Synth Create New Compounds Assay Biochemical & Cellular Screening Synth->Assay Test Activity Data Analyze SAR Data (Potency, Selectivity) Assay->Data Data->Design Iterate & Refine

Caption: The iterative cycle of structure-activity relationship (SAR) development.

Quantitative SAR Data

The optimization process yielded several potent compounds. The table below summarizes the activity of key this compound derivatives, demonstrating the successful enhancement of potency from the initial micromolar hit.

Compound IDModificationsBRD4(1) IC50 (μM)HT-29 Cell GI50 (μM)Reference
76 Initial Hit Derivative4.147.8[11]
77 Sulfonylaminophenyl to Aminosulfonylphenyl0.140N/A[11]
Optimized Lead Reversed Sulfonamide, further modifications0.05 - 0.10.1 - 0.3[13][14]

Essential Experimental Workflows

Characterizing BRD4 inhibitors requires a multi-tiered assay cascade to reliably measure biochemical potency, confirm cellular target engagement, and assess functional consequences.

Screening_Workflow Figure 3: Inhibitor Characterization Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Function Alpha Primary Screen (AlphaScreen) TRFRET Orthogonal Assay (TR-FRET) Alpha->TRFRET Hit Confirmation NanoBRET Intracellular Binding (NanoBRET™) TRFRET->NanoBRET Advance Potent Hits Myc Target Modulation (c-Myc Downregulation) NanoBRET->Myc Confirm Cellular Activity Prolif Phenotypic Assay (Anti-proliferation) Myc->Prolif

Caption: A tiered workflow for the comprehensive evaluation of BRD4 inhibitors.

Biochemical Assays: Measuring Direct Inhibition

These cell-free assays quantify the direct interaction between the inhibitor and the purified BRD4 protein. They are essential for initial screening and determining intrinsic potency (e.g., IC50).

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the displacement of a biotinylated histone peptide from a GST- or His-tagged BRD4 protein.[15][16]

  • Principle: When the tagged BRD4 and biotinylated peptide are bound, Donor and Acceptor beads are brought into close proximity. Laser excitation of the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal. An effective inhibitor disrupts the BRD4-peptide interaction, separating the beads and reducing the signal.[15]

  • Causality & Self-Validation: This assay directly measures the protein-ligand interaction of interest. Controls are critical: a "no inhibitor" control establishes the maximum signal (100% activity), while a "no protein" or "excess non-biotinylated peptide" control establishes the background signal (0% activity). The robustness is quantified by the Z'-factor.

Step-by-Step Protocol:

  • Reagent Preparation: All reagents (tagged BRD4 protein, biotinylated histone peptide, test compounds) are diluted in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[17]

  • Compound Plating: Serially dilute the this compound derivatives in DMSO and add a small volume (e.g., 100 nL) to a 384-well microplate.[15]

  • Protein-Inhibitor Incubation: Add the tagged BRD4 protein solution to the wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the protein.[16][18]

  • Peptide Addition: Add the biotinylated histone peptide ligand. Incubate for another 15-30 minutes to allow the protein-peptide binding to reach equilibrium.[16][18]

  • Bead Addition: Under low-light conditions, add a mixture of Streptavidin-coated Donor beads and Ni-Chelate (for His-tag) or GSH (for GST-tag) Acceptor beads.[16][17]

  • Final Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature. This allows the beads to bind their respective targets.[17]

  • Data Acquisition: Read the plate on a microplate reader capable of AlphaScreen detection.

  • Data Analysis: Normalize the data against DMSO controls and calculate IC50 values using a sigmoidal dose-response curve fit.[17]

TR-FRET is an alternative and often orthogonal method to confirm biochemical activity.

  • Principle: A BRD4 protein labeled with a donor fluorophore (e.g., Terbium or Europium chelate) binds to a ligand (e.g., biotinylated peptide) associated with an acceptor fluorophore (e.g., APC).[19][20] When in proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, decreasing the FRET signal.[21][22]

  • Causality & Self-Validation: The use of time-resolved fluorescence minimizes interference from background fluorescence, providing a high signal-to-noise ratio. Controls include a positive control (donor + acceptor + protein + ligand, no inhibitor) and a negative control (e.g., lacking the protein or using a non-acetylated peptide) to define the assay window.[20]

Step-by-Step Protocol:

  • Reagent Preparation: Dilute the donor-labeled BRD4, acceptor-labeled ligand, and test compounds in TR-FRET assay buffer.[20]

  • Reaction Setup: In a 384-well plate, add the test compound, the donor-labeled BRD4 protein, and the acceptor-labeled ligand solution.[21]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[20][21]

  • Data Acquisition: Read the plate using a TR-FRET-capable microplate reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[20]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the ratios to controls and determine IC50 values.[20]

Cellular Assays: Proving In-Cell Activity

It is crucial to demonstrate that a potent biochemical inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

The NanoBRET™ assay directly measures compound binding to a target protein in live cells.[23]

  • Principle: The assay utilizes cells expressing BRD4 fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to BRD4 is added. When the tracer is bound to the NanoLuc-BRD4 fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that enters the cell and binds to BRD4 will compete with and displace the tracer, causing a loss of BRET signal.[23][24]

  • Causality & Self-Validation: This assay provides a quantitative measure of target occupancy in a physiological context, accounting for cell permeability and efflux. The use of a known, potent BRD4 inhibitor (e.g., JQ1) serves as a positive control for system validation.[25]

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc-BRD4 fusion protein into the wells of a 384-well plate.[25]

  • Compound Treatment: Prepare serial dilutions of the this compound test compound.

  • Tracer and Compound Addition: Pre-treat the cells with the NanoBRET tracer, followed by the addition of the test compound dilutions. Incubate for approximately 1-2 hours at 37°C.[25]

  • Substrate Addition: Add the NanoLuc substrate and a cell-impermeable inhibitor of the luciferase (to quench any signal from compromised cells) to all wells.[23]

  • Data Acquisition: Immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Determine IC50 values from the dose-response curve.[25]

Confirming target engagement should be followed by measuring the desired functional outcome.

  • c-Myc Expression: Since c-Myc is a canonical downstream target of BRD4, its downregulation is a key biomarker of inhibitor activity. This can be measured at the mRNA level using RT-qPCR or at the protein level using Western Blotting after treating cancer cells (e.g., MV4-11, HT-29) with the inhibitor.[11][14]

  • Anti-proliferative Assays: The ultimate goal is to inhibit cancer cell growth. The effect of this compound derivatives on cell viability and proliferation is measured using assays like CellTiter-Glo® or by determining the GI50 (concentration for 50% growth inhibition) in relevant cancer cell lines.[13][14]

Conclusion and Future Outlook

The this compound scaffold represents a validated and promising chemotype for the development of potent and selective BRD4 inhibitors. The journey from a fragment hit to a low-nanomolar lead compound was made possible by a rigorous, structure-guided design process underpinned by a robust cascade of biochemical and cellular assays. The detailed protocols and workflows described herein provide a framework for the discovery and characterization of such inhibitors. Future work will likely focus on improving selectivity across the BET family, optimizing pharmacokinetic properties for in vivo efficacy, and exploring their potential in combination therapies to overcome resistance.[4][12]

References

  • Schena, G., & Chi, N. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. Signal Transduction and Targeted Therapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvsHf2421eH6c9Lm7JbFbJ9AnZuwif2u3T_zFIJ_x6RfnxP_6DBpDCtTNvUwuF3WtshEUjMA045vJSQlsimEdmzlHOMS7ZrHpn8P0yAT1h-KsBghwV5UNpimbUTQpKSvhBbiaWAZitCfptmRI=]
  • Zhao, L., Cao, D., Chen, T., et al. (2015). Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nma42_VbeDeDb_IUJ4Sdgi0bsg5VETHcZtKJ8X6gS2CAB9cLK1RATZhv5qErnz_Cg53YL96ytCU22XaKtuwDNpNHbtRIkXA3eERGfAma1hMCwlsBNZIQcWjDUE_OAhryUKhqV6RAk9g=]
  • Zhao, L., Cao, D., Chen, T., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElLNe51L3kSwXhJpM7xtxOEyF4MesZ_g22rcov2tUXr44wZxO2qvH-nt5QV_Ya1hL4yW4J_fteclTphPUa0aOjmBAS2ZxharNuEggJeDlIPcbKdobSIrhWNCPS67OA66jZ1sRW]
  • BPS Bioscience. (n.d.). BRD4 (BD1) TR-FRET Assay Kit. BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEodzFv9C20Yevv3AChQ09LtOy_L3NMf7h6POl0jQdx09lJYexlVHzBLvi4n-tgKzzWMBbFlTO5wsK1FWA1KuHxlWcuTQE0muVxFhYe4iYPkH8fdlBfr0IxLeZjtzpP08mntKwhf66UHhsBh9Kw17g=]
  • Gechijian, L. N., & Cierpicki, T. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJxOg9YPd4qmHvbmsRL3SmB2-0YDkvCX-x48iO61RlE2ZLIM1gv73PqRwNHqgl6KENfNSeE9lP7-IMVzVZ1PgA0BAYPkhOSRMBX6PdC97SQGsASg12FQxhBjN7q1gMyDckVVejBP5ONc17A2I=]
  • Li, Z., et al. (2025). Bromodomain containing protein 4 (BRD4) and cancer therapy: A glimpse at dual-target drug development. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXsZRc0YkorkxCPnoCmHh8tIHhu40XdR8HQTAzm0M_MMgivyjMCy-T_32kEnpvI60KwfP9QkSrMo5OdIdgwr9igle56EDkRuYqaMbuacFdMaotxWpR2JnMY1LKzTgC009S6C-p]
  • ResearchGate. (n.d.). Transcriptional control by BET proteins. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJIpSk0u2Uxhg3vRhsKulRNkdyr-z8EOvkp_qLO_0_SlVrshQpULWlspa4YT1Y8QblQGxhXHsNLFmWWuL1i_IopyHFZD5rcOrjovfA2GyKubIWL-IqDaXUl2aOqDagZZzu1lxz0YCqg6Yufe6z3eh7djbbHwh3q3sNdtIlMIQPKMirS1iM45gVeDvN-mpYBp97EloTVpscV_hZAkeVlyPhOTyAKOMjqK_u62VsSZ-9tIm_666zz6w6shLvT0gUCrIV]
  • Li, Z., et al. (2025). Bromodomain containing protein 4 (BRD4) and cancer therapy: A glimpse at dual-target drug development. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCXYIp_LKprFJhLgmOJ7uLFMw-OzUZqioUdpa0hrW5J-UHY14mBk9UxUewfcKaY6LgXrepLtsOv72xwLMpTgekk8c6tfF_mIuQSfT0thrchAlqsn3CzaKKX58ZYCIUuIzU0ZZnZLU24AoWoLmoJ0GJ5ZtmsjlY5j9P9ABvbcso0xHEmES0-BY1Hum4gbra--PKeQ2xdYdVsbRpqA6_znIYrFS7vV1027dgDULPQCGddweVzjghpIlxIDLQSb0cxyC3GapG_EVlo6rh1imT13sU7w==]
  • Rahman, S., et al. (2022). The Functions of BET Proteins in Gene Transcription of Biology and Diseases. Frontiers in Cell and Developmental Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnx7qP2GSF9F0EYkBrbujIL1VlbChonMN_ny9tv71PNY_r9430VSEpJOveDTWUb1NL0nVNWMCIlSKOF9GN9xBgT1tKPsd2tSPbRjMOSV2OH7KmN4I4VfPM7vDeJpZXeDb6-AGCCXURy_RadyV7ATvP4jWbUdV6ItT97XXVR4B5Td7rnsWf85DbiTyENe6VYNQoxRc8pYUQGF4y8p04]
  • Conte, M., et al. (2021). Bromodomain and Extra-Terminal Proteins in Brain Physiology and Pathology: BET-ing on Epigenetic Regulation. PubMed Central. [https://vertexaisearch.cloud.google.
  • BPS Bioscience. (n.d.). BRD4 (BD1+BD2) TR-FRET Assay Kit. BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHVeL_Y7MvbkDnVnsa35AMivjVBijNRZXxJdFz9cBMzmPIZUvQHX9dEwyVf3s66VnDbixhreYaEQAye-4NtSYryzhcDH89qClQMNVlcZwBUAxj9i862EwWgfDIPvSj5SmsKxXChRp77Ag1n0_2Juz_9QEEZRxLHtqy]
  • Zhao, L., et al. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv4ulEd38csVWdc2DvqDfRzyJzdvsQT1VzzsFlhGqNqdQUwiOXgX-Mb0RNcvLrNNXUwcBjEC1FYfwkCKswDhT6hKpPTmQ9XzYRdhR_k30NrO3Uq4sLvpxhAVjwFYv96FwFbkuk]
  • Cayman Chemical. (n.d.). BRD4 bromodomain 1 TR-FRET Assay Kit. Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzjIfiAqJpHdgj3o1Nlv-t9O-1GeT2hOpU134J5Jbfs0uoeg-3GAcIGsIwbSCi6UD11D4qE9bHUjP8nZoZxq-2F1ijCbWDSF6lIfu3eh9UerR1XfA_I3V5BLPuV3mmCahlr4vOHOmzxg7xpyKV0_Oo8BvTljRGjuvrEvtfeGX0JDvZWW2EfYGVMA==]
  • Reaction Biology. (n.d.). BRD4 NanoBRET TE Intracellular Assay. Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5aNuv_NaxkMN275HN58yv9n1RTuGP1nOXeEtmhBJp0KYk_7v6m0bxqcADyakRMQQ4ESYXlNjbXA-Sd1DOHTzYU6s7VpYzLY4pVzDUblriS51t_95slyJ7etGNRTQrZby5vJRTFkQgSimMiNd45tJuoi_eMknjnA==]
  • Zhang, M., et al. (2022). Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers in Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkeNGXsWDpQyhaBLKXtX3GHKrPZ9gQgM_CxR0mvl0mI6MedoM5RxBrVnEBys4ihnnPiPpPqV6Tdv8qeCjjpxsb7zq__PDnZe5hFWpB7qpqnHHzcLmZrspqUNYQJRf2_C0i0xAgVmbFqYIeFbex9X6FsAME1vHT4j7N_rO5UX9kG5Sg4Xvw_7gChf6Id9hbTw==]
  • AMSBIO. (n.d.). Data Sheet BRD4 (BD1) TR-FRET Assay Kit. AMSBIO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQToN1GfjhoXq7woYUksb_zTL0Dc8K22tlm-PAXPNrFroPbRP_HtndmU5TCh0UCPus0j6YA_EXvUGAPA5SqbRkZLuJBNgnr_1C9V5QYWpnH5oaeKuOxiWuofzG1z_-qvG1jY61jwDpfuBQnbY=]
  • Mondal, T., & Mahata, N. (2020). Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiTqf3Dni6oQ648Hqh6FgrHdSEoaaVfLmRlOaTcYtg6AsZ2grR7iNAASkhGfezJuCM_ht-f9EfJtSHnevUHBlyWWwJn_NPyi23a4zR2YxQFY8Z51_YvhnyIUtO4-EwO07SSLt1EuEeTL1Kbjc=]
  • Ferri, E., et al. (2020). Inhibition of Bromodomain and Extraterminal Domain (BET) Proteins by JQ1 Unravels a Novel Epigenetic Modulation to Control Lipid Homeostasis. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbfpAsp_jiL8Bdm3qK09xuWjx61z0E_1Lx3M0msDWDWnMJ3EsVvu14osgoBlsl_Ly2ZPdH5eIWzXCGP8LSXoy5_McU9k9xJjPnj0ob0LrTj3TmyQv7dxvZSWmLzbxP2AG4KBk=]
  • Zuber, J., et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. Nature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHElJGZPc39VD9mfeI5GfixQchAanwCVZGbG-NDvQAYz2_Tzu7DKuCKXLB45ePEZdD0k543NMMhjUhAM-Qf0xYvCSz8Ad6Q4UrLHYS9bS5QqTtwtKslp7bkElyrhfKM5aKRdUIk]
  • Cayman Chemical. (n.d.). BRD4 bromodomain 1 TR-FRET Assay Kit (Product Manual). Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBUmIT2hUmla24ms1jjUPTvn03xf7FTOlKPnwH7KmI2i3gN5N5QgKPdLDh1G-goPVRc1WIA7W6Xv6SL_porDdzYEgYxzwjRu-AG7CW3nsCpIPyigNPBBxMMfo4YXcnNJnXWns-G5evdwv7rQ==]
  • Feng, S., et al. (2022). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers in Pharmacology. [https://vertexaisearch.cloud.google.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement BET BRD Assays. Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHidvLo3s_eV9uTA_nF0ToDatwwD5D6GeDL2M1Ca0fHfMHaE6f4dFSELuhWLxGIzkgZQ2QhQiGfeCq248IcBXoVmvm-aB8sQtou9PLBVg1Xg1dHVJqAezeJckncU-jNAExrh3WsW3jxkKeQ4YTuHsUm8wjNwjw_EQBnQpju59ecihrkMIREYNX3bej25xjpUkDwxQlWimHgNauoaWhRmx16BgCBn8ltVFryJDO79VExG_IqdKw=]
  • ResearchGate. (n.d.). Measuring intracellular target engagement at bromodomain BRD4 using... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPu31u6XDEauHPCn63TT8E0FOOaHL9hfTUq_bF0lEIDBkzoxIp_ESCKVZEGVg4yxj_prT7OYolykXpDPXFPGX3cvdWrevX0RX1pZfUtypiTXWF233paZjfegwk85fLbP1VG9urQ-Cmvg8p8PbfYoPvi0NUYJ3ERT_8K_Py2jqeq5eRCrmRuWSii17qmFM4_m-m2xSKfZz_Dpp2kTzPj5Q9yqnpJGTWDGWiAVKwY9XC7hmYwLpdmvI1oKa9KB5ml2q8w==]
  • ResearchGate. (n.d.). Development of BRD4 NanoBRET target engagement assays. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1i2y4EgMkZn-Nv2npfKHq0nJFeKi4kpg7LRJh6P4_UnciHEZXgGk2dnvcZFVua27MpeS4CFqVeRDCrY9Bcc8cUdxOUSeY0s19HdkIlGxPf8gK8ftxuOo3tq-yNaTgz1Sy5O1oo5wf3H0S9gAGATFSn4G_3V-5eZaEKHrBRPDYVWIHXO1JGS0YQ9hroICPbQkPFrl55N1FfIkmImRMB2o9J5qVTkG9fmfSDFicAKaDLtZGpoIWuVbXZt_Xl-N5]
  • Feng, S., et al. (2022). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFU7En5XBfSZSeeP-EAYtsACrnem8NZ34sayDutHcRx1YFYaLyfTcEi-vHLtW5uDOcnazOKyyq8RldL3yc4IECeziNBB5LTHHrKojKONHbKYWitp-kVOohytUb_aoRG145N45Cv4GVnixdVM4R]
  • Wang, T., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGReNNDESdoB5e_f8S5FX0HLzM9vMjja8dj3fq3QrZXzHB5M9y8zhZ47cHQf705kn720UF59r671GyqoMdxpYR0DjMirKd3QyZHObKjsp9ea2uXrfl_K4xa92PwVkegjbYfEP311Fp4Ng==]
  • Hewings, D. S., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlhZOZewaaYGdTVAOFkwuA5T2Z8onZU9idX12CLPOfcwZuqOsApLF6DNQLkUvCo46hCOVPi1Yc1cg5z6fxxRvALQ6tJt1iFKUM2eUSl6VnjYO9h2fSc6cMTbXq_O4OB62ZGamJ5A==]
  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH92TiVgWPjIPorPKeGqIApZCow5fK2hwZXGocsrheJJFPGXmXVzvXSdaW64fxx2MQTs6znzmnb-K4L17T3EOgnNNDpvYSXfoXq_V4GUrSyjit87zz5GRdSrASBq8JdpkzknwuZdnssmrAGIXk=]
  • Zhao, L., et al. (2013). Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Reader BRD4 Bromodomain. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8OYQYABZMG9Oiphe_Bt83fx0-IppjlOZuN0kOnKDtjCP22iFXsBECCKiauJcphhcK1W8Pso__Eh5UVbLZxRQKfpPVBCuVQqyERwYYTe0FEIlbZhzBxKWaf09By1tA81Q4Ua_wRQJ0RyE=]

Sources

A Technical Guide to the Physicochemical Properties and Reactivity of 2-Thiazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiazolidinone, a five-membered heterocyclic compound, represents a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural arrangement, featuring a thioether, an amide, and a carbonyl group within a constrained ring system, imparts a versatile reactivity profile and significant biological potential. This technical guide provides an in-depth analysis of the core physicochemical and chemical properties of this compound. It covers its structural identification, physical characteristics, spectroscopic signature, and key reactive pathways. Furthermore, this document details a validated synthetic protocol, discusses its applications as a privileged structure in drug discovery, and outlines essential safety and handling procedures. The insights and data presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Identification

This compound is a heterocyclic organic compound built upon a thiazolidine ring.[1] This five-membered ring contains a sulfur atom at position 1, a nitrogen atom at position 3, and is characterized by a carbonyl group (C=O) at the C2 position.[1] This arrangement distinguishes it from its more commonly studied isomer, 4-thiazolidinone.

  • IUPAC Name: 1,3-thiazolidin-2-one

  • Synonyms: 2-Oxothiazolidine, Thiazolidin-2-one, Oxothiazolidine[2]

  • CAS Number: 2682-49-7

  • Molecular Formula: C₃H₅NOS

  • Molecular Weight: 103.15 g/mol [3]

Caption: Molecular structure of this compound with IUPAC numbering.

Physical and Spectroscopic Properties

This compound typically presents as a white to off-white or light yellow crystalline solid.[1] It is soluble in polar solvents, including water and various alcohols.[1]

Tabulated Physical Properties
PropertyValueReference(s)
Appearance White to light yellow crystalline powder/solid[1]
Molecular Weight 103.15 g/mol [3]
Melting Point 54 °C[4]
Boiling Point 160 °C @ 20 Torr[4]
Density 1.277 g/cm³[4]
Flash Point 103.5 °C[4]
Solubility Soluble in water and alcohols[1]
Spectroscopic Profile

The structural identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques. While a comprehensive public database for the parent compound is limited, data from derivatives and related structures provide a strong predictive framework.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands corresponding to its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1710 cm⁻¹. A broad band corresponding to the N-H stretch is anticipated around 3200-3400 cm⁻¹. Other significant peaks include C-H and C-N stretching vibrations.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple. The two methylene groups (-CH₂-S- and -CH₂-N-) would appear as two distinct triplets in the approximate ranges of 3.0-3.5 ppm and 3.5-4.0 ppm, respectively. The N-H proton would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[5][7]

    • ¹³C NMR: The carbon NMR would show three signals. The carbonyl carbon (C2) is the most deshielded, appearing around 170-175 ppm. The methylene carbon attached to nitrogen (C5) would be in the 40-50 ppm range, while the methylene carbon attached to sulfur (C4) would be further upfield, around 25-35 ppm.[7][8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) confirming the molecular weight.[9] Fragmentation patterns would likely involve the loss of CO, cleavage of the ring, and other characteristic fragmentations.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the secondary amine (within an amide), the thioether (sulfide), and the carbonyl group. This allows for diverse chemical modifications, making it a versatile synthetic intermediate.[1]

Reactivity_Map main This compound Core N_Alkylation N-Alkylation / N-Acylation (Deprotonation followed by nucleophilic attack on electrophiles) main->N_Alkylation Site: N-H S_Oxidation Sulfur Oxidation (Reaction with oxidizing agents e.g., H₂O₂, m-CPBA) main->S_Oxidation Site: Sulfur Atom Carbonyl_Chem Carbonyl Chemistry (e.g., Reduction to alcohol, reaction with organometallics) main->Carbonyl_Chem Site: C=O Ring_Opening Ring Opening (Hydrolysis under harsh acidic or basic conditions) main->Ring_Opening Scaffold

Caption: Key reactive sites and transformation pathways for this compound.

  • Reactions at the Nitrogen Atom: The amide proton is weakly acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation upon reaction with alkyl halides or acyl chlorides, respectively. This is a common strategy for introducing substituents at the N3 position.[10]

  • Reactions Involving the Sulfur Atom: The thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) can yield the corresponding sulfoxide. Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfur to the sulfone.[11][12] This modification significantly alters the electronic properties and steric profile of the molecule.

  • Ring Stability and Opening: The thiazolidinone ring is generally stable under neutral and mild conditions. However, harsh hydrolytic conditions (strong acid or base with heating) can lead to the cleavage of the amide bond and subsequent ring opening.

Synthesis

Several synthetic routes to this compound and its derivatives have been established. A prevalent and efficient one-step method involves the cyclization of a β-amino-thiol with a carbonyl source, such as urea or phosgene equivalents.

General Synthetic Workflow

A common laboratory and industrial approach is the condensation reaction between 2-aminoethanethiol (cysteamine) or its hydrochloride salt and a carbonylating agent. Using urea is advantageous due to its low cost and safety.[13][14]

Caption: A generalized workflow for the one-step synthesis of this compound.

Detailed Experimental Protocol: One-Step Synthesis from 2-Aminoethanethiol Hydrochloride and Urea

This protocol is based on the principles of condensation chemistry and provides a reliable method for synthesizing this compound.[13][14]

Objective: To synthesize this compound via a one-step condensation reaction.

Materials:

  • 2-Aminoethanethiol hydrochloride

  • Urea

  • Anhydrous Ethanol (or a similar high-boiling polar solvent)

  • Sodium Hydroxide (or other suitable base, if starting with the hydrochloride salt)

  • Rotary Evaporator

  • Reflux Apparatus

  • Standard glassware

Methodology:

  • Reagent Preparation (Causality: Neutralization): In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoethanethiol hydrochloride in anhydrous ethanol. Add an equimolar amount of a base (e.g., NaOH) to neutralize the hydrochloride salt and liberate the free amine. The formation of a salt precipitate (e.g., NaCl) may be observed. This step is crucial as the free amine is the active nucleophile for the subsequent reaction.

  • Addition of Carbonyl Source (Causality: Reaction Initiation): To the stirred suspension, add at least one molar equivalent of urea. Urea serves as a safe and effective in-situ source of isocyanic acid upon heating, which is the key electrophile.

  • Cyclization Reaction (Causality: Thermal Activation): Fit the flask with a reflux condenser and heat the mixture to reflux. The elevated temperature facilitates the decomposition of urea and the subsequent intramolecular cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for several hours until the starting materials are consumed.

  • Workup and Isolation (Causality: Purification):

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. .

  • Purification (Causality: Purity Enhancement): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure, crystalline this compound.

  • Characterization (Causality: Structure Validation): Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2 (IR, NMR, MS) and by melting point determination.

Applications in Research and Drug Development

The thiazolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities.[9][15]

  • Pharmacological Significance: Derivatives of this compound have been investigated for various therapeutic applications. The core structure serves as a versatile template for designing enzyme inhibitors and receptor modulators. For instance, 2-thiazolidinones have been explored as potent BRD4 bromodomain inhibitors, which are targets in cancer therapy.[5] The parent compound and its simple derivatives also exhibit antimicrobial and anti-inflammatory properties.[1]

  • Synthetic Intermediate: Beyond its inherent bioactivity, this compound is a valuable building block in organic synthesis. Its defined reactive sites allow for the controlled introduction of molecular complexity, serving as a key intermediate in the synthesis of more elaborate drug candidates.[1]

Safety and Handling

Adherence to proper safety protocols is essential when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[3][16][17]

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3][16]

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[3][17]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3][16]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3][17]

The signal word associated with these hazards is "Warning".[16]

Recommended Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[16][18] Avoid formation and inhalation of dust.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[16][18]

    • Skin: Wash off with soap and plenty of water.[18]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Frontiers in Chemistry, 10, 895531. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4(5H)-Thiazolone, 2-imino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: this compound. Retrieved from [Link]

  • Santos, L., et al. (2021). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry, 86(17), 11838–11850. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Thiazolidinethione. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, Z., et al. (2014). One-Step Synthesis of this compound. Asian Journal of Chemistry, 26(2), 593-594. Retrieved from [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 489-494. Retrieved from [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Retrieved from [Link]

  • Vassiliou, S., et al. (2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 28(14), 5363. Retrieved from [Link]

  • Dogan, I., & Içli, S. (1983). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Spectroscopy Letters, 16(7), 499-511. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-imino-1,3-thiazolidin-4-one. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of this compound. Retrieved from [Link]

  • Zhang, Z., et al. (2014). One-Step Synthesis of this compound. ResearchGate. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 27(19), 6268. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Retrieved from [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiazolidinethione. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazolidine-2,5-dione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(22), 5433. Retrieved from [Link]

  • Deng, X., et al. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1563-1571. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. Retrieved from [Link]

  • Murai, T., et al. (2020). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Friedrich, C. G., et al. (2001). Oxidation of Reduced Inorganic Sulfur Compounds by Bacteria: Emergence of a Common Mechanism?. Applied and Environmental Microbiology, 67(7), 2873-2882. Retrieved from [Link]

  • Zhdankin, V. V., & Gero, A. S. (2021). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 26(16), 4983. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tautomerism in 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Nature of a Privileged Scaffold

The 2-thiazolidinone core is a five-membered heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, from BRD4 bromodomain inhibitors in oncology to PPAR-γ agonists for treating diabetes.[3][4][5][6] The versatility of this scaffold arises not only from the substitution possibilities at its active positions but also from its inherent electronic and structural dynamism.[2] A critical, yet often nuanced, aspect of this dynamism is tautomerism: the phenomenon where structural isomers, known as tautomers, are in a state of rapid, reversible interconversion.[7][8]

This guide provides a deep, technical exploration of the principal tautomeric equilibria present in this compound derivatives. We will dissect the structural and environmental factors that govern these equilibria, detail the definitive analytical and computational methodologies used for their characterization, and illuminate the profound implications of this phenomenon for drug design and development professionals. Our focus will be on the causality behind experimental choices, ensuring a robust and validated understanding of this core chemical principle.

Part 1: Principal Tautomeric Equilibria

Tautomerism in heterocyclic compounds involves the migration of a proton, typically accompanied by a shift in double bonds.[7] For the this compound scaffold and its close analogs, several key equilibria can exist, depending on the specific substitution pattern. The predominant forms are amide-imidol, keto-enol, thione-thiol, and amino-imino tautomerism.

  • Amide-Imidol Tautomerism: This is the most fundamental equilibrium for the parent this compound ring. It involves the migration of the proton from the N3 nitrogen to the C2 carbonyl oxygen. This establishes an equilibrium between the lactam (amide) form, which is generally predominant, and the lactim (imidol or imidic acid) form.[9][10] The stability of the amide tautomer is largely attributed to the greater strength of the C=O double bond compared to the C=N double bond.[10]

  • Keto-Enol Tautomerism: While the C2 position is an amide, the C4 position is a ketone. If the C5 position bears a substituent with an alpha-hydrogen, classic keto-enol tautomerism can occur.[11][12] This equilibrium involves the migration of a proton from the α-carbon (C5) to the C4 carbonyl oxygen, creating a C=C double bond within the ring and a hydroxyl group at C4. The keto form is overwhelmingly favored in most simple carbonyl compounds.[13]

  • Thione-Thiol Tautomerism: In derivatives where the C2 oxygen is replaced by sulfur (2-thioxo-thiazolidinones), a thione-thiol equilibrium is established.[14] This is analogous to the amide-imidol equilibrium, with the proton migrating from the N3 nitrogen to the C2 sulfur atom. This results in an equilibrium between the thione (C=S) and thiol (-SH) forms.[15][16]

  • Amino-Imino Tautomerism: For derivatives such as 2-aminothiazolidin-4-one, the exocyclic amino group introduces the possibility of amino-imino tautomerism.[17] Here, a proton can transfer from the exocyclic nitrogen to the ring nitrogen (N3), shifting the double bond to an exocyclic C=N position.

The interplay of these potential equilibria is fundamental to the chemical behavior of any given derivative.

Caption: Principal tautomeric equilibria in this compound and related scaffolds.

Part 2: Governance of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by a combination of intrinsic structural features and extrinsic environmental factors. Understanding these factors is paramount for predicting and controlling the behavior of these molecules.

Key Influencing Factors:

FactorDescriptionImpact on 2-Thiazolidinones
Substituent Effects The electronic nature (electron-donating or -withdrawing) of substituents on the ring can stabilize or destabilize adjacent charges or double bonds, thereby shifting the equilibrium.An electron-withdrawing group at N3 can increase the acidity of the N-H proton, potentially favoring the imidol form. Substituents at C5 that promote conjugation can stabilize the enol form.
Solvent Polarity Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. Aprotic solvents favor less polar forms.The amide/keto tautomers, with their prominent C=O dipoles, are generally more stabilized in polar solvents. Water, in particular, can act as a proton shuttle, lowering the energy barrier for interconversion.[17][18]
Temperature The tautomeric equilibrium constant (KT) is temperature-dependent. Changes in temperature can shift the equilibrium towards the tautomer favored by entropy.Variable-temperature experiments are a key tool to study the thermodynamics of the equilibrium and the kinetics of interconversion.[19]
Aromaticity If one tautomer can achieve aromatic stabilization (e.g., in a fused ring system), this provides a powerful thermodynamic driving force, often making it the overwhelmingly predominant form.While the single this compound ring is not aromatic, derivatives fused to an aromatic ring (e.g., a benzene ring) may have tautomeric forms that extend the conjugated π-system, significantly influencing stability.[8]

Part 3: Characterization of Tautomeric Systems

Determining the structure and population of tautomers in equilibrium requires a synergistic approach, combining high-resolution spectroscopic analysis with robust computational modeling. The choice of technique is dictated by the need to observe the system in its native state without perturbing the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Causality: NMR spectroscopy is the most powerful and widely used technique for studying tautomeric equilibria in solution.[19][20][21] Its key advantage is that it is a non-invasive method that provides a high-resolution snapshot of the species present at equilibrium.[19] Because the timescale of the NMR experiment is relatively slow compared to the rate of proton transfer, the observed spectrum can either show distinct signals for each tautomer (slow exchange) or population-weighted average signals (fast exchange).[20] This behavior itself provides critical information about the kinetics of the interconversion.

Self-Validating Protocols:

  • ¹H and ¹³C Chemical Shifts: The chemical environments of nuclei differ significantly between tautomers. For example, in the amide-imidol equilibrium, the amide form will show a characteristic N-H proton signal, while the imidol form will show an O-H signal. The C2 carbon will have a chemical shift typical of a carbonyl (~170 ppm) in the amide form but will shift significantly in the imidol (C=N) form.[22]

  • ¹⁵N NMR and Coupling Constants: When isotopically labeled materials are available, ¹⁵N NMR provides unambiguous evidence. The ¹J(¹⁵N,¹H) coupling constant is a definitive marker; a value of approximately 90 Hz confirms a direct N-H bond, validating the presence of the amide, thione, or amino tautomer.[22]

  • Quantitative Analysis: In cases of slow exchange where separate signals are visible, the ratio of the tautomers can be determined directly by integrating the respective signals.[19]

Experimental Protocol: NMR Analysis of Tautomeric Ratio

  • Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of ~10-20 mM. Rationale: The choice of solvent is critical as it directly influences the equilibrium.[19] DMSO-d₆ is often a good starting point due to its high solubilizing power and ability to slow down N-H proton exchange.

  • Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify key signals, such as the N-H proton, aromatic protons, and any C5-H protons.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shifts in the carbonyl/imine region (150-180 ppm).

  • Integration and Ratio Calculation: If distinct signals for each tautomer are observed, carefully integrate a non-overlapping, well-resolved signal corresponding to each species. The tautomeric ratio is the ratio of these integrals.

  • Variable Temperature (VT) NMR (Optional): If signals are broad or appear averaged, acquire a series of spectra at different temperatures (e.g., from 273 K to 353 K). Rationale: Lowering the temperature may slow the interconversion rate sufficiently to resolve individual tautomer signals (the slow-exchange regime). Conversely, raising the temperature can ensure the fast-exchange regime is reached for quantitative analysis of averaged signals.

  • Data Validation: Ensure that the sum of the mole fractions of all observed tautomers equals 1. Compare observed chemical shifts to those predicted by computational models for confident assignment.

Computational Chemistry: The Predictive and Corroborative Engine

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[23][24] They allow for the prediction of the relative thermodynamic stabilities of all possible tautomers, including high-energy intermediates that may be too transient to observe experimentally.[18][25] Furthermore, computational methods can calculate theoretical NMR chemical shifts, which are crucial for assigning the signals in complex experimental spectra to the correct tautomers.[17]

Workflow: DFT Analysis of Tautomer Stability and NMR Prediction

Caption: A computational workflow for evaluating tautomer stability and spectra.

  • Structure Generation: Draw the 2D structures of all plausible tautomers and convert them to 3D models.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Rationale: This finds the lowest energy conformation for each tautomer.

  • Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvation Modeling: To simulate solution-phase conditions, apply a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent used in the NMR experiment.[17] Rationale: This is crucial as solvent can dramatically alter the relative stabilities of tautomers.

  • Energy Calculation: Recalculate the single-point energy using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies. The Gibbs free energy (G) is used to determine the relative populations at equilibrium.

  • NMR Chemical Shift Calculation: Using the optimized geometries, calculate the isotropic shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing against a standard (e.g., TMS).

  • Analysis & Validation: Compare the calculated relative energies (ΔG) to determine the predicted major tautomer. Compare the calculated chemical shifts with the experimental NMR data to confirm signal assignments. A strong correlation between predicted and experimental data validates both the structural assignments and the computational model.

Part 4: Implications for Drug Design and Development

The tautomeric state of a this compound derivative is not a mere academic curiosity; it is a critical determinant of its pharmacological profile. Overlooking tautomerism can lead to erroneous structure-activity relationship (SAR) interpretations and failures in drug development.

  • Target Recognition and Binding: Tautomers are distinct chemical entities with different shapes and, crucially, different hydrogen bond donor/acceptor patterns. The biologically active tautomer that binds to a target protein may not be the most stable or abundant form in aqueous solution. The protein's active site microenvironment can selectively bind and stabilize a minor tautomer, shifting the equilibrium towards the active form. Therefore, designing a ligand based solely on the major solution-phase tautomer could be fundamentally flawed.

  • Physicochemical Properties and Pharmacokinetics (ADME): Tautomerism directly impacts key properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

    • Lipophilicity (logP): The conversion of a polar group (like an amide N-H) to a less polar one (like an imidol O-H) can alter the molecule's logP, affecting its ability to cross cell membranes.

    • Aqueous Solubility: Changes in hydrogen bonding capacity and polarity between tautomers directly influence solubility.

    • pKa: The acidity and basicity of a molecule are tautomer-dependent. This affects the ionization state of the drug at physiological pH, which is a critical factor for absorption and distribution.

References

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). PMC. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3). [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2022). PMC. [Link]

  • Yadao, B., et al. (2020). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 11(1). [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Digital Repository of University of Baghdad. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Digital Repository of University of Baghdad. [Link]

  • Tautomers and rotamers of 4-thiazolidinone. (n.d.). ResearchGate. [Link]

  • Schematic representation of the tautomeric forms of Thiazolidine-2,4-dione. (n.d.). ResearchGate. [Link]

  • Tautomerism Detected by NMR. (2022). Encyclopedia.pub. [Link]

  • Explain tautomerism in heterocycles. (n.d.). Filo. [Link]

  • Oretir, C., & Togrul, M. (2007). Quantum chemical studies on some potentially tautomeric thiazolidinone derivatives and their thio and azo analogs. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (2018). Bentham Science. [Link]

  • Prototropic tautomerism of heteroaromatic compounds. (n.d.). LOCKSS. [Link]

  • Discuss the importance of tautomerism in aromatic heterocyclic chemistry. (n.d.). Study.com. [Link]

  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]

  • How to find the major contributing tautomer of a heterocycle. (2018). Quora. [Link]

  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PMC. [Link]

  • Al-Jumaili, A. H. A. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(5), 762-770. [Link]

  • Chain tautomerism of thiazolidines. (1976). The Journal of Organic Chemistry. [Link]

  • The Prototropic Tautomerism of Heteroaromatic Compounds. (1966). CHIMIA. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. (2013). PMC. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate. [Link]

  • Enchev, V., et al. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904-13. [Link]

  • Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. (2012). ResearchGate. [Link]

  • The thione-thiol tautomerism in simple thioamides. (1973). SciSpace. [Link]

  • Amide-iminol tautomerism in the title compound. (n.d.). ResearchGate. [Link]

  • Thiazolidine. (n.d.). Wikipedia. [Link]

  • Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. (2018). National Institutes of Health. [Link]

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (2011). Semantic Scholar. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2024). PMC. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. (2013). PubMed. [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. (2015). PubMed. [Link]

  • Keto Enol Tautomerization. (n.d.). Chemistry Steps. [Link]

  • Keto-enol tautomerization (by Jay). (n.d.). Khan Academy. [Link]

  • 3.6: Keto-Enol Tautomerism. (2021). Chemistry LibreTexts. [Link]

  • On the stabler tautomer in amide-imidic acid tautomerism. (2016). Chemistry Stack Exchange. [Link]

  • Some Physical Properties for Thiazolidine Compounds. (2017). ResearchGate. [Link]

  • Amide−iminol tautomerism and resonance structures for the amide form... (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

one-pot synthesis of 2-aryl-thiazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot, Three-Component Synthesis of 2-Aryl-Thiazolidin-4-one Derivatives for Drug Discovery and Medicinal Chemistry

Abstract: This guide provides a comprehensive protocol for the efficient , a privileged scaffold in medicinal chemistry. The methodology leverages a three-component condensation reaction of an aromatic amine, an aromatic aldehyde, and thioglycolic acid. We delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and discuss critical parameters influencing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for generating libraries of these valuable heterocyclic compounds.

Introduction: The Significance of the Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one core is a cornerstone heterocyclic motif in modern drug discovery. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer[1][2], antimicrobial[1][3], anti-inflammatory[4], antiviral, and antidiabetic properties[1][5]. The structural versatility of the thiazolidinone ring allows for substitutions at the N-3 and C-2 positions, enabling fine-tuning of its physicochemical properties and biological targets. The one-pot, multi-component reaction (MCR) approach represents a highly efficient strategy for the synthesis of these compounds, offering advantages such as operational simplicity, reduced reaction times, and lower environmental impact compared to multi-step syntheses[6][7][8].

This document outlines a robust and reproducible protocol for synthesizing 2-aryl-thiazolidin-4-ones, providing the scientific community with a foundational method for accessing these potent molecules.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, three-component condensation-cyclization reaction. The core transformation involves an aromatic amine, a substituted aromatic aldehyde, and thioglycolic acid.

The generally accepted mechanism involves two key stages:

  • Iminium Ion and Imine Formation: The reaction initiates with the condensation of the aromatic amine and the aromatic aldehyde to form a Schiff base (imine), typically proceeding through a reactive iminium ion intermediate. This step is often the rate-limiting dehydration step[8].

  • Cyclization: The thiol group of thioglycolic acid then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid group, which, upon dehydration, yields the final 2,3-disubstituted thiazolidin-4-one ring[9].

Various catalysts can be employed to facilitate this transformation, including L-proline[6][10], barium sulfate nano-powder[11], and bismuth(III) thioglycolate[12], often enabling the reaction to proceed under milder conditions.

Reaction_Mechanism cluster_reactants Reactants Amine Aromatic Amine (R¹-NH₂) Imine Schiff Base (Imine) Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde Aromatic Aldehyde (R²-CHO) Aldehyde->Imine TGA Thioglycolic Acid (HSCH₂COOH) Thioether Thioether Adduct TGA->Thioether Imine->Thioether + TGA Product 2-Aryl-Thiazolidin-4-one Thioether->Product Intramolecular Cyclization - H₂O

Caption: Generalized reaction mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the synthesis of 2-phenyl-3-(p-tolyl)thiazolidin-4-one, which can be adapted for various substituted amines and aldehydes.

Materials and Equipment
  • Reagents:

    • p-Toluidine (4-methylaniline)

    • Benzaldehyde

    • Thioglycolic acid

    • Ethanol (as solvent)[11]

    • Barium sulfate (BaSO₄) nano-powder (as catalyst)[11]

    • Dichloromethane (DCM)

    • Hexane

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Rotary evaporator

    • Glass funnel and filter paper

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Glass column for chromatography

Synthesis Workflow

Experimental_Workflow A 1. Reagent Mixing - Add amine, aldehyde, thioglycolic acid, catalyst, and solvent to flask. B 2. Reaction - Stir mixture at specified temperature. - Monitor progress via TLC. A->B C 3. Solvent Evaporation - Remove solvent under reduced pressure using a rotary evaporator. B->C D 4. Work-up - Dilute residue with Dichloromethane. - Perform aqueous wash if necessary. C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Purify by column chromatography. D->E F 6. Product Characterization - Obtain IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data. E->F

Caption: Step-by-step experimental workflow for synthesis and analysis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10 mmol), benzaldehyde (1.06 g, 1.0 mL, 10 mmol), and ethanol (20 mL).[11]

  • Addition of Reagents: Stir the mixture until all solids are dissolved. To this solution, add thioglycolic acid (0.92 g, 0.7 mL, 10 mmol) followed by the catalyst, barium sulfate nano-powder (0.04 g, 0.18 mmol).[11]

  • Reaction Execution: Fit the flask with a reflux condenser and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC using a hexane:ethyl acetate (7:3) mixture as the eluent. The reaction is typically complete within 2-4 hours.[11]

  • Work-up: Upon completion, remove the solvent using a rotary evaporator. Dilute the resulting residue with dichloromethane (30 mL).[11]

  • Purification: The crude product can be purified by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate gradient as the eluent to afford the pure 2-aryl-thiazolidin-4-one derivative[1].

  • Product Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain the final product.

Key Parameters, Optimization, and Characterization

The success of the synthesis hinges on careful control of several parameters. The choice of solvent and catalyst is particularly crucial and can dramatically affect reaction time and yield.

CatalystSolventTemperatureTypical Yield (%)Reference
L-Proline (15 mol%)WaterRoom Temp.80-95%[6][10]
BaSO₄ nano-powderEthanolRoom Temp.~72% (mean)[11]
None (catalyst-free)Polypropylene Glycol (PPG)110 °C70-96%[3]
Bi(SCH₂COOH)₃Solvent-freeNot specifiedGood yields[12]

Troubleshooting Insights:

  • Low Yield: If the reaction stalls or provides low yields, ensure the aldehyde is pure (freshly distilled if necessary) as oxidation to benzoic acid can inhibit the reaction. Increasing the reaction temperature or switching to a more robust catalyst system (e.g., PPG at 110°C) can also improve yields[3].

  • Impurity Formation: The primary impurity is often unreacted starting materials. Ensure a 1:1:1 stoichiometric ratio of reactants. Purification by column chromatography is highly effective for removing these impurities[1].

Product Characterization

Confirmation of the 2-aryl-thiazolidin-4-one structure is achieved through standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band characteristic of the thiazolidinone ring around 1680-1720 cm⁻¹[3][13].

  • ¹H NMR Spectroscopy: The key diagnostic signals are:

    • A singlet for the methine proton (N-CH-S) at the C-2 position, typically appearing around δ 5.8-6.1 ppm[3].

    • Two doublets for the diastereotopic methylene protons (S-CH₂-CO) of the ring, usually found between δ 3.6-4.0 ppm[3][14].

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) signal appears around δ 171-173 ppm, while the C-2 carbon (N-CH-S) is observed in the range of δ 58-64 ppm[4][14].

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound[3][13].

Conclusion

The one-pot, three-component synthesis described herein is a powerful and adaptable method for generating diverse libraries of 2-aryl-thiazolidin-4-one derivatives. Its operational simplicity, efficiency, and amenability to a wide range of substrates make it an invaluable tool for medicinal chemists and drug discovery professionals. By understanding the core mechanism and key experimental parameters, researchers can reliably produce these high-value compounds for downstream biological evaluation.

References

  • Upmanyu, N., Gupta, J. K., Shah, K., & Mishra, P. (2011). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 697-705. [Link]

  • Gadkari, Y. U., Shanbhag, R. D., & Telvekar, V. N. (2022). An Efficient One-Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. Letters in Organic Chemistry, 19(1), 9-13. [Link]

  • Bentham Science Publishers. (2022). An Efficient One-Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. [Link]

  • Jafari, E., et al. (2016). Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. Journal of the Brazilian Chemical Society, 27(9), 1622-1627. [Link]

  • Thakkar, S. S., Thakor, P., Doshi, H., & Ray, A. (2017). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 1,3-thiazolidin-4-one using Bi(SCH2COOH)3 as catalyst. [Link]

  • Nikolaou, A., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 86(17), 11951-11963. [Link]

  • Sharma, A., et al. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 41(16), 7943-7973. [Link]

  • Pospisilova, S., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • ResearchGate. (n.d.). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. [Link]

  • Biointerface Research in Applied Chemistry. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 32(2), 91-104. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 4-Thiazolidinone Derivatives Catalyzed by Zinc Acetate-Schiff Base Complex Immobilized on Mesoporous Molecular Sieve MCM-41. [Link]

  • Wang, Y., et al. (2020). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry, 44(3), 859-863. [Link]

  • Zanco Journal of Pure and Applied Sciences. (2023). One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. [Link]

  • Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Novel Research in Sciences. [Link]

  • ResearchGate. (n.d.). Pharmacological activities of thiazolidin-4-one derivative. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Biopolymers and Cell, 32(3), 187-201. [Link]

  • Navarrete-Vázquez, G., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Molecules, 24(21), 3824. [Link]

  • Ghamdi, M. A., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules, 21(2), 193. [Link]

  • ResearchGate. (n.d.). One pot synthesis for thiazolidine-4-one derivatives. [Link]

  • Tierney, D. L. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Organic Chemistry, 5(4), 219-228. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. [Link]

  • ACS Publications. (2021). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. [Link]

  • Tsolaki, E., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(11), 3379. [Link]

  • Holota, S., et al. (2020). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. RSC Advances, 10(42), 25050-25075. [Link]

  • ResearchGate. (n.d.). One-pot, four-component reaction for the synthesis of thiazolidine-4-ones (2). [Link]

  • Arkivoc. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin. [Link]

Sources

Application Notes and Protocols for the Synthesis of Thiazolidine-2,4-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in the "glitazone" class of antidiabetic drugs.[1][2] However, the therapeutic potential of TZD derivatives extends far beyond metabolic disorders, with emerging applications as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4][5] This versatility stems from the scaffold's unique electronic and structural features, which allow for facile derivatization at the C5 and N3 positions, enabling the fine-tuning of biological activity.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a deeper understanding of the chemical principles governing the synthesis of the core TZD heterocycle. By elucidating the "why" behind the "how," this guide aims to empower researchers to confidently and safely synthesize this pivotal pharmacophore, troubleshoot potential issues, and pave the way for the discovery of novel therapeutic agents.

Section 1: Understanding the Synthetic Landscape: Routes to the Thiazolidine-2,4-dione Core

The construction of the thiazolidine-2,4-dione ring can be achieved through several synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions. Herein, we discuss the most prevalent and reliable approaches.

The Classical Approach: Condensation of a Halogenated Acetic Acid with Thiourea

This is the most fundamental and widely employed method for the synthesis of the unsubstituted thiazolidine-2,4-dione core.[6][7] The reaction proceeds via the condensation of an α-haloacetic acid (typically chloroacetic acid) with thiourea.

Reaction Mechanism:

The mechanism, as first proposed by Liberman et al., involves a multi-step process.[8][9] Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of chloroacetic acid in a nucleophilic substitution reaction, displacing the chloride ion.[8][9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carboxylic acid carbon, leading to the formation of a five-membered ring intermediate. Subsequent hydrolysis of the imino group at the C2 position, often catalyzed by the hydrochloric acid generated during the reaction, yields the final thiazolidine-2,4-dione product.[8][9]

Thiazolidine-2,4-dione Synthesis Mechanism Thiourea Thiourea Intermediate1 S-alkylated Intermediate Thiourea->Intermediate1 Nucleophilic Attack ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization TZD Thiazolidine-2,4-dione Intermediate2->TZD Hydrolysis

Figure 1: Simplified reaction mechanism for the synthesis of thiazolidine-2,4-dione.

Building upon the Core: Knoevenagel Condensation for C5-Substituted Derivatives

For the synthesis of C5-arylidene thiazolidine-2,4-diones, which are precursors to many biologically active compounds, the Knoevenagel condensation is the method of choice.[10][11][12] This reaction involves the condensation of an aldehyde (or ketone) with the active methylene group at the C5 position of the thiazolidine-2,4-dione ring.

Causality in Experimental Choices:

The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or toluene.[1][6][9] The base facilitates the deprotonation of the C5 methylene group, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the C5-substituted product. The choice of catalyst and solvent can significantly impact the reaction rate and yield. For instance, using a Dean-Stark apparatus with toluene as the solvent can effectively remove the water formed during the reaction, driving the equilibrium towards the product.

Section 2: Detailed Experimental Protocol: Synthesis of Thiazolidine-2,4-dione

This protocol details the synthesis of the unsubstituted thiazolidine-2,4-dione core from chloroacetic acid and thiourea.

Safety Precautions:

  • Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Chloroacetic Acid94.5056.7 g0.6 mol
Thiourea76.1245.7 g0.6 mol
Concentrated Hydrochloric Acid36.4660 mL-~37% w/w
Deionized Water18.02120 mL-
Ethanol46.07--For recrystallization

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 45.7 g (0.6 mol) of thiourea in 60 mL of deionized water.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve 56.7 g (0.6 mol) of chloroacetic acid in 60 mL of deionized water. This dissolution is endothermic, and the beaker will feel cool.

  • Initiation of Reaction: Slowly add the chloroacetic acid solution to the stirred thiourea solution in the round-bottom flask. A white precipitate may begin to form.[1] Allow the mixture to stir for 15 minutes at room temperature.

  • Acidification and Reflux: Carefully and slowly add 60 mL of concentrated hydrochloric acid to the reaction mixture in the fume hood.[1] The addition is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and continue to reflux for 8-10 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As it cools, the product will crystallize out of the solution, often forming a solid mass of white needles.[1]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold deionized water to remove any residual hydrochloric acid and other water-soluble impurities.

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven at a low temperature. For higher purity, the crude product can be recrystallized from ethanol.[1]

TZD Synthesis Workflow start Start dissolve_thiourea Dissolve Thiourea in Water start->dissolve_thiourea dissolve_chloroacetic Dissolve Chloroacetic Acid in Water start->dissolve_chloroacetic mix_reactants Combine Solutions (Stir for 15 min) dissolve_thiourea->mix_reactants dissolve_chloroacetic->mix_reactants add_hcl Add Conc. HCl mix_reactants->add_hcl reflux Reflux for 8-10 hours add_hcl->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Water cool->filter dry Dry the Product filter->dry recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize end_product Pure Thiazolidine-2,4-dione dry->end_product Crude Product recrystallize->end_product

Figure 2: Experimental workflow for the synthesis of thiazolidine-2,4-dione.

Section 3: Characterization and Quality Control

Confirmation of the successful synthesis and purity of thiazolidine-2,4-dione is crucial. The following analytical techniques are recommended:

  • Melting Point: Pure thiazolidine-2,4-dione has a reported melting point in the range of 123-125 °C.[7] A sharp melting point within this range is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate indicates a high degree of purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic singlet for the methylene protons at the C5 position and a broad singlet for the N-H proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the two carbonyl carbons and the methylene carbon.

    • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the C-H bonds of the methylene group, and strong absorptions for the two carbonyl (C=O) groups.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Typical Characterization Data:

AnalysisExpected Result
Appearance White crystalline solid[7]
Melting Point 123-125 °C[7]
¹H NMR Signals corresponding to the methylene protons (CH₂) and the imide proton (NH). For 5-arylidene derivatives, a singlet for the vinylic proton (CH=C) is observed around 7.8-8.0 ppm.[10]
IR (cm⁻¹) Absorption bands for N-H stretching, C-H stretching, and two distinct C=O stretching frequencies. For a substituted derivative, an IR spectrum showed bands at 3623 cm⁻¹ (NH), 3164 cm⁻¹ (aromatic C–H), and 1715 cm⁻¹ (C=O).[13]
Mass Spectrum (m/z) A molecular ion peak corresponding to the molecular weight of thiazolidine-2,4-dione (C₃H₃NO₂S, MW: 117.13 g/mol ).

Section 4: Troubleshooting and Expert Insights

Low Yield:

  • Incomplete Reaction: Ensure the reflux time is adequate. Monitor the reaction by TLC until the starting materials are consumed.

  • Loss during Workup: Minimize transfers of the product. Ensure the washings are done with cold solvent to reduce product loss.

  • Side Reactions: The formation of byproducts can reduce the yield. Purification by recrystallization is essential to remove these.

Impure Product:

  • Inadequate Washing: Ensure the product is thoroughly washed to remove starting materials and inorganic salts.

  • Inefficient Recrystallization: Choose an appropriate solvent for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The physical and spectroscopic data of the synthesized product should be compared with literature values to confirm its identity and purity. Any deviation from the expected results should prompt a review of the experimental procedure and reagent quality.

Conclusion

The synthesis of thiazolidine-2,4-dione is a well-established and reproducible process that provides access to a pharmacologically significant scaffold. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented in this document, researchers can confidently synthesize this versatile building block for their drug discovery endeavors. The ability to produce high-quality TZD in the laboratory not only reduces costs but also empowers the scientific community to explore the vast therapeutic potential of its derivatives.[9]

References

  • Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17.
  • Krasavin, M., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(15), 4625.
  • Jawale, D. V., et al. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 36(5), 1159-1162.
  • Pattan, S. R., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1634-1643.
  • Patil, S. B., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology, 12(1), 143-149.
  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5), 168-174.
  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave Online. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Mechanism for the formation of thiazolidine-2,4-dione (1b). ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Green Synthesis of Thiazolidinedione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 908928.
  • Kumar, A., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics, 40(20), 10037-10053.
  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-thiazolidinedione. ResearchGate. Available at: [Link]

  • Patil, P. M., et al. (2018). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. International Journal of ChemTech Research, 11(01), 22-28.
  • Abdel-Wahab, B. F., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1952.
  • Mishra, A., et al. (2010). SYNTHESIS AND ANTIDIABETIC EVALUATION OF SOME THIAZOLIDINE-2, 4-DIONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(2), 41-50.
  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1952.
  • Pattan, S. R., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1634-1643.
  • Al-Ghorbani, M., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 10(12), 1226-1244.
  • Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763.
  • Noreen, S., et al. (2021). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2021, 5529498.
  • Pinheiro, D. S., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. Available at: [Link]

  • Sabalpara, K. J., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research, 16(05), 14-18.
  • Shaik, I., et al. (2014). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 341-344.

Sources

Application Notes & Protocols: Leveraging 2-Thiazolidinone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. This approach relies on screening small, low-complexity molecules (fragments) to identify weak but high-quality interactions with a biological target, which are then optimized into potent drug candidates. Within the vast chemical space of possible fragments, the 2-thiazolidinone scaffold has emerged as a particularly valuable starting point. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key hydrogen bonding interactions make it a "privileged scaffold" for initiating FBDD campaigns. This guide provides an in-depth exploration of the strategic use of this compound in FBDD, offering both the theoretical underpinnings and detailed, actionable protocols for researchers at the bench.

The Rationale for Fragment-Based Drug Discovery (FBDD)

FBDD operates on a fundamentally different principle than traditional high-throughput screening (HTS). Instead of screening large, complex molecules that may have convoluted and inefficient binding modes, FBDD starts with much smaller molecules (typically <300 Da).[1][2] The core advantages of this approach are:

  • Efficient Exploration of Chemical Space: A library of a few thousand well-chosen fragments can represent a significantly broader swath of chemical space than a library of millions of larger, more complex molecules.[2][3]

  • Higher Hit Rates: Because fragments are less complex, they are more likely to find complementary interactions within a target's binding site, often leading to higher hit rates and providing a valuable assessment of a target's "druggability".[2]

  • High-Quality Interactions: Hits from FBDD often exhibit more efficient, enthalpy-driven binding, forming a solid foundation for optimization.[2][4] This is because the binding affinity is concentrated in a small molecule, leading to a higher ligand efficiency (LE).

  • Tractable Starting Points: The simplicity of fragment hits provides medicinal chemists with clear vectors for synthetic elaboration, allowing for a more rational and structure-guided optimization process.

The this compound Scaffold: A Privileged Fragment

The this compound core is a five-membered heterocyclic motif containing sulfur, nitrogen, and a carbonyl group. This scaffold is considered "privileged" in medicinal chemistry due to its recurrent appearance in biologically active compounds and its inherent properties that make it an ideal fragment.[5]

Physicochemical and Structural Merits
  • Hydrogen Bonding Capability: The this compound core possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual functionality allows it to form critical interactions with protein backbones and side chains, effectively mimicking key interactions of endogenous ligands. For instance, in the development of inhibitors for the BRD4 bromodomain, the carbonyl group of the this compound fragment forms a direct hydrogen bond with the side chain of a crucial asparagine residue (Asn140).[4]

  • "Rule of Three" Compliance: Derivatives of this compound can be readily designed to adhere to the "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties:

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors ≤ 3

    • Number of hydrogen bond acceptors ≤ 3[1][2][6]

  • Synthetic Accessibility: The scaffold is synthetically versatile, allowing for the introduction of diverse substituents at multiple positions.[5][7][8] This is crucial for the subsequent fragment evolution phase, where chemists need to explore chemical space around the initial hit.

  • Favorable Solubility: The inherent polarity of the scaffold contributes to good aqueous solubility, which is a critical requirement for biophysical screening assays that often demand high compound concentrations to detect weak binding.[1]

The FBDD Workflow Using this compound

A typical FBDD campaign incorporating the this compound scaffold follows a structured, multi-stage process. Each stage is designed to progressively refine the understanding of the fragment's interaction with the target and guide its evolution into a potent lead molecule.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Lib Fragment Library (Containing 2-Thiazolidinones) Screen Biophysical Screening (SPR, NMR, TSA) Lib->Screen Screening Hits Validated Fragment Hits Screen->Hits Hit Validation Xray Structural Biology (X-ray, NMR) Hits->Xray Characterization SBDD Structure-Based Design (Growing, Linking) Xray->SBDD Chem Chemical Synthesis SBDD->Chem Chem->SBDD Iterative Cycles Lead Lead Compound Chem->Lead ADME ADME/Tox Profiling Lead->ADME Candidate Drug Candidate ADME->Candidate

Figure 1: General workflow for a Fragment-Based Drug Discovery campaign.

Application Protocol: Building a this compound-Enriched Fragment Library

The success of any FBDD campaign is contingent on the quality of the fragment library.[3] A well-designed library maximizes chemical diversity while adhering to the physicochemical constraints of fragments.

Design Principles
  • Core Scaffold & Diversity: Start with the this compound core and design a set of derivatives with diverse, small substituents. The goal is to explore a wide range of chemical space and shapes.[3]

  • "Rule of Three" (Ro3) Filtering: Ensure all candidate fragments comply with the Ro3 guidelines.[1][2] This increases the likelihood of favorable drug-like properties in downstream optimization.

  • Solubility: High aqueous solubility is paramount.[1] Fragments must remain in solution at the high concentrations (typically 100 µM to 1 mM) used in biophysical assays.

  • Avoid Reactive Moieties: Exclude compounds with chemically reactive functional groups that can lead to false positives through covalent modification of the target protein.[1]

  • Synthetic Tractability: Each fragment should possess at least one synthetically accessible vector for future chemical elaboration (fragment growing).[3]

Table: Ideal Physicochemical Properties for a this compound Fragment Library
ParameterRecommended ValueRationale
Molecular Weight (MW) 150 - 300 DaAdheres to Ro3, ensures fragment-like size.[1]
cLogP ≤ 3Controls lipophilicity to enhance solubility and reduce non-specific binding.[1][2]
Hydrogen Bond Donors ≤ 3Ro3 compliance, prevents poor permeability.[1][2]
Hydrogen Bond Acceptors ≤ 3Ro3 compliance.[1][2]
Rotatable Bonds ≤ 3Limits conformational complexity, favoring a pre-organized state for binding.[2]
Aqueous Solubility > 200 µMEssential for biophysical screening methods to avoid artifacts and ensure accurate binding measurements.[1]
Purity > 95%Impurities can lead to false positive hits.[1]
Protocol: General Synthesis of this compound Derivatives

A common and versatile method for synthesizing a diverse library of this compound fragments involves the reaction of isothiocyanates with α-halo esters, followed by cyclization. This allows for diversity at both the N3 and C5 positions of the ring.

Step 1: Formation of Thiourea Intermediate

  • To a solution of a primary amine (R¹-NH₂) (1.0 eq) in a suitable solvent like ethanol, add a substituted isothiocyanate (R²-NCS) (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the thiourea intermediate.

Step 2: Cyclization to this compound

  • Dissolve the thiourea intermediate in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add an α-bromoacetate derivative (e.g., ethyl bromoacetate) (1.1 eq) and a non-nucleophilic base like sodium hydride (NaH) (1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the desired this compound fragment.[5][7]

Application Protocol: Primary Screening and Hit Validation

Because fragments bind with weak affinity (µM to mM range), highly sensitive biophysical techniques are required for their detection.[9][10] It is best practice to use at least two orthogonal methods to validate initial hits and eliminate false positives.[2]

Method 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It provides information on kinetics (k_on, k_off) and affinity (K_D).[10][11]

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Create a reference channel (mock-coupled or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation: Prepare the this compound fragment library in a suitable running buffer (e.g., PBS with 5% DMSO). The final DMSO concentration must be precisely matched between the samples and the running buffer to avoid false signals.[10]

  • Primary Screen: Inject each fragment from the library (typically at 100-200 µM) over the target and reference surfaces. A binding event is detected as an increase in the response units (RU).

  • Hit Confirmation: For fragments that show a response significantly above the reference channel, perform a dose-response analysis by injecting a series of concentrations (e.g., from 10 µM to 500 µM) to confirm binding and estimate the dissociation constant (K_D).

SPR_Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Prepare 2. Prepare Fragment Solutions (DMSO Matched) Immobilize->Prepare Screen 3. Inject Fragments (Primary Screen) Prepare->Screen Analyze 4. Identify Initial Hits (Response > Threshold) Screen->Analyze DoseResp 5. Dose-Response Analysis of Hits Analyze->DoseResp Validate 6. Validate Hits & Determine K_D DoseResp->Validate

Figure 2: Workflow for an SPR-based fragment screen.
Method 2: NMR-Based Screening (WaterLOGSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD as it can reliably detect very weak binding events.[12] Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) is a ligand-observed experiment that is particularly sensitive for fragment screening.[13][14] It detects the transfer of magnetization from bulk water to the ligand via the protein.

Protocol:

  • Sample Preparation: Prepare samples in a deuterated buffer (e.g., PBS in 90% H₂O/10% D₂O). A typical sample contains the target protein (10-50 µM) and a fragment or a cocktail of non-overlapping fragments (100-500 µM each).

  • Acquisition of Control Spectrum: Acquire a 1D ¹H NMR spectrum of the fragment(s) in the absence of the protein to serve as a reference.

  • WaterLOGSY Experiment: Acquire the WaterLOGSY spectrum for the sample containing the protein and fragment(s). In this experiment, signals of binding ligands will have the opposite sign (e.g., positive) compared to the signals of non-binding ligands (e.g., negative).

  • Data Analysis: Compare the WaterLOGSY spectrum to the control. The appearance of positive peaks corresponding to a fragment's protons indicates a binding event.[14]

Method 3: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (T_m).[15][16] Ligand binding typically stabilizes the protein, resulting in a positive shift in its T_m.

Protocol:

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the target protein (2-5 µM), a hydrophobic-sensitive fluorescent dye (e.g., SYPRO Orange), and the this compound fragment (at a fixed concentration, e.g., 200 µM) in a suitable buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.[17][18] Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the T_m. A ΔT_m (T_m with ligand - T_m without ligand) of > 2°C is generally considered a significant stabilizing effect and indicates a hit.

From Hit to Lead: The Optimization of a this compound Fragment

Once a this compound fragment has been validated as a binder, the next crucial phase is to evolve it into a more potent lead compound. This process is heavily reliant on structural information, typically obtained from X-ray crystallography.

Case Study: this compound as a BRD4 Bromodomain Inhibitor

A compelling example of this process is the discovery of this compound-based inhibitors of the BRD4 bromodomain, a key target in oncology.[19]

  • Hit Identification: A fragment screening campaign using X-ray crystallography and computational docking identified a this compound fragment that bound to the acetyl-lysine binding pocket of BRD4.[19] The crystal structure revealed that the fragment's carbonyl group formed a key hydrogen bond with Asn140.[4]

  • Structure-Guided Growth ("Growing"): Guided by the crystal structure, medicinal chemists synthesized derivatives of the this compound core. They extended the molecule from a synthetically tractable position to occupy adjacent sub-pockets and form additional favorable interactions. This iterative process of synthesis and structural analysis led to a significant improvement in binding affinity.[20]

  • Lead Optimization: Further modifications, such as reversing a sulfonamide group to explore a new binding mode, led to compounds with nanomolar potency in binding assays and significant anti-proliferative effects in cancer cell lines.[20] These optimized compounds also demonstrated good metabolic stability, highlighting the "druggability" of the this compound scaffold.[19]

Hit_to_Lead Fragment Initial this compound Hit (Weak Affinity, K_D ~ mM) Xray Co-crystal Structure (Binding Mode Analysis) Fragment->Xray Structural Biology Grow Fragment Growing (Synthetic Elaboration) Xray->Grow Identify Growth Vectors SAR Structure-Activity Relationship (SAR) Grow->SAR Synthesize & Test Analogs SAR->Grow Iterate Lead Potent Lead Compound (Improved Affinity, K_D ~ nM) SAR->Lead Optimization

Figure 3: The iterative cycle of hit-to-lead optimization.

Conclusion

The this compound scaffold represents a powerful and validated starting point for fragment-based drug discovery campaigns. Its inherent physicochemical properties, synthetic versatility, and proven ability to form high-quality interactions with diverse biological targets make it an invaluable tool for modern medicinal chemistry. By combining a well-designed, this compound-enriched fragment library with a robust screening cascade of sensitive biophysical techniques, researchers can significantly increase the probability of identifying novel, high-quality hits. As demonstrated by successful case studies, these fragment hits can be efficiently optimized through structure-guided design into potent and drug-like lead compounds, ultimately accelerating the path to new therapeutics.

References

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. [Link]

  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Analytica Chimica Acta, 1276, 341648. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58–61. [Link]

  • Laskowski, R. A., et al. (2021). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 64(14), 9895–9921. [Link]

  • de Vlieger, D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Communications, 12(10), 1838-1851. [Link]

  • van der Pijl, R. (2022). Approaches to Fragment-Based Drug Design. Utrecht University. [Link]

  • Laskowski, R. A., et al. (2021). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Request PDF. [Link]

  • FitzGerald, E. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • Sygnature Discovery. Fragment Library Design and Screening. [Link]

  • Stanford Medicine. Fragment library design. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58–61. [Link]

  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam Research Portal. [Link]

  • Jhoti, H., et al. (2013). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery, 8(5), 487-496. [Link]

  • Begley, D., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. [Link]

  • AXXAM. Thermal shift assays for early-stage drug discovery. [Link]

  • Creative Biostructure. MagHelix™ Thermal Shift Assay (TSA). [Link]

  • Zhao, L., et al. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of Medicinal Chemistry, 56(10), 3833-3851. [Link]

  • Ortore, G., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 9(1), 1-11. [Link]

  • Begley, D., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • ICE Bioscience. Thermal Shift Assay (TSA). [Link]

  • ResearchGate. Synthesis of this compound derivatives. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(11), 1608-1616. [Link]

  • ResearchGate. Strategies for fragment optimization Linking, growing and merging-see text for details. [Link]

  • Wang, Y., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. Journal of Medicinal Chemistry, 58(2), 1076-1088. [Link]

  • Laxmi, S. V., et al. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 11(1), 1-10. [Link]

  • Khan, I., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(22), 5437. [Link]

  • Kumar, R., et al. (2015). Thiazolidine-2,4-dione Derivatives: Programmed Chemical Weapons for Key Protein Targets of Various Pathological Conditions. ResearchGate. [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(5), 1239-1253. [Link]

  • Gomaa, M. S., et al. (2023). Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. Bioorganic Chemistry, 139, 106724. [Link]

  • Salih, K. M., & Azeez, H. J. (2020). Physical properties of the prepared thiazolidinone compounds (4a-j). ResearchGate. [Link]

  • Rawal, R. K., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic Chemistry, 75, 213-233. [Link]

  • Krishnan, K. P., et al. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water–map analysis, and MD simulations. Journal of Applied Pharmaceutical Science, 16(01), 244-264. [Link]

  • Naji, A. A., & Abid, D. S. (2017). Some Physical Properties for Thiazolidine Compounds. ResearchGate. [Link]

  • ResearchGate. General structure of thiazolidinone derivatives. [Link]

  • Kumar, R., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(7), 1279-1294. [Link]

  • Chrubasik, M., et al. (2021). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 12(7), 1146–1152. [Link]

Sources

Application of 2-Thiazolidinone in Antimicrobial Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Thiazolidinone

In the ever-escalating battle against antimicrobial resistance, the discovery and development of novel therapeutic agents are of paramount importance. Medicinal chemists are in a constant search for "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The this compound core, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as one such versatile scaffold.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][4][5][6][7] This guide provides an in-depth exploration of the application of this compound in the design of novel antimicrobial agents, offering both theoretical insights and practical protocols for researchers in the field. The structural versatility of the this compound ring, with reactive sites for substitution, allows for the creation of large libraries of compounds with diverse pharmacological profiles.[8]

Part 1: Design and Synthesis of this compound Derivatives

The antimicrobial potency of this compound derivatives is intrinsically linked to the nature of the substituents on the core ring. Structure-activity relationship (SAR) studies have revealed that modifications at the N-3 and C-5 positions are particularly crucial for modulating biological activity.[8][9] For instance, the introduction of bulky aromatic or heteroaromatic moieties at these positions has been shown to enhance antimicrobial efficacy.[4][9]

General Synthetic Strategy

A common and efficient method for synthesizing this compound derivatives involves a one-pot, multi-component reaction. This approach is favored for its high efficiency and the diversity of derivatives that can be generated. A typical synthesis involves the reaction of an amine, carbon disulfide, and an α-haloester, followed by cyclization.[10] Another widely used method is the reaction of thiourea with an α-haloacetic acid derivative.[11][12]

Below is a generalized protocol for the synthesis of 5-arylidene-2-thioxo-thiazolidin-4-ones, a class of derivatives with notable antimicrobial activity.

Protocol 1: Synthesis of 5-Arylidene-2-thioxo-thiazolidin-4-ones

Objective: To synthesize a library of 5-arylidene-2-thioxo-thiazolidin-4-one derivatives for antimicrobial screening.

Materials:

  • Appropriate aromatic aldehydes

  • Rhodanine (2-thioxo-4-thiazolidinone)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve rhodanine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add anhydrous sodium acetate (2 equivalents) to the mixture.

  • Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Filtration and Washing: The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the Knoevenagel condensation between the active methylene group of rhodanine and the aldehyde.

  • Anhydrous Sodium Acetate: Acts as a base to facilitate the formation of the carbanion from rhodanine, which is a key step in the condensation reaction.

  • Reflux: Provides the necessary energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow Start Start Reactants Rhodanine + Aromatic Aldehyde + Sodium Acetate in Acetic Acid Start->Reactants Reflux Reflux for 2-4 hours Reactants->Reflux Precipitation Pour into ice-water Reflux->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallization Filtration->Purification Characterization NMR, Mass Spec Purification->Characterization End End Characterization->End G cluster_testing Antimicrobial Testing Workflow Start Start Compound_Prep Prepare stock solutions of TZD derivatives Start->Compound_Prep Serial_Dilution Perform serial dilutions in 96-well plates Compound_Prep->Serial_Dilution Inoculation Inoculate plates Serial_Dilution->Inoculation Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Reading Determine MIC Incubation->MIC_Reading MBC_Reading Determine MBC Incubation->MBC_Reading MBC_Plating Plate from clear wells onto agar plates MIC_Reading->MBC_Plating MBC_Plating->Incubation End End MBC_Reading->End

Caption: A workflow for determining the MIC and MBC of this compound derivatives.

Part 3: Mechanism of Action and Molecular Targets

Understanding the mechanism of action of a novel antimicrobial agent is crucial for its further development. While the precise mechanisms for all this compound derivatives are not fully elucidated, several potential targets have been identified.

One of the proposed mechanisms involves the inhibition of bacterial enzymes essential for cell wall synthesis. [13]Specifically, some 4-thiazolidinones have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan. [14]Another potential target is the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. [15]Inhibition of these enzymes leads to bacterial cell death. Some isatin-based hybrids of thiazolidinone are thought to intercalate with DNA and inhibit DNA polymerase III. [16] Recent studies have also pointed towards the inhibition of histidine kinase YycG, which is involved in the regulation of cell wall metabolism and biofilm formation in Gram-positive bacteria. [17][18]

Visualization of a Potential Signaling Pathway Inhibition

G cluster_pathway Hypothetical Mechanism of Action TZD_Derivative This compound Derivative MurB MurB Enzyme TZD_Derivative->MurB Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: A diagram illustrating the hypothetical inhibition of peptidoglycan synthesis by a this compound derivative.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel antimicrobial agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated significant activity against a range of pathogenic microbes. The protocols and insights provided in this guide are intended to facilitate further research in this exciting area. Future efforts should focus on elucidating the precise mechanisms of action for different classes of this compound derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combating multidrug-resistant infections. The continued exploration of this privileged scaffold holds great promise for replenishing our dwindling arsenal of effective antimicrobial drugs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • MDPI. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of antimicrobial susceptibility testing methods. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... ResearchGate. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2019). PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. MDPI. Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2023, December 26). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Retrieved from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2018). PMC - NIH. Retrieved from [Link]

  • THIAZOLIDINONE-BASED COMPOUNDS AS DUAL-PURPOSE THERAPEUTICS: ANTIMICROBIAL EFFICACY, CYTOTOXICITY AND PHARMACOKINETIC POTENTIAL. (2025, October 31). ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). NIH. Retrieved from [Link]

  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center. Retrieved from [Link]

  • MDPI. (2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Retrieved from [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and antimicrobial activity of novel thiazolidinones. ResearchGate. Retrieved from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Singh, S. P., Parmar, S. S., Raman, K., & Stenberg, V. I. (1981). Chemistry and biological activity of thiazolidinones. Chemical Reviews, 81(2), 175-203.
  • ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Retrieved from [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2019). NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Thiazolidine-2,4-diones as Multi-targeted Scaffold in Medicinal Chemistry: Potential Anticancer Agents | Request PDF. ResearchGate. Retrieved from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Approved drugs with thiazolidinone scaffold. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). NIH. Retrieved from [Link]

  • Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2022). NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Some commercially available thiazolidine-based drugs. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Thiazolidinone Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of 2-Thiazolidinone Scaffolds in Oncology

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Initially recognized for its role in the development of antidiabetic drugs like pioglitazone and rosiglitazone, which are agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), the therapeutic potential of this compound derivatives has expanded into the realm of oncology.[1][2] These compounds have demonstrated a remarkable ability to modulate key signaling pathways and molecular targets implicated in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[3][4]

This comprehensive guide provides an in-depth exploration of the application of this compound derivatives in cancer therapy. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and advance this promising class of compounds. We will delve into their multifaceted mechanisms of action, provide detailed methodologies for their synthesis and evaluation, and discuss the critical considerations for their preclinical development.

Section 1: Mechanisms of Anticancer Activity

The anticancer effects of this compound derivatives are not mediated by a single, universal mechanism. Instead, they exhibit a polypharmacological profile, engaging multiple targets and pathways crucial for tumor growth and survival. This pleiotropic nature is a key attribute that makes them attractive candidates for cancer therapy.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism

PPAR-γ, a nuclear hormone receptor, is a well-established target of several 2,4-thiazolidinedione derivatives.[1][5] While its primary role is in adipogenesis and glucose metabolism, PPAR-γ is also expressed in various cancer cells.[5] Activation of PPAR-γ by this compound derivatives can induce anticancer effects through:

  • Cell Cycle Arrest: PPAR-γ activation can lead to the upregulation of cell cycle inhibitors, such as p21 and p27, causing cells to arrest in the G0/G1 phase of the cell cycle.

  • Induction of Apoptosis: These derivatives can promote programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1]

  • Differentiation: In some cancer types, PPAR-γ activation can induce cellular differentiation, leading to a less malignant phenotype.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Simplified signaling pathway of PPAR-γ mediated anticancer effects of this compound derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several this compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are critical drivers of tumor angiogenesis and proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Certain this compound derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and suppressing tumor-induced angiogenesis.[6][7]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers and its activation leads to increased cell proliferation and survival. Some this compound derivatives have been designed to target and inhibit the kinase activity of EGFR.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Inhibition of Receptor Tyrosine Kinases by this compound derivatives.

Modulation of Intracellular Signaling Pathways

Beyond direct receptor targeting, this compound derivatives can interfere with crucial intracellular signaling cascades that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Constitutive activation of this pathway is a common feature of many cancers. Some derivatives have been shown to suppress the phosphorylation and activation of Akt, leading to the induction of apoptosis.[3][8]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Inhibition of this pathway by this compound derivatives can contribute to their antiproliferative effects.[4][8]

  • Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is linked to the development of several cancers. Certain this compound derivatives have been found to modulate this pathway.[8]

Section 2: Synthesis and Characterization

The synthesis of this compound derivatives often involves well-established chemical reactions, allowing for the generation of diverse libraries of compounds for screening. A common and versatile method is the Knoevenagel condensation.

General Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives

This protocol outlines the synthesis of a common class of this compound derivatives, the 5-benzylidene-2,4-thiazolidinediones, through a Knoevenagel condensation reaction.

Protocol 2.1: Synthesis of 5-Benzylidene-2,4-thiazolidinedione

Materials:

  • 2,4-Thiazolidinedione

  • Substituted Benzaldehyde

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with a Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2,4-thiazolidinedione (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) to toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Completion: Continue refluxing until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting materials (typically 2-4 hours).

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold toluene and then with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallization: For further purification, recrystallize the product from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Section 3: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is essential to characterize the anticancer properties of newly synthesized this compound derivatives. This typically begins with assessing general cytotoxicity and progresses to more mechanistic assays.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 3.1: MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software.

Table 1: Example IC₅₀ Values of this compound Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)5.2
Compound A HepG2 (Liver)8.7[6]
Compound B A549 (Lung)2.1[9]
Compound B HCT116 (Colon)3.5[9]
Compound C PC-3 (Prostate)1.9
Compound D HeLa (Cervical)4.6
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the this compound derivatives, it is crucial to assess their effects on apoptosis and the cell cycle. Flow cytometry is a powerful tool for these analyses.

Protocol 3.2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3.3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the this compound derivative

  • Cold 70% ethanol (for fixation)

  • PI staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Section 4: Target Engagement and Mechanistic Studies

Once the anticancer activity of a this compound derivative has been established, it is essential to investigate its interaction with specific molecular targets and its impact on relevant signaling pathways.

Kinase Inhibition Assays

For derivatives designed to target specific kinases like VEGFR-2 or EGFR, in vitro kinase assays are crucial to confirm direct inhibition.

Protocol 4.1: VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation can be quantified using various methods, such as luminescence-based assays that measure ATP consumption.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • This compound derivative

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the this compound derivative to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction Initiation: Initiate the reaction by adding the recombinant VEGFR-2 kinase to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

PPAR-γ Activation Assays

For derivatives expected to act as PPAR-γ agonists, a transcription factor activation assay can be employed.

Protocol 4.2: PPAR-γ Transcription Factor Activation Assay

Principle: This is an ELISA-based assay that measures the binding of activated PPAR-γ from nuclear extracts to a specific DNA sequence (peroxisome proliferator response element, PPRE) immobilized on a plate.

Materials:

  • Nuclear extraction kit

  • PPAR-γ Transcription Factor Assay Kit

  • Cancer cells treated with the this compound derivative

  • Microplate reader

Procedure:

  • Nuclear Extract Preparation: Treat cells with the this compound derivative and a known PPAR-γ agonist (positive control). Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

  • Binding Reaction: Add the nuclear extracts to the wells of the PPRE-coated plate provided in the kit. Incubate to allow the activated PPAR-γ to bind to the PPRE.

  • Detection: Wash the wells and add a primary antibody specific for PPAR-γ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a colorimetric HRP substrate and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of activated PPAR-γ.

Western Blot Analysis of Signaling Pathways

Western blotting is a standard technique to investigate the effect of a compound on the phosphorylation status and expression levels of key proteins in signaling pathways like PI3K/Akt and MAPK.

Protocol 4.3: Western Blot for PI3K/Akt and MAPK Pathways

Materials:

  • Cancer cells treated with the this compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein expression and phosphorylation.

Section 5: In Vivo Evaluation

Promising this compound derivatives identified through in vitro screening should be further evaluated in vivo to assess their efficacy and safety in a more physiologically relevant setting. The most common in vivo model for anticancer drug testing is the tumor xenograft model in immunocompromised mice.

Protocol 5.1: Subcutaneous Tumor Xenograft Model

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor take rate)

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: Volume = (length x width²)/2).

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Section 6: Concluding Remarks and Future Directions

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to engage multiple, clinically relevant targets and pathways provides a strong rationale for their continued investigation. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to systematically evaluate the anticancer potential of these molecules, from initial synthesis and in vitro screening to in vivo efficacy studies.

Future research in this area should focus on optimizing the potency and selectivity of these derivatives to minimize off-target effects and enhance their therapeutic index. The exploration of combination therapies, where this compound derivatives are used in conjunction with existing chemotherapeutic agents or targeted therapies, may also unlock synergistic effects and overcome drug resistance. As our understanding of the complex biology of cancer deepens, the rational design and development of novel this compound-based anticancer agents hold great promise for improving patient outcomes.

References

  • Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97–106.
  • Singh, P., & Singh, P. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
  • Singh, P., et al. (2023). Pharmacophore, 14(1), 56-70.
  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Sci-Hub.
  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2965.
  • Ranjan, G., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Triveni, S., et al. (2024). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry, 41(1).
  • Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474–1516.
  • Kumar, H., et al. (2019).
  • Synthesis of novel thiazolidine-4-one derivatives and their anticancer activity. (n.d.).
  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
  • A review on thiazolidinediones used as a potent anticancer agent. (2021). International Journal of Medical and Health Research.
  • Al-Warhi, T., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106742.
  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2025). Molecules.
  • The mechanisms of 2, 4-Thiazolidinedione for its anticancer activity... (n.d.).
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). PubMed Central.
  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. (n.d.). Sci-Hub.
  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modul
  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online.
  • Exploring Thiazolidine-2,4‑dione derivatives as privileged scaffolds for targeted anticancer agents: Biological activity and structure-activity rel
  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (n.d.). Oriental Journal of Chemistry.
  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. (n.d.). PubMed Central.
  • Thiazolidinedione derivatives: key molecules in preclinical and clinical studies. (n.d.).
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). OUCI.
  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (n.d.). RSC Publishing.
  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. (2025).
  • ChemInform Abstract: Thiazolidine-2,4-diones as Multi-targeted Scaffold in Medicinal Chemistry: Potential Anticancer Agents. (n.d.).

Sources

Application Notes and Protocols for the Design and Synthesis of 2-Thiazolidinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Thiazolidinone Scaffold in Enzyme Inhibition

The this compound core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors.[5] The structural versatility of the this compound ring allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory potency and selectivity against various enzyme targets.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of this compound-based enzyme inhibitors. We will delve into the rational design principles, provide detailed synthetic protocols, and outline standardized methods for assessing enzyme inhibition.

Core Principles of this compound Inhibitor Design

The design of potent and selective this compound-based enzyme inhibitors hinges on a thorough understanding of the target enzyme's active site and the structure-activity relationships (SAR) of the inhibitor class.[6][7][8] Key considerations include:

  • Scaffold Hopping and Privileged Structures: The this compound ring serves as a versatile framework that can be elaborated with various functional groups to mimic the binding motifs of known enzyme substrates or inhibitors.[1]

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme is available, molecular docking studies can predict the binding mode of designed inhibitors, guiding the optimization of interactions with key active site residues.[9]

  • Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the this compound core can be screened for weak binding to the target enzyme. Hits can then be grown or linked to generate more potent inhibitors.[10]

  • Pharmacophore Modeling: By identifying the essential structural features required for inhibitory activity, a pharmacophore model can be constructed to guide the design of novel derivatives with improved potency.

Synthesis of this compound Derivatives

Several synthetic routes are available for the preparation of this compound derivatives. The choice of method often depends on the desired substitution pattern. Common strategies include the Hantzsch thiazole synthesis and Knoevenagel condensation.[11][12][13]

General Synthetic Workflow

The synthesis of a this compound-based enzyme inhibitor typically involves a multi-step process, starting from commercially available reagents. A generalized workflow is depicted below.

G A Starting Materials (e.g., Aldehyde, Amine) B Synthesis of Thiazolidinone Core A->B e.g., Hantzsch or Knoevenagel Reaction C Functionalization/ Derivatization B->C Introduce diversity D Purification C->D e.g., Chromatography E Characterization D->E e.g., NMR, MS F Biological Evaluation E->F Enzyme Inhibition Assay

Caption: A generalized workflow for the synthesis and evaluation of this compound inhibitors.

Protocol 1: Synthesis of a 5-Arylidene-2-thioxothiazolidin-4-one (Rhodanine) Derivative via Knoevenagel Condensation

This protocol describes a common and efficient method for synthesizing rhodanine derivatives, which are a prominent class of this compound-based inhibitors.[14][15][16][17] The Knoevenagel condensation involves the reaction of an active methylene compound (rhodanine) with an aldehyde.[12][13][18]

Materials:

  • Rhodanine (2-thioxothiazolidin-4-one)

  • Substituted aromatic aldehyde

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve rhodanine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

  • Catalyst Addition: Add anhydrous sodium acetate (2-3 equivalents) to the reaction mixture. Rationale: Sodium acetate acts as a basic catalyst to deprotonate the active methylene group of rhodanine, facilitating the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and sodium acetate.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 5-arylidene-2-thioxothiazolidin-4-one derivative.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

Evaluation of Enzyme Inhibitory Activity

Once a series of this compound derivatives has been synthesized and purified, the next critical step is to evaluate their inhibitory activity against the target enzyme.[19] Enzyme inhibition assays are fundamental to drug discovery, providing quantitative data on the potency of the compounds.[20][21]

Protocol 2: General In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory effect of the synthesized compounds on enzyme activity using a spectrophotometer.[22] The assay measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a substrate or product over time.[23]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Synthesized this compound inhibitor (test compound)

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor (if available)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[22]

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near its Michaelis constant, Km).[22]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO (without the test compound).

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test compound.

    • Positive control wells: Add enzyme solution and a known inhibitor at a concentration expected to give significant inhibition.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[22]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.[22]

  • Measurement: Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to the product formation or substrate consumption.[22]

Data Analysis and Interpretation
  • Calculate Initial Reaction Velocities: Determine the initial rate of the reaction for each well from the linear portion of the absorbance vs. time plot.[23]

  • Determine Percentage of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).[22]

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[24]

Understanding the Mechanism of Inhibition

To further characterize the inhibitors, it is crucial to determine their mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed-type inhibition).[6] This is typically achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to elucidate the inhibition mechanism.[20]

G cluster_0 Enzyme Inhibition Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) ES->E P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) I Inhibitor (I) EI->E ESI->ES

Caption: Simplified representation of competitive and uncompetitive enzyme inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the lead compounds by identifying the chemical groups responsible for their biological activity.[6][7][25] By systematically modifying the structure of the this compound inhibitors and evaluating their corresponding inhibitory activities, a clear understanding of the SAR can be established.

Example SAR Table for Hypothetical this compound Inhibitors
CompoundR1-substituentR2-substituentIC50 (µM)
1a -H-H50.2
1b 4-Cl-H15.8
1c 4-OCH₃-H25.4
1d 4-NO₂-H5.1
2a 4-Cl-CH₃20.5
2b 4-Cl-C₂H₅18.2

This table illustrates how substitutions on the this compound scaffold can influence inhibitory potency. For instance, the data suggests that an electron-withdrawing group at the R1 position (e.g., -NO₂) enhances activity.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. Through rational design, efficient synthesis, and rigorous biological evaluation, researchers can exploit the versatility of this heterocyclic system to generate potent and selective modulators of enzyme function. The protocols and principles outlined in this guide provide a solid foundation for professionals in the field of drug discovery to advance their research on this compound-based therapeutics.

References

  • Kumar, A., Sharma, S., & Sharma, S. (2017). Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. European Journal of Medicinal Chemistry, 128, 226-246. [Link]

  • Wikipedia. (n.d.). Thiazole. In Wikipedia. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidinone by Knoevenagel condensation. [Image]. Retrieved from [Link]

  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(15), 3458. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Caputo, A., et al. (2010). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Journal of medicinal chemistry, 53(1), 447-56. [Link]

  • de Oliveira, C. S. A., et al. (2020). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 16, 1255-1266. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 53-70. [Link]

  • Glavaš-Obrovac, L., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry, 23(6), 723-733. [Link]

  • Sadowska, K., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International Journal of Molecular Sciences, 23(19), 11881. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. [Image]. Retrieved from [Link]

  • Solubility of Things. (n.d.). Enzyme Kinetics and Drug Development. Retrieved from [Link]

  • Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374-9. [Link]

  • Li, Y., et al. (2023). Discovery of Rhodanine Inhibitors Targeting OfChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry, 71(48), 19335-19346. [Link]

  • Wadsley, J. W., et al. (2007). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical biochemistry, 366(1), 1-8. [Link]

  • ResearchGate. (n.d.). Mechanism of action of 2,4‐thiazolidinediones. Retrieved from [Link]

  • Ibrahim, I. A. A., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(4), 1033. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Retrieved from [Link]

  • Zhang, W., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. Journal of medicinal chemistry, 58(2), 979-91. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐thiazolidinone derivatives. [Image]. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Activity Relationship (SAR) of Thiazolidinones. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Thiazolidine-2,4-diones as Multi-targeted Scaffold in Medicinal Chemistry: Potential Anticancer Agents. Request PDF. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(30), 26861-26889. [Link]

  • Kumar, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4933. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis of synthesized benzothiazole-based thiazolidinone derivatives. [Image]. Retrieved from [Link]

  • Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. [Link]

  • Kumar, A., et al. (2014). Thiazolidine-2,4-diones as multi-targeted scaffold in medicinal chemistry: Potential anticancer agents. European journal of medicinal chemistry, 87, 814-33. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Blog. Retrieved from [Link]

  • Sindhu, J., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6736. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 500-507. [Link]

  • Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(30), 26861-26889. [Link]

  • Li, Y., et al. (2018). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 8(31), 17355-17365. [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 35(6), 1290-324. [Link]

  • El-Gamal, M. I., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Scientific reports, 12(1), 11624. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Nocentini, A., et al. (2023). Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases. ACS Medicinal Chemistry Letters, 14(4), 473-480. [Link]

  • Australian Prescriber. (2004). Thiazolidinediones – mechanisms of action. Therapeutic Guidelines. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1541-1550. [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/metabolism research and reviews, 18 Suppl 2, S10-5. [Link]

  • Australian Prescriber. (2004). Thiazolidinediones - mechanisms of action. Therapeutic Guidelines. Retrieved from [Link]

  • Ayogan, C., et al. (2023). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 13(20), 13645-13658. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Thiazolidinone Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Thiazolidinone Scaffold as a Privileged Motif in Drug Discovery

The this compound core is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its structural versatility, arising from multiple points for chemical modification, allows for the creation of vast and diverse compound libraries.[1] This chemical tractability has enabled the development of this compound derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4] Consequently, libraries based on this scaffold are a rich source for identifying novel therapeutic agents.

High-Throughput Screening (HTS) serves as the engine for interrogating these large chemical libraries, enabling the rapid identification of "hit" compounds that modulate a biological target of interest.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for this compound libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and outline a data analysis workflow designed to maximize the quality and reliability of screening outcomes.

Part 1: Assay Development and Validation: The Cornerstone of a Successful HTS Campaign

The success of any HTS campaign is fundamentally dependent on the quality of the assay. A robust, reproducible, and biologically relevant assay is paramount for distinguishing true hits from experimental noise and artifacts.[7] The choice between a biochemical and a cell-based format is the first critical decision point, driven by the nature of the biological question being addressed.

1.1. Strategic Assay Selection

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target. They are ideal for identifying direct binders or inhibitors and are often characterized by high precision and fewer confounding variables. Common formats include:

    • Fluorescence Polarization (FP): Measures the binding of a small fluorescently-labeled ligand to a larger protein.

    • Förster Resonance Energy Transfer (FRET): Detects proximity changes between two fluorophores, often used for protease or protein-protein interaction assays.[7]

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay adapted to measure enzyme activity or binding events.[7]

  • Cell-Based Assays: These assays employ living cells, offering a more physiologically relevant context by assessing a compound's effect on a target within its native cellular environment.[8] They can measure a wide range of cellular responses, such as changes in gene expression, protein levels, cell viability, or the activation of specific signaling pathways.[8] While powerful, they can be more variable and susceptible to compound-induced cytotoxicity.

1.2. Protocol: Development of a Fluorescence Polarization (FP) Assay for BRD4

This protocol provides an example of developing a biochemical assay to screen for this compound inhibitors of the bromodomain-containing protein 4 (BRD4), a validated epigenetic target for which this compound inhibitors have been identified.[9][10]

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, rapidly tumbling fluorescent ligand (probe) will have a low FP value. When bound to the large BRD4 protein, its tumbling slows dramatically, resulting in a high FP value. A competitive inhibitor will displace the probe, causing a decrease in the FP signal.

Materials:

  • Purified recombinant human BRD4 protein

  • Fluorescently labeled ligand (e.g., a known small-molecule binder of BRD4 conjugated to a fluorophore)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20

  • 384-well, low-volume, black, flat-bottom plates

  • FP-capable plate reader

Step-by-Step Methodology:

  • Protein Titration (Probe Saturation):

    • Prepare a serial dilution of BRD4 protein in assay buffer.

    • Add a fixed, low concentration (e.g., 1 nM) of the fluorescent probe to all wells.

    • Add the BRD4 dilutions to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure FP. The resulting saturation curve is used to determine the Kd (dissociation constant) of the probe and the optimal protein concentration for the assay (typically the concentration that yields 50-80% of the maximum signal).

  • DMSO Tolerance Test:

    • Using the optimal protein and probe concentrations determined in Step 1, add varying concentrations of DMSO (e.g., 0.1% to 5%).

    • Incubate and measure FP. This step ensures that the assay signal is stable at the final DMSO concentration that will be used for screening the compound library.

  • Z'-Factor Determination:

    • Prepare two sets of wells (n ≥ 16 each) in a single plate.

    • High Signal (Negative Control): Add probe, protein, and DMSO (vehicle).

    • Low Signal (Positive Control): Add probe, protein, DMSO, and a high concentration of a known, potent BRD4 inhibitor.

    • Incubate and measure FP. Calculate the Z'-factor to assess assay robustness.

1.3. Assay Quality Control: Ensuring Data Integrity

Rigorous quality control is essential for the trustworthiness of HTS data. Key metrics should be monitored throughout the screen.

MetricFormulaRecommended ValueRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]≥ 0.5 Measures the statistical separation between positive and negative controls, indicating the assay's ability to reliably identify hits.
Signal-to-Background μneg / μpos≥ 2 Represents the dynamic range of the assay. A larger window makes it easier to detect inhibitor activity.
Coefficient of Variation (%CV) (σ / μ) * 100≤ 10% Measures the relative variability of the data. Low %CV for controls indicates high assay precision.
Table 1: Key HTS quality control metrics. σ = standard deviation, μ = mean, pos = positive control, neg = negative control.

Part 2: The High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed to efficiently progress from a large library to a small set of confirmed hits.[11] Automation and robust data handling are critical at every stage.[6][12]

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Triage Phase LibPrep Library Preparation (Assay-Ready Plates) PrimaryScreen Primary Screen (Single Concentration) LibPrep->PrimaryScreen Automated Dispensing DataAnalysis Raw Data Analysis & Hit Nomination PrimaryScreen->DataAnalysis Data Acquisition HitConfirm Hit Confirmation (Fresh Compound) DataAnalysis->HitConfirm Hit List DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay Confirmed Hits LeadOpt Hit-to-Lead Optimization SecondaryAssay->LeadOpt Validated Leads

Caption: High-Throughput Screening (HTS) and Hit Triage Workflow.

2.1. Protocol: Primary HTS Campaign

Objective: To screen the entire this compound library at a single concentration (e.g., 10 µM) to identify initial "hits".

Methodology:

  • Compound Plating:

    • The this compound library, typically stored as 10 mM DMSO stocks, is acoustically dispensed or pin-transferred into 384-well assay plates to achieve the final screening concentration.[13]

    • Each plate must include columns dedicated to positive and negative controls.

  • Reagent Addition:

    • Using automated liquid handlers, add the assay components in the optimized order. For the BRD4 FP assay:

      • Dispense fluorescent probe to all wells.

      • Dispense BRD4 protein to all wells (except for background/no-protein controls).

  • Incubation:

    • Incubate the plates for the predetermined time (e.g., 60 minutes) at room temperature, ensuring they are protected from light.

  • Data Acquisition:

    • Read the plates using a plate reader with the appropriate settings for the assay technology (e.g., FP).

2.2. Data Analysis and Hit Identification

The large volume of data generated requires automated analysis.[12][14]

  • Data Normalization: Raw data from each well is typically normalized to the on-plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - [ (Signal_Compound - Mean_Pos_Control) / (Mean_Neg_Control - Mean_Pos_Control) ])

  • Hit Selection: A "hit" is defined as a compound that produces a response exceeding a statistically significant threshold. A common method is to set the hit threshold at three standard deviations (SD) from the mean of the negative controls (vehicle-treated wells). Hit Threshold = Mean_%Inhibition_Neg_Controls + (3 * SD_%Inhibition_Neg_Controls)

  • Addressing False Positives: HTS data is prone to false positives.[14] For this compound libraries, potential sources of artifacts include:

    • Compound Interference: Intrinsic fluorescence or quenching properties of the compounds can interfere with optical assays.

    • Compound Aggregation: At screening concentrations, some compounds form aggregates that non-specifically inhibit proteins.

    • Reactivity: Some scaffolds can be inherently reactive, leading to covalent modification of the target protein. This can be a desired outcome (covalent inhibitors) or an artifact, but it requires specific follow-up.[15][16]

Part 3: Hit Confirmation and Characterization

The goal of this phase is to validate the initial hits and prioritize the most promising compounds for further development in the hit-to-lead stage.[11]

3.1. Hit Confirmation and Potency Determination

  • Re-testing: All primary hits must be re-tested from a freshly sourced or re-synthesized powder to confirm activity and rule out library plating or compound identity errors.[14]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).

DoseResponse y_axis Percent Inhibition origin origin->y_axis x_axis Log [Inhibitor] origin->x_axis p1 p2 p3 p4 p5 p6 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 ic50_y 50% ic50_point ic50_y->ic50_point ic50_x IC50 ic50_point->ic50_x

Caption: A typical sigmoidal dose-response curve used to determine IC50.

Hit Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM)
TZD-00185.20.75
TZD-00262.14.2
TZD-00355.9> 20 (Inactive)
TZD-00491.50.21
Table 2: Example data from hit confirmation and dose-response analysis.

3.2. Secondary and Orthogonal Assays

To ensure hits are not artifacts of the primary assay format, their activity should be confirmed in a mechanistically distinct, or "orthogonal," assay.[5]

  • If the primary assay was biochemical: A cell-based assay is an excellent secondary screen. This could be a reporter gene assay measuring the transcription of a BRD4-dependent gene (like c-Myc) or a cell proliferation assay in a cancer cell line known to be sensitive to BRD4 inhibition.[9]

  • If the primary assay was cell-based: A direct binding or biochemical assay can confirm target engagement. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can validate the physical interaction between the this compound hit and the target protein.

3.3. Special Considerations for Potential Covalent Inhibitors

The thiazolidinone ring can, in some cases, act as a reactive electrophile, leading to covalent bond formation with nucleophilic residues (e.g., cysteine) on the target protein.[16] It is crucial to determine if inhibition is reversible or irreversible.

  • IC50 Shift Assay: The IC50 of the compound is determined with and without a pre-incubation period with the target enzyme. A significant leftward shift in potency after pre-incubation is indicative of time-dependent, and possibly covalent, inhibition.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift corresponding to the addition of the compound to the target protein, providing direct evidence of covalent modification.[17]

Conclusion

High-throughput screening of this compound libraries offers a powerful avenue for the discovery of novel chemical probes and therapeutic lead compounds. The success of such an endeavor hinges on a meticulously planned and executed strategy. This begins with the development of a robust and biologically relevant assay, validated through rigorous quality control metrics like the Z'-factor. A systematic workflow encompassing primary screening, automated data analysis, and multi-step hit confirmation is essential to navigate the large datasets and eliminate false positives. By progressing hits through potency determination and orthogonal secondary assays, researchers can confidently identify validated lead compounds. The protocols and guiding principles outlined in this document provide a framework for leveraging the full potential of this compound libraries to accelerate drug discovery programs.

References

  • Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. PubMed. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. National Center for Biotechnology Information. Available at: [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate. Available at: [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed. Available at: [Link]

  • High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Available at: [Link]

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. Available at: [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Center for Biotechnology Information. Available at: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. National Center for Biotechnology Information. Available at: [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • 10 years into the resurgence of covalent drugs. National Center for Biotechnology Information. Available at: [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. PubMed. Available at: [Link]

  • Synthetic and medicinal perspective of thiazolidinones: A review. PubMed. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • HTS Data Analysis. chem IT Services. Available at: [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]

  • Hit to lead. Wikipedia. Available at: [Link]

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. National Center for Biotechnology Information. Available at: [Link]

  • High throughput screening : methods and protocols. Stony Brook University Libraries. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 2-Thiazolidinone Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-thiazolidinone derivatives as a promising class of anti-inflammatory agents. We will delve into their mechanisms of action, supported by established scientific literature, and provide detailed, field-proven protocols for their biological evaluation. The structure of this document is designed to logically progress from foundational concepts to practical application, empowering researchers to effectively explore this versatile chemical scaffold.

Section 1: The Rationale for this compound Derivatives in Inflammation Research

Inflammation is a fundamental biological process, a protective response to injury or infection. However, when dysregulated, it underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment. Most NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.[1][2] However, their long-term use is often limited by significant side effects, such as gastrointestinal ulceration and cardiovascular complications, primarily due to the non-selective inhibition of COX isoforms (COX-1 and COX-2).[2][3][4][5][6]

This therapeutic gap has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[5][7][8][9][10] Their potential as anti-inflammatory agents is particularly noteworthy due to their ability to target multiple key nodes within the inflammatory cascade, often going beyond simple COX inhibition.

Section 2: Key Mechanisms of Anti-Inflammatory Action

This compound derivatives exert their anti-inflammatory effects through several distinct and sometimes overlapping mechanisms. Understanding these pathways is crucial for rational drug design and the selection of appropriate biological assays.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The arachidonic acid cascade is a central pathway in inflammation, producing pro-inflammatory lipid mediators. Two major enzymatic branches are the COX pathway (producing prostaglandins and thromboxanes) and the LOX pathway (producing leukotrienes). While traditional NSAIDs only target the COX pathway, leukotrienes produced by LOX are also potent mediators of inflammation, involved in processes like leukocyte chemotaxis and vascular permeability.[5]

A significant advantage of certain this compound derivatives is their ability to act as dual inhibitors of both COX and LOX.[3][4][5][8] This balanced modulation of two major inflammatory pathways may offer superior therapeutic effects and a better safety profile compared to single-target agents.[3][4][5][11] For instance, inhibiting LOX may counteract some of the gastrointestinal and prothrombotic side effects associated with COX inhibition.[3]

Arachidonic_Acid_Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGG2/PGH2) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTB4) (Chemotaxis, Vascular Permeability) LOX->LTs Inhibitor This compound Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Dual inhibition of COX and LOX pathways by this compound derivatives.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS, or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and inducible nitric oxide synthase (iNOS).

Several studies have demonstrated that this compound derivatives can potently suppress inflammation by inhibiting the NF-κB pathway.[12][13] This is often achieved by preventing the degradation of IκBα, thereby trapping NF-κB in its inactive cytoplasmic state.[14] Targeting this central hub offers a powerful strategy to broadly dampen the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_active Active NF-κB IkBa_p->NFkB_active NFkB_inactive NF-κB / IκBα (Inactive Complex) NFkB_inactive->IkBa_p Transcription Gene Transcription NFkB_active->Transcription Translocation Inhibitor This compound Derivatives Inhibitor->IkBa_p Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Transcription->Genes

Caption: Inhibition of the NF-κB signaling pathway.

Suppression of Pro-Inflammatory Cytokines

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are potent signaling molecules that amplify and sustain inflammatory reactions. Macrophages and other immune cells are major sources of TNF-α. The overproduction of TNF-α is a hallmark of many chronic inflammatory diseases. Certain this compound derivatives have been shown to significantly inhibit the production and expression of TNF-α, representing another critical mechanism of their anti-inflammatory action.[15][16]

TNFa_Inhibition Stimulus Inflammatory Stimulus (LPS) Macrophage Macrophage Stimulus->Macrophage TNFa TNF-α Release Macrophage->TNFa Inflammation Inflammatory Cascade TNFa->Inflammation Inhibitor This compound Derivatives Inhibitor->TNFa

Caption: Inhibition of TNF-α release from macrophages.

Section 3: Protocols for Biological Evaluation

A systematic evaluation of anti-inflammatory activity requires a combination of in vitro and in vivo assays. The following protocols are standard, robust, and widely accepted in the field.

In Vitro Evaluation

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Scientific Rationale: Murine macrophage cell lines, such as RAW 264.7, are excellent models for studying inflammation.[17] When stimulated with bacterial lipopolysaccharide (LPS), these cells upregulate inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[6][18] The anti-inflammatory potential of a test compound can be quantified by its ability to inhibit this NO production. Since NO is a highly reactive gas, its production is measured indirectly by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[17][19][20]

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with This compound derivatives A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay (Measure Nitrite) E->F G 7. Read Absorbance at 540 nm F->G

Caption: Experimental workflow for the in vitro nitric oxide (NO) assay.

  • Step-by-Step Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[20]

    • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • LPS Stimulation: After a 1-2 hour pre-treatment with the compounds, add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[19][21]

    • Griess Reaction:

      • Carefully transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[19]

      • Incubate at room temperature for 10 minutes, protected from light.[20]

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.[20]

    • Data Analysis:

      • Create a standard curve using known concentrations of sodium nitrite.

      • Calculate the nitrite concentration in each sample from the standard curve.

      • The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS - Abs_blank)] * 100

    • Self-Validation (Trustworthiness): Always perform a concurrent cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not general cytotoxicity.[18]

In Vivo Evaluation

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Scientific Rationale: The carrageenan-induced paw edema model is a universally accepted and highly reproducible method for evaluating acute anti-inflammatory activity.[22][23][24][25] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw elicits a biphasic inflammatory response characterized by fluid exudation and swelling (edema).[26][27] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 3 hours) is mediated by prostaglandins, involving the induction of COX-2.[28] The ability of a test compound to reduce this edema, particularly in the second phase, is indicative of potent anti-inflammatory effects, often similar to those of NSAIDs.[28]

Paw_Edema_Workflow A 1. Acclimatize & group rats B 2. Measure initial paw volume (t=0) using plethysmometer A->B C 3. Administer test compound (p.o. or i.p.) B->C D 4. After 30-60 min, inject 0.1 mL 1% carrageenan into sub-plantar region of right hind paw C->D E 5. Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan D->E F 6. Calculate paw volume increase and % inhibition of edema E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

  • Step-by-Step Methodology:

    • Animals: Use healthy adult Wistar or Sprague-Dawley rats, weighing 150-200g. Acclimatize the animals for at least one week before the experiment.[28]

    • Grouping: Divide the animals into groups (n=6 per group):

      • Group I: Vehicle Control (receives only the vehicle).

      • Group II: Negative Control (receives vehicle + carrageenan).

      • Group III: Positive Control (receives a standard drug like Indomethacin or Diclofenac + carrageenan).

      • Group IV, V, etc.: Test Groups (receive different doses of the this compound derivative + carrageenan).

    • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).

    • Dosing: Administer the test compounds, standard drug, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).

    • Induction of Inflammation: After 30-60 minutes (depending on the route of administration), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each animal.[27]

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27]

    • Data Analysis:

      • The increase in paw volume (edema) is calculated as: Edema (mL) = V_t - V_0, where V_t is the paw volume at time 't' and V_0 is the initial paw volume.

      • The percentage inhibition of edema is calculated for each group at each time point relative to the negative control group: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Section 4: Data Presentation and Structure-Activity Relationship (SAR) Insights

Effective drug discovery relies on understanding the relationship between a molecule's structure and its biological activity. For this compound derivatives, specific substitutions on the core scaffold have been shown to significantly influence their anti-inflammatory potency.

Table 1: Representative Biological Activity of Anti-Inflammatory this compound Derivatives

Compound Class/SubstituentTarget(s)In Vitro ActivityIn Vivo Activity (% Edema Inhibition)Reference
2-(Thiazol-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinoneCOX-190% InhibitionHigh[3][4]
2-(Thiazol-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinone15-LOXPotent InhibitorHigh[3][4]
5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazideTNF-α / COX-2Suppresses TNF-α (70.10%) / Inhibits COX-2 (68.32%)81.14% (at 5h)[15]
4-(4-oxo-2-(4-hydroxyphenyl)-1,3-thiazolidin-3-yl)benzenesulfonamideCOX-261.75% InhibitionSignificant[29]
Ciminalum-4-thiazolidinone HybridsNF-κBDecreased NF-κB mRNA and protein expressionNot Reported[12][13]

Key SAR Insights:

  • The 5-position: The substituent at the 5-position of the thiazolidinone ring is critical for activity. Arylidene groups are common, and the nature and position of substituents on this aryl ring drastically modulate potency and target selectivity. For example, a meta-chloro substitution favors COX inhibition, while a meta-nitro group enhances LOX inhibitory action.[3][4] A 4-hydroxy group on the phenyl ring can lead to more selective COX-2 inhibition.[29]

  • The 2-position: The group attached at the 2-position (often an imino or thioxo group) and its substituents also play a significant role in interacting with enzyme active sites.[5]

  • Lipophilicity: There is often a correlation between the lipophilicity of the derivatives and their anti-inflammatory activity, although this relationship can be complex.[3][30][31] Moderately lipophilic compounds often show better binding and in vivo efficacy.[30][31]

Section 5: Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of next-generation anti-inflammatory drugs. Their ability to engage multiple key targets in the inflammatory cascade, including COX, LOX, NF-κB, and pro-inflammatory cytokines, sets them apart from traditional NSAIDs. The development of dual COX/LOX inhibitors, in particular, holds the promise of achieving broader efficacy with an improved safety profile. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to further explore this exciting class of compounds, paving the way for novel therapeutics to treat a wide range of inflammatory disorders.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.).
  • Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Molecular modeling and synthesis of some new 2-imino-4-thiazolidinone derivatives with promising TNF-α inhibitory activity | Request PDF - ResearchGate. (n.d.).
  • Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition - American Chemical Society. (n.d.).
  • Molecular modeling and synthesis of some new 2-imino-4- thiazolidinone derivatives with promising TNF-α inhibitory. (2015, October 14).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.).
  • Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways. (n.d.).
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF NEW THIAZOLIDINE-2,4-DIONES, 4-THIOXOTHIAZOLIDINONES AND 2-THIOXOIMIDAZOLIDINONES | Semantic Scholar. (n.d.).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC. (n.d.).
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025, August 6).
  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (n.d.).
  • Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages - Brieflands. (n.d.).
  • Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. (n.d.).
  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed. (n.d.).
  • SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF PYRIMIDINE FUSED THIAZOLIDINONE DERIVATIVES | Semantic Scholar. (n.d.).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (n.d.).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. (n.d.).
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. (n.d.).
  • Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase; - International Journal of Science and Research Archive. (2024, March 26).
  • Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ) - ResearchGate. (n.d.).
  • 1,2,4-Thiadiazolidine Derivative Inhibits Nuclear Transcription factor-kappaB and Its Dependent Genes Activation but Induces Apoptosis - PubMed. (n.d.).
  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis Online. (n.d.).
  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2 - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - MDPI. (n.d.).
  • Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways. (2024, July 1).
  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science. (n.d.).
  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (2025, August 7).
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. (n.d.).
  • The Expression Changes of NF-кB at Concentrations of 15, 30, and 60... - ResearchGate. (n.d.).
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022, October 18).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - OUCI. (n.d.).
  • Thiazolidinediones block tumor necrosis factor-alpha-induced inhibition of insulin signaling. (1997, October 1).

Sources

Application Notes and Protocols for the Synthesis of 2-Thiazolidinone-Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 2-Thiazolidinone-Fused Architectures

The fusion of a this compound core with other heterocyclic rings generates a class of compounds with significant and diverse pharmacological potential. These scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The rigid, three-dimensional architecture of these fused systems allows for precise orientation of functional groups, facilitating strong and specific interactions with biological targets. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the preparation of various this compound-fused heterocyclic compounds, intended for researchers and scientists in the field of drug discovery and development.

Core Synthetic Strategies: A Mechanistic Overview

The construction of this compound-fused heterocycles can be broadly categorized into several key synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern and the nature of the fused ring system.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product.[3] These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

  • The Ugi and Passerini Reactions: While not directly forming the fused thiazolidinone ring in one step, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for creating highly functionalized intermediates that can be subsequently cyclized to form the desired heterocyclic systems.[4][5] The Ugi four-component reaction (U-4CR), for instance, involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide adduct, which can be designed to undergo post-Ugi transformations into various nitrogen-containing heterocycles.[4][5]

Condensation and Cyclization Reactions: Stepwise Construction

Stepwise approaches involving condensation followed by intramolecular cyclization are classic and reliable methods for the synthesis of this compound-fused systems.

  • Hantzsch Thiazole Synthesis: This fundamental reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[6][7] This strategy can be adapted to create fused systems by using appropriate cyclic thioamides or by further elaboration of the initially formed thiazole.

  • Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8][9] The resulting 2-aminothiophene is a versatile intermediate for the construction of thiophene-fused heterocycles.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of this compound-fused heterocyclic compounds.

G cluster_0 Multicomponent Reaction (MCR) Approach cluster_1 Condensation-Cyclization Approach A Aldehyde/Ketone E Ugi/Passerini Adduct A->E B Amine B->E C Isocyanide C->E D Thio-acid D->E F Post-MCR Cyclization E->F Intramolecular Reaction G Fused Thiazolidinone F->G H α-Haloketone J Condensation H->J I Cyclic Thioamide I->J K Fused Thiazole Intermediate J->K Hantzsch-type Reaction L Further Cyclization K->L M Fused Thiazolidinone L->M

Caption: General synthetic approaches to this compound-fused heterocycles.

Detailed Application Notes and Protocols

The following protocols provide step-by-step instructions for the synthesis of representative this compound-fused heterocyclic compounds.

Protocol 1: Synthesis of 6-Acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one Hydrochloride

This protocol describes a two-step synthesis of a thiazolo[3,2-a]pyrimidine derivative. The first step involves the S-alkylation of a dihydropyrimidine-2-thione, followed by cyclization.

Step 1: Synthesis of 1,2,3,4-Tetrahydropyrimidine-2-thione Intermediate

  • Materials:

    • Appropriate aldehyde (e.g., 4-bromobenzaldehyde)

    • Ethyl acetoacetate

    • Thiourea

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • A mixture of the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

    • A few drops of concentrated hydrochloric acid are added as a catalyst.

    • The mixture is refluxed for 4-6 hours.

    • After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyrimidine-2-thione intermediate.

Step 2: Synthesis of the Fused Thiazolo[3,2-a]pyrimidine

  • Materials:

    • 1,2,3,4-Tetrahydropyrimidine-2-thione intermediate (1 mmol)

    • Ethyl chloroacetate (5.4 mL, 5 mmol)

    • Ethyl acetate

  • Procedure:

    • The 1,2,3,4-tetrahydropyrimidine-2-thione (0.3 g, 1 mmol) is mixed with ethyl chloroacetate (5.4 mL, 5 mmol) without a solvent in a reaction vial.[8]

    • The mixture is stirred at 120 °C for 1 hour.[8]

    • After cooling to room temperature, ethyl acetate (20 mL) is added, and the resulting precipitate is filtered.[8]

    • The solid is washed with ethyl acetate and recrystallized from ethanol to give the final product.[8]

  • Characterization Data (for 6-acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one hydrochloride):

    • Yield: 87%

    • Appearance: Yellow powder

    • Melting Point: 238–240 °C

    • ¹H NMR (400 MHz, DMSO-d6): δ 2.23 (s, 3H, CH3), 2.35 (s, 3H, CH3), 4.12–4.13 (m, 2H, SCH2), 5.99 (s, 1H, CH-Ar), 7.20–7.22 (m, 2H, CH (Ar)), 7.53–7.55 (m, 2H, CH (Ar)).[8]

    • ¹³C NMR (100 MHz, DMSO-d6): δ 23.93, 31.36, 33.11, 54.24, 116.63, 122.16, 130.29, 132.10, 139.96, 171.52, 196.71.[8]

    • IR (KBr, cm⁻¹): 2965 (CH2), 1744 (C=O), 1650 (C=O).[8]

Protocol 2: One-Pot Synthesis of Thiazolidine-2-thiones from Propargylamines

This protocol details a DABCO-catalyzed one-pot synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones.

  • Materials:

    • Propargylamine (0.3 mmol)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mg, 0.045 mmol, 15 mol %)

    • Carbon disulfide (CS₂) (114 mg, 90 μL, 1.5 mmol, 5 equiv)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a 4 mL vial, combine the propargylamine (0.3 mmol, 1 equiv), DABCO (15 mol %), and CS₂ (5 equiv) under air.[10][11][12]

    • Stir the reaction mixture at 25 °C for 6 hours.[10][11][12]

    • Dilute the reaction mixture with CH₂Cl₂ and concentrate under reduced pressure.[10][11][12]

    • The crude product is isolated by filtration through a silica gel plug or by column chromatography.[10][11][12]

  • Quantitative Data Summary:

Propargylamine SubstrateProductIsolated Yield (%)
Propargylamine with cyclic acetal2b70
Propargylamine with cyclic acetal2c94
Propargylamine with 7-membered carbocyclic ring2d93
Propargylamines with noncyclic carbon substituents2e-2g71-94

Data adapted from[12]

G A Propargylamine D Reaction Mixture (25°C, 6h) A->D B Carbon Disulfide B->D C DABCO (catalyst) C->D 15 mol% E Work-up (CH2Cl2, concentration) D->E F Purification (Silica gel) E->F G Thiazolidine-2-thione F->G

Caption: Workflow for the one-pot synthesis of thiazolidine-2-thiones.

Protocol 3: Synthesis of 2-Aryl-3-(pyridin-2-yl)-1,3-thiazolidin-4-ones

This protocol describes a multicomponent synthesis of thiazolidinones under ultrasound irradiation.

  • Materials:

    • Arenealdehyde

    • Mercaptoacetic acid

    • 2-Aminopyridine

    • Lewis Acid Catalyst (e.g., ZnCl₂)

    • Ethanol

  • Procedure:

    • In a suitable reaction vessel, combine the arenealdehyde (1 mmol), mercaptoacetic acid (1 mmol), and 2-aminopyridine (1 mmol) in ethanol.

    • Add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride).

    • Subject the reaction mixture to ultrasound irradiation at a specified frequency and power for a short duration (e.g., 15-30 minutes).

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Troubleshooting and Expert Insights

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. Choosing an appropriate solvent system is crucial for achieving good separation of starting materials, intermediates, and products.

  • Purification: Column chromatography is often necessary to obtain highly pure compounds. The choice of stationary phase (e.g., silica gel) and eluent system should be optimized for each specific compound. Recrystallization is also a powerful purification technique, particularly for crystalline products.

  • Microwave-Assisted Synthesis: For many of these reactions, microwave irradiation can significantly reduce reaction times and improve yields.[7] It is a valuable tool for high-throughput synthesis and library generation.

  • Solvent-Free Conditions: Some protocols, like the DABCO-catalyzed synthesis of thiazolidine-2-thiones, can be performed under solvent-free conditions, which is environmentally friendly and can simplify the work-up procedure.[10][11][12]

Conclusion

The synthesis of this compound-fused heterocyclic compounds offers a rich and rewarding area of research for medicinal chemists and drug discovery scientists. The diverse synthetic strategies available, from classic condensation reactions to modern multicomponent and microwave-assisted methods, provide a versatile toolkit for accessing a wide range of structurally complex and biologically active molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful synthesis and exploration of this important class of compounds.

References

  • Nechaev, A. A., Peshkov, A. A., Van Hecke, K., Peshkov, V. A., & Van der Eycken, E. V. (2017). Synthesis of Thiazolidine‐2‐thiones through a One‐Pot A³‐Coupling–Carbon Disulfide Incorporation Process. European Journal of Organic Chemistry, 2017(6), 1063-1069. [Link]

  • Gorgas, N., et al. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • Gorgas, N., et al. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - Supporting Information. The Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. ResearchGate. [Link]

  • Gorgas, N., et al. (2015). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 80(15), 7584-7597. [Link]

  • ResearchGate. (n.d.). Synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. [Link]

  • Begum, K. (2018). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Oriental Journal of Chemistry, 34(6), 3052-3057. [Link]

  • Growing Science. (2025). Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. [Link]

  • MDPI. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Molecules, 28(16), 6051. [Link]

  • ResearchGate. (2026). Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. [Link]

  • Arkat USA. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyclic chromene-thiolane hybrids via Knoevenagel, 1,4-sulfa-Michael and aldol Reactions. Arkivoc, 2023(6), 280-297. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. [Link]

  • PubMed. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 231, 118056. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Molecules, 26(2), 395. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4-(4-oxo-2-thioxo-thiazolidin-5-yl)-4H-chromenes... [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. [Link]

  • ResearchGate. (2024). Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl⋅6H2O deep eutectic solvent. [Link]

  • National Center for Biotechnology Information. (2024). Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2·6H2O deep eutectic solvent. Scientific Reports, 14(1), 1451. [Link]

  • Journal of Synthetic Chemistry. (2022). Molecular Iodine Mediated One-Pot Three-Component Reaction for Synthesis of Thiadiazolo [2, 3-b] Quinozolin-6(7H) -one Derivatives and Evaluation of their Antimicrobial Activity. Journal of Synthetic Chemistry, 1(2), 65-72. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐thioxo‐4‐thiazolidinone derivatives. [Link]

  • Sci-Hub. (n.d.). A new one‐step synthesis of 2,3‐dihydro‐5H‐thiazolo[2,3‐b]quinazolin‐5‐one and 3,4‐dihydro‐2h,6h[3][11]thiazino[2,3‐b] quinazolin‐6‐one. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (n.d.). [Link]

  • PubMed. (n.d.). 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives as the novel acetylcholinesterase inhibitors: design, synthesis, and biological activity. [Link]

  • National Center for Biotechnology Information. (2013). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. Molecules, 18(1), 934-957. [Link]

  • Frontiers. (n.d.). Rejuvenating the[3][10][11]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. [Link]

  • ResearchGate. (2025). (PDF) 6-Acetyl-5H-thiazolo[3,2-a]Pyrimidine Derivatives as the Novel Acetylcholinesterase Inhibitors: Design, Synthesis, and Biological Activity. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(21), 7380. [Link]

  • PubMed. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic Chemistry, 75, 406-423. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. [Link]

  • PubMed. (2013). Ultrasonics promoted synthesis of thiazolidinones from 2-aminopyridine and 2-picolilamine. Ultrasonics Sonochemistry, 20(2), 677-681. [Link]

Sources

Application Notes & Protocols for the Utilization of 2-Thiazolidinone Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazolidinone scaffold represents a class of heterocyclic compounds of significant interest in both medicinal and agricultural chemistry.[1] While the parent 2-thiazolidinone is a foundational structure, its derivatives, particularly 4-thiazolidinones and thiazolidine-2,4-diones, have demonstrated a remarkable breadth of biological activities.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of these derivatives as potential agrochemicals. We will explore the underlying chemical principles, postulated mechanisms of action, and detailed protocols for the synthesis and biological screening of these versatile compounds as fungicides, insecticides, herbicides, and plant growth regulators.

The Thiazolidinone Scaffold: A Privileged Structure in Agrochemical Discovery

The thiazolidinone core is a five-membered ring containing a sulfur and a nitrogen atom.[2] Its versatility stems from the ease of substitution at various positions, allowing for the creation of large libraries of compounds with diverse physicochemical properties and biological targets.[4] This structural flexibility has established it as a "privileged structure" in drug discovery. The most common isomers and derivatives explored for biological activity are this compound, 4-thiazolidinone, and thiazolidine-2,4-dione.[2]

Caption: Core chemical structures of key thiazolidinone derivatives.

Postulated Mechanisms of Action in Agricultural Applications

The biological effects of thiazolidinone derivatives are highly dependent on the specific substitutions made to the core ring structure. This leads to a variety of mechanisms of action across different agricultural applications.

  • Fungicidal Action: Many 4-thiazolidinone derivatives function by inhibiting essential fungal enzymes. For example, certain derivatives act as fungal carbonic anhydrase inhibitors, disrupting pH homeostasis and vital metabolic processes in pathogenic fungi like Candida species, a mechanism that can be extrapolated to plant pathogens.[5]

  • Insecticidal Action: Thiazolidinone derivatives have been developed as novel insecticides with diverse targets. Some function as modulators of insect nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids, but are designed with modifications to potentially reduce toxicity to pollinators like honeybees.[6] Other derivatives have been shown to inhibit trehalase, an enzyme critical for energy metabolism in insects, leading to developmental defects and mortality in pests such as Spodoptera frugiperda.[7]

  • Herbicidal Action: While specific mechanisms are often proprietary, patented thiazolidinone derivatives are designed to interfere with essential biochemical pathways in unwanted plants, leading to severe damage or death.[8] Their activity can be broad-spectrum or selective for certain weed species in crops like rice and maize.[8]

  • Plant Growth Regulation: Structurally related compounds, such as 1,2,3-thiadiazol-5-ylimidazolidine-2,4-diones, are analogues of the plant growth regulator thidiazuron.[9] These compounds can influence plant development by inhibiting the growth of lateral roots and retarding primary root elongation, suggesting interference with plant hormone signaling pathways, such as those involving cytokinins or auxins.[9] This modulation can be harnessed to improve plant architecture and stress resilience.

MOA_Diagram cluster_Fungus Fungicidal Action cluster_Insect Insecticidal Action cluster_Plant Herbicidal & PGR Action Thiazolidinone Thiazolidinone Derivatives F_Enzyme Fungal Carbonic Anhydrase Thiazolidinone->F_Enzyme Targets I_Receptor Nicotinic Acetylcholine Receptor (nAChR) Thiazolidinone->I_Receptor Targets I_Enzyme Trehalase Enzyme Thiazolidinone->I_Enzyme Targets H_Pathway Essential Plant Biochemical Pathways Thiazolidinone->H_Pathway Targets PGR_Pathway Plant Hormone Signaling (e.g., Auxin, Cytokinin) Thiazolidinone->PGR_Pathway Targets F_Outcome Disrupted pH & Metabolism F_Enzyme->F_Outcome Inhibition I_Outcome Neurotoxicity or Metabolic Failure I_Receptor->I_Outcome I_Enzyme->I_Outcome Inhibition H_Outcome Weed Death H_Pathway->H_Outcome Disruption PGR_Outcome Altered Plant Growth & Development PGR_Pathway->PGR_Outcome Modulation

Caption: Postulated mechanisms of action for thiazolidinone derivatives.

Application Notes: Thiazolidinone Derivatives as Agrochemicals

Fungicide Development

Thiazolidinone derivatives have shown significant promise as fungicides against a range of agriculturally important fungi. Research has demonstrated that specific substitutions, such as aryl groups on the thiazole and thiazolidinone rings, can confer potent antifungal properties.[4][10]

Table 1: Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one Derivatives

Compound ID Target Fungi Mycelial Growth Inhibition (%) at 50 µg/mL Reference
1d Gibberella zeae 75.3 [10]
1d Fusarium oxysporum 68.4 [10]
1e Gibberella zeae 80.1 [10]
1e Fusarium oxysporum 72.5 [10]
2a Botrytis cinerea 100 [10]
2b Botrytis cinerea 100 [10]

(Data synthesized from Liu et al., 2000)

These results indicate that certain derivatives provide excellent control of pathogens like Botrytis cinerea, the causal agent of gray mold in many crops.

Insecticide Development

The development of thiazolidinone-based insecticides is a promising area, particularly in the search for alternatives to existing chemistries. A key advantage is the potential to design molecules with high efficacy against pests but lower toxicity to beneficial insects.[6] Recent studies on piperine-derived thiazolidinones have shown they can interfere with the reproduction of the fall armyworm, Spodoptera frugiperda, by inhibiting the essential enzyme trehalase.[7]

Table 2: Insecticidal Activity of Thiazolidine Derivatives Against Aphis craccivora

Compound ID LC₅₀ (mg/L) Key Structural Feature Reference
A24 30.01 Thiazolidine [6]
A29 17.08 Thiazolidine [6]
Imidacloprid 3.24 Neonicotinoid (Reference) [6]

(Data from Gong et al., 2024)

While the reference compound Imidacloprid is more potent, compounds A24 and A29 represent a novel insecticidal scaffold that acts on insect nAChR and is predicted to have lower bee toxicity, highlighting a critical direction for safer insecticide design.[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Imino-4-thiazolidinone Derivatives

This protocol is a representative method for synthesizing thiazolidinone derivatives, adapted from established procedures for their value in antifungal screening.[10]

Objective: To synthesize 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones via cyclocondensation.

Materials:

  • 2-Chloroacetamido-4-arylthiazole (starting material)

  • Potassium thiocyanate (KSCN)

  • Dry Acetone

  • Ethanol (for crystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloroacetamido-4-arylthiazole (1 equivalent) and potassium thiocyanate (2 equivalents).

  • Solvent Addition: Add a sufficient volume of dry acetone to dissolve the reactants (e.g., 100 mL for 0.03 mole of starting material).

  • Reflux: Heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the excess acetone using a rotary evaporator.

  • Precipitation: To the resulting residue, add distilled water (e.g., 50 mL) and stir vigorously. The solid product should precipitate out of the solution.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with water to remove any remaining KSCN and other water-soluble impurities.

  • Purification: Dry the crude product. Recrystallize the solid from hot ethanol to obtain the purified 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-thiazolidinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. 2-Thiazolidinones are key structural motifs in many pharmacologically active compounds, but their synthesis can present challenges, from low yields to difficult purifications.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common practical issues encountered during the synthesis of this compound derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction yield is consistently low or fails completely. What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge in heterocyclic synthesis, often stemming from a combination of factors.[3] A systematic, step-by-step investigation is the most effective approach to identify and resolve the root cause.

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: The kinetics of cyclization are highly sensitive to temperature, time, and reactant concentration.[3]

    • Temperature: Many cyclization reactions for thiazolidinones require heating to overcome the activation energy barrier.[4][5] However, excessive heat can lead to product decomposition or side-product formation.

      • Solution: Perform small-scale trial reactions across a temperature gradient (e.g., 60°C, 80°C, 100°C) to identify the optimal point. Monitor reaction progress by TLC or LC-MS. For instance, in one study, increasing the temperature from 60°C to 80°C initially improved yield, but further increases could be detrimental depending on the substrate stability.[6]

    • Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessive time can promote the degradation of the desired product.

      • Solution: Set up a time-course experiment (e.g., taking aliquots at 1, 4, 8, and 12 hours) and analyze by TLC/LC-MS to determine when the starting material is consumed and product concentration is maximal.

  • Purity of Reagents and Solvents: Impurities in starting materials (e.g., aldehydes, amines, thioglycolic acid) or the presence of water in solvents can significantly hinder the reaction.[3]

    • Solution: Use reagents of the highest available purity. Purify commercial aldehydes or amines by distillation or recrystallization if necessary. Ensure solvents are anhydrous, especially for reactions involving water-sensitive intermediates. Using freshly distilled toluene, for example, has been shown to improve yields.[5]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[3]

    • Solution: Ensure vigorous and efficient stirring, especially when dealing with slurries or reagents with poor solubility. A mechanical stirrer is often superior to a magnetic stir bar for larger-scale or viscous reactions.

  • Atmospheric Moisture and Oxygen: Certain intermediates or reagents in thiazolidinone synthesis can be sensitive to air and moisture.[3]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and proper techniques like a nitrogen blanket to exclude moisture.

Q2: I'm observing significant side product formation, which complicates purification. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue that directly impacts yield and purification efficiency. Understanding the potential side reactions is key to suppressing them.

Common Side Reactions & Mitigation Strategies:

  • Incomplete Cyclization/Hydrolysis: A common route involves the formation of an intermediate, such as a 2-imino-4-thiazolidinone, which is subsequently hydrolyzed to the final product.[4] Incomplete hydrolysis will leave this intermediate as a major impurity.

    • Mitigation: Ensure the conditions for the final hydrolysis step (e.g., acid concentration, temperature) are optimal. Prolonging the reaction time under hydrolytic conditions can drive the reaction to completion.

  • Thiourea or Thioamide Degradation: The sulfur-containing starting materials can be unstable under harsh conditions.

    • Mitigation: Avoid excessively high temperatures or prolonged reaction times. A gradual, controlled addition of reagents can also help maintain a lower instantaneous concentration of sensitive compounds, reducing degradation.

  • Self-Condensation of Aldehyd: Aldehyd starting materials can undergo self-condensation, especially under basic conditions.

    • Mitigation: Control the stoichiometry carefully. Often, adding the aldehyde slowly to the reaction mixture containing the other components can minimize its self-reaction.

The following logic tree provides a systematic workflow for diagnosing and addressing low-yield issues.

G start Problem: Low Yield check_tlc Analyze reaction by TLC/LC-MS. Are starting materials consumed? start->check_tlc unconsumed_sm No, Starting Material Remains check_tlc->unconsumed_sm No consumed_sm Yes, Starting Material Consumed check_tlc->consumed_sm Yes cause_conditions Cause: Suboptimal Conditions (Temp, Time, Catalyst) unconsumed_sm->cause_conditions cause_purity Cause: Poor Reagent Purity or Wet Solvents unconsumed_sm->cause_purity solution_conditions Solution: 1. Optimize Temperature/Time. 2. Screen Catalysts/Solvents. 3. Check Molar Ratios. cause_conditions->solution_conditions solution_purity Solution: 1. Use High-Purity Reagents. 2. Ensure Anhydrous Solvents. cause_purity->solution_purity check_product Is the desired product spot visible but weak? consumed_sm->check_product product_weak Yes, Product is Present check_product->product_weak Yes product_absent No, Product Spot is Absent or Multiple Side Products check_product->product_absent No cause_decomposition Cause: Product Decomposition product_weak->cause_decomposition cause_side_reactions Cause: Competing Side Reactions product_absent->cause_side_reactions solution_decomposition Solution: 1. Lower Reaction Temperature. 2. Reduce Reaction Time. 3. Check pH of Workup. cause_decomposition->solution_decomposition solution_side_reactions Solution: 1. Modify Order of Addition. 2. Adjust Stoichiometry. 3. Use Inert Atmosphere. cause_side_reactions->solution_side_reactions G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification start_materials_1 Hydrazide + Aldehyde reaction_1 Reflux in Ethanol (Catalytic Acid) start_materials_1->reaction_1 product_1 Isolate Hydrazone Intermediate reaction_1->product_1 start_materials_2 Hydrazone + Thioglycolic Acid product_1->start_materials_2 reaction_2 Reflux in Toluene (Inert Atmosphere) start_materials_2->reaction_2 product_2 Crude Thiazolidinone reaction_2->product_2 workup Aqueous Workup (NaHCO3, Extraction) product_2->workup purify Recrystallization (e.g., from Ethanol) workup->purify final_product Pure this compound Derivative purify->final_product

Caption: General experimental workflow for synthesis.

References

  • Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17.
  • BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Unnamed Author. (n.d.). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Benchchem.
  • Deng, X., et al. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Tierney, J., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(19), 4595. Available at: [Link]

  • Yadao, B., et al. (n.d.). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.
  • Rawal, R. K., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic Chemistry, 75, 404-423. Available at: [Link]

  • Unnamed Author. (n.d.). Synthesis of 2‐thiazolidinone derivatives. ResearchGate. Available at: [Link]

  • Constantin, S., et al. (n.d.). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Grigore. T. Popa” University of Medicine and Pharmacy Iasi.
  • Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(17), 3958. Available at: [Link]

  • Unnamed Author. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy.
  • Unnamed Author. (n.d.). 2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. ResearchGate. Available at: [Link]

  • Unnamed Author. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Semantic Scholar. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal chemistry (Los Angeles, Calif.), 6(4), 280-291. Available at: [Link]

  • Unnamed Author. (2020). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available at: [Link]

  • Unnamed Author. (n.d.). One-Step Synthesis of this compound. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. Molecules, 27(23), 8345. Available at: [Link]

Sources

overcoming side reactions in 2-thiazolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate and overcome common side reactions encountered during the synthesis of this valuable heterocycle. We will explore the causality behind these experimental challenges and offer self-validating protocols to ensure reproducible success.

FAQ 1: My reaction of an α-haloester with thiourea is giving low yields of the desired 2,4-thiazolidinedione and a significant byproduct. What is happening and how can I fix it?

Q: I am attempting to synthesize a 2,4-thiazolidinedione (TZD) by reacting thiourea with chloroacetic acid, but my final yield is poor and purification is difficult. What is the likely side reaction?

A: The Cause - Formation of 2-Imino-4-thiazolidinone Intermediate

This is a classic and frequent challenge in TZD synthesis. The reaction between thiourea and an α-halo acid or ester does not directly form the 2,4-dione. Instead, it proceeds through a stable intermediate, 2-imino-4-thiazolidinone .[2] The initial step is an S-alkylation of the thiourea onto the chloroacetic acid, followed by an intramolecular cyclization.[2] This imino intermediate is often the major product isolated under neutral or mild conditions. To obtain the desired 2,4-thiazolidinedione, this intermediate must be hydrolyzed, a step that can be inefficient or lead to further degradation if not properly controlled.[2]

A: The Solution - Controlled Hydrolysis of the Intermediate

The key to a high yield is to promote the efficient in situ or sequential hydrolysis of the 2-imino-4-thiazolidinone intermediate. This is typically achieved by controlling the pH of the reaction medium.

  • Acidic Conditions: Performing the reaction in an aqueous acidic solution (pH 0.5-2) facilitates the hydrolysis of the exocyclic imine to a carbonyl group.[3] The HCl generated in situ during the initial condensation can aid this process, but supplementing with a mineral acid like HCl or H₂SO₄ provides more robust control.[2][3]

  • Microwave-Assisted Synthesis: For a rapid and high-yield approach, a two-step microwave protocol is highly effective. The 2-imino-4-thiazolidinone intermediate is first precipitated under cold conditions and then subjected to microwave irradiation in water, which dramatically accelerates the hydrolysis step.[2]

Below is a workflow diagram illustrating the decision-making process for optimizing this reaction.

G cluster_0 Troubleshooting: Thiourea + α-Haloacid Reaction cluster_1 Solutions start Reaction Start: Thiourea + Chloroacetic Acid check_product Analyze Crude Product: Major product is 2-imino-4-thiazolidinone? start->check_product solution1 Option 1: In-Situ Hydrolysis - Add HCl or H₂SO₄ to maintain pH 0.5-2 - Monitor reaction until TZD is the major product check_product->solution1 Yes solution2 Option 2: Microwave Protocol - Isolate the 2-imino intermediate - Resuspend in water and apply microwave irradiation check_product->solution2 Yes end_product Desired Product: High-Purity 2,4-Thiazolidinedione check_product->end_product No (Proceed with purification) solution1->end_product solution2->end_product

Caption: Troubleshooting workflow for TZD synthesis from thiourea.

A: Validating Protocol - Microwave-Assisted TZD Synthesis [2]

This protocol is recommended for its high yield, speed, and reduced need for purification.

Step 1: Synthesis of 2-Imino-4-thiazolidinone Intermediate

  • In a 100 mL beaker, suspend chloroacetic acid (0.1 mol) and thiourea (0.1 mol) in 20 mL of water.

  • Place the beaker in an ice bath and stir the suspension for 15-20 minutes.

  • A white precipitate of 2-imino-4-thiazolidinone will form.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water. Do not dry the intermediate.

Step 2: Hydrolysis to 2,4-Thiazolidinedione

  • Transfer the moist intermediate to a microwave-safe vessel.

  • Subject the sample to microwave irradiation at 250 W for 5 minutes.

  • Allow the mixture to cool to room temperature. The desired 2,4-thiazolidinedione will crystallize.

  • Collect the product by vacuum filtration, wash with cold water, and dry. This method typically yields the TZD product in >80% purity without requiring further purification.[2]

FAQ 2: My multicomponent reaction of an amine, aldehyde, and thioglycolic acid is a mess. How can I improve the yield and purity of my 2,3-disubstituted-4-thiazolidinone?

Q: I am performing a one-pot synthesis using an aromatic amine, an aldehyde, and thioglycolic acid. The resulting crude product is a complex mixture with a low yield of the desired thiazolidinone. What is causing this and how can it be prevented?

A: The Cause - Competing Reaction Pathways and Imine Formation

The elegance of the three-component reaction is also its downfall if not properly controlled. The reaction proceeds via the initial formation of a Schiff base (imine) from the amine and aldehyde.[4] Thioglycolic acid then attacks this imine, followed by intramolecular cyclization to form the thiazolidinone ring.[4] Several side reactions can occur:

  • Amide Formation: Thioglycolic acid can react with the amine to form an amide, preventing it from participating in the main reaction.

  • Self-Condensation: Aldehydes, particularly enolizable ones, can undergo self-condensation under the reaction conditions.

  • Thioacetal Formation: The thiol can react with the aldehyde to form a thioacetal.

  • Rate Mismatch: If the imine formation is slow or reversible, the concentration of the key intermediate will be low, allowing side reactions to dominate.

The mechanism below illustrates the desired pathway versus a potential side reaction.

MCR_Mechanism Amine R1-NH2 (Amine) Imine Imine Intermediate Amine->Imine Amide Side Product (Amide) Amine->Amide Side Reaction Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine TGA HS-CH2-COOH (Thioglycolic Acid) Thiazolidinone Desired Product (2,3-Disubstituted-4-thiazolidinone) TGA->Thiazolidinone Cyclocondensation TGA->Amide Imine->Thiazolidinone Thiol Attack

Caption: Desired vs. side reaction pathway in MCR synthesis.

A: The Solution - Catalyst and Solvent Optimization

The key to a clean multicomponent reaction is to accelerate the desired pathway (imine formation and cyclization) over the competing side reactions. This is best achieved through careful selection of a catalyst and solvent system.

  • Catalysis: Lewis acids or protic acids are excellent catalysts for this transformation.[4] They activate the aldehyde carbonyl, accelerating imine formation. Boron trifluoride etherate (BF₃·OEt₂) in combination with p-toluenesulfonic acid (PTSA) has been shown to be highly effective.[4]

  • Solvent Choice: A non-polar solvent capable of azeotropically removing water, such as toluene or benzene, is crucial.[5] The removal of water drives the equilibrium towards the formation of the imine and the final cyclized product. Using microwave irradiation in toluene can significantly shorten reaction times and improve yields.[5]

Table 1: Effect of Conditions on a Model Three-Component Synthesis

CatalystSolventMethodTimeYield (%)Reference
NoneTolueneReflux48 h30-70%[5]
BF₃·OEt₂ / PTSADichloromethaneStir12 h~85%[4]
NoneTolueneMicrowave6-8 min64-82%[5]

A: Validating Protocol - Microwave-Assisted One-Pot Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones [5]

  • To a microwave process vial, add the substituted aromatic amine (1 mmol), substituted benzaldehyde (1 mmol), and thioglycolic acid (1.2 mmol).

  • Add 5 mL of toluene as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a gentle reflux (typically 100-150 W) for 6-8 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2,3-diaryl-1,3-thiazolidin-4-one.

FAQ 3: My synthesis involving a chiral β-amino alcohol is resulting in a racemic or diastereomeric mixture of thiazolidin-2-ones. How do I control the stereochemistry?

Q: I am using an enantiopure starting material (e.g., (R)-phenylglycinol) to synthesize a chiral thiazolidin-2-one, but I'm observing a loss of stereochemical integrity. What is causing this epimerization?

A: The Cause - Ring Opening-Recyclization and Base-Mediated Epimerization

Maintaining stereochemical integrity is paramount when synthesizing chiral auxiliaries or drug candidates. Side reactions that compromise a stereocenter are particularly problematic. In the synthesis of 2-thiazolidinones from activated aziridines and isothiocyanates, for example, the choice of catalyst and conditions can lead to regio- and stereoisomeric products.[4] In other routes, harsh basic or acidic conditions can cause epimerization at a stereocenter adjacent to a carbonyl group (C4 or C5) via enolization. Another potential pathway for racemization is a reversible ring-opening and closing mechanism, which can scramble the stereochemistry.

A: The Solution - Method Selection and Condition Control

Controlling stereochemistry requires a carefully chosen synthetic route and mild reaction conditions.

  • Domino Ring-Opening Cyclization (DROC): A regio- and stereoselective method for preparing 2-iminothiazolidines involves the Lewis acid-catalyzed reaction of activated aziridines with isothiocyanates. The choice of Lewis acid (e.g., Scandium(III) triflate) is critical for controlling the stereochemical outcome.[4] This method proceeds via an Sₙ2 pathway, which inverts the stereochemistry at one of the aziridine carbons, but in a predictable manner.

  • Mild Reagents: When converting a thiazolidine-2-thione to a thiazolidin-2-one, harsh reagents should be avoided. A two-step procedure involving S-alkylation followed by intramolecular cyclization under mild basic conditions (e.g., EtONa at moderate temperatures) can preserve the stereochemistry of the starting material.[6]

  • Temperature Control: Low temperatures are almost always beneficial for minimizing epimerization by reducing the rate of proton exchange and other side reactions.

A: Validating Protocol - Stereoselective Synthesis from an Aziridine [4]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the enantiopure activated aziridine (e.g., (R)-2-phenyl-N-tosylaziridine, 1 mmol) in dry dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃, 0.1 mmol).

  • Add the substituted isothiocyanate (e.g., phenyl isothiocyanate, 1.1 mmol) dropwise to the solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel. The stereochemical outcome should be analyzed by chiral HPLC or NMR spectroscopy with a chiral shift reagent.

References
  • Kaur, H., Singh, M., Kumar, S., & Singh, G. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(23), 7179. [Link]

  • Deng, X., et al. (2012). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(12), 1563-1573. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. [Link]

  • ResearchGate. (n.d.). (a) General Scheme of the sequential ring-opening of thiazolidin-2-one.... [Link]

  • ACS Publications. (2021). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2737-2757. [Link]

  • Metwally, M. A., et al. (2011). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 32(4), 315-353. [Link]

  • Semantic Scholar. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. [Link]

  • Hesp, K. C., & Williams, D. R. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Medicinal Research Reviews, 39(6), 2136-2174. [Link]

  • Google Patents. (2014). Method for preparing 2,4-thiazolidinedione. CN103554053A.
  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 141, 91-111. [Link]

  • Arya, K., & Dandia, A. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Journal of Heterocyclic Chemistry, 3(1). [Link]

  • ResearchGate. (2016). (PDF) 2-Thioxothiazolidin-4-one (Rhodanine). [Link]

  • Design and synthesis of new 2-aryl-thiazolidin-4-one derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Chen, H., et al. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of Medicinal Chemistry, 56(12), 5227-5235. [Link]

Sources

Technical Support Center: Purification of 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-thiazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound derivatives.

Q1: What are the primary methods for purifying this compound derivatives?

A1: The most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical properties of your specific derivative (e.g., crystallinity, solubility). For compounds that are crystalline and have impurities with different solubility profiles, recrystallization is often the most efficient method. For complex mixtures or compounds that are difficult to crystallize, column chromatography is the preferred technique.[1][2][3][4][5][6][7]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common rule of thumb is to look for solvents with similar functional groups to your compound.[8] For many this compound derivatives, polar protic solvents like ethanol are a good starting point.[4][5][9][10] However, due to the diverse range of possible substitutions on the thiazolidinone core, a single solvent may not always be suitable. In such cases, a two-solvent system is often employed.[11]

Q3: What are the common impurities I should expect in the synthesis of this compound derivatives?

A3: Common impurities often include unreacted starting materials (e.g., aldehydes, amines, thioglycolic acid), by-products from side reactions, and residual catalysts.[12][13][14] The specific impurities will depend on the synthetic route employed. It is crucial to have an analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of your crude product and guide your purification strategy.

Q4: Are this compound derivatives stable during purification?

A4: The stability of this compound derivatives can be influenced by pH. Some derivatives, particularly 2-substituted 1,3-thiazolidine-4-carboxylic acids, can degrade at lower pH values.[15] It is generally advisable to conduct purification steps under neutral or mildly acidic conditions, unless your specific derivative has been shown to be stable under other conditions. Thiazolidine rings can be sensitive to strong acids and bases, which can catalyze hydrolysis or other decomposition pathways.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of your this compound derivatives.

Recrystallization Troubleshooting

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a great extent upon cooling. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[8]

  • Solutions:

    • Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of seed crystals.

    • Use a lower-boiling point solvent: If the compound's melting point is low, select a solvent with a lower boiling point.

    • Add a small amount of a "poorer" solvent: In a two-solvent system, after dissolving your compound in a "good" solvent, slowly add a "poor" solvent (one in which the compound is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[11]

    • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.

Problem 2: I am getting very low recovery after recrystallization.

  • Causality: Low recovery can result from using too much solvent, cooling the solution too quickly (which traps impurities and reduces the yield of pure product), or filtering the crystals before crystallization is complete. Additionally, some product will always remain dissolved in the mother liquor.

  • Solutions:

    • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Evaporate excess solvent: If you have added too much solvent, carefully evaporate some of it to reach the saturation point.

    • Cool for a sufficient amount of time: Ensure the solution has been allowed to cool for an adequate period, including time in an ice bath, to maximize crystal formation.

    • Recover a second crop of crystals: The mother liquor can be concentrated and cooled again to obtain a second, albeit usually less pure, crop of crystals.

Problem 3: The purified crystals are not significantly purer than the crude material.

  • Causality: This can happen if the impurities have very similar solubility profiles to your desired compound in the chosen solvent system. It can also occur if the solution cools too rapidly, causing the impurities to co-precipitate with your product.

  • Solutions:

    • Try a different solvent or solvent system: A systematic solvent screen is recommended. See the table below for common recrystallization solvents.

    • Perform a second recrystallization: A second recrystallization step can often significantly improve purity.

    • Consider a pre-purification step: If the crude material is very impure, a preliminary purification by another method, such as a simple filtration or a quick column chromatography plug, might be necessary.

Table 1: Common Solvents for Recrystallization of this compound Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar Protic78A good starting point for many derivatives.[4][5][9][10]
Dichloromethane (DCM)Polar Aprotic40Useful for less polar derivatives, often in combination with a non-polar solvent.[2]
Hexane/Ethyl AcetateNon-polar/Polar AproticVariableA common mixture for both recrystallization and chromatography. The ratio can be adjusted to fine-tune solubility.[1]
AcetonePolar Aprotic56Can be effective, but its volatility requires careful handling.
WaterPolar Protic100Generally, this compound derivatives have poor water solubility, making it a good anti-solvent in a two-solvent system.[16][17]
Column Chromatography Troubleshooting

Problem 1: My compound is not moving from the origin on the TLC plate.

  • Causality: This indicates that the solvent system (eluent) is not polar enough to move your compound up the stationary phase (e.g., silica gel).

  • Solutions:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a small amount of a highly polar solvent: For very polar compounds, adding a small percentage (0.5-1%) of methanol or acetic acid to the eluent can significantly improve mobility. Be mindful that acidic conditions may affect the stability of some derivatives.[15]

Problem 2: All my spots are running at the solvent front on the TLC plate.

  • Causality: This is the opposite of the previous problem; the eluent is too polar, causing all components of the mixture to move with the solvent front.

  • Solutions:

    • Decrease the polarity of the eluent: Increase the proportion of the less polar solvent in your mixture (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).

Problem 3: My compound is degrading on the silica gel column.

  • Causality: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The large surface area and prolonged contact time during column chromatography can exacerbate this issue.

  • Solutions:

    • Deactivate the silica gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Recrystallization of a this compound Derivative
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow for Purification Strategy Selection

The following diagram illustrates a typical decision-making workflow for purifying a this compound derivative.

Purification_Workflow start Crude Product tlc Analyze by TLC start->tlc is_solid Is the crude product a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_impure Oily or Multiple Impurities is_solid->oily_impure No single_spot Is it a single spot? column Perform Column Chromatography single_spot->column No pure_solid Pure Crystalline Solid single_spot->pure_solid Yes recrystallize->single_spot column->pure_solid oily_impure->column

Caption: Decision workflow for selecting a purification method.

Section 4: Data Presentation

Table 2: Polarity of Common Solvents Used in Chromatography

SolventDielectric Constant (ε)
n-Hexane1.9
Toluene2.4
Dichloromethane9.1
Ethyl Acetate6.0
Acetone21
Ethanol24.5
Methanol32.7
Water80.1

This table provides a general guide to solvent polarity to assist in the selection of appropriate eluents for column chromatography.

References

  • Kamotra, P., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Desai, N. C., et al. (2014). Thermal, Spectral, Antibacterial and Antioxidant Studies on Inclusion Complexes of 2-(Benzothiazolyl-2')hydrazono-3-phenyl 5-arylidene- 4- Thiazolidinone derivatives with β-cyclodextrin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Jovanović, M., et al. (2018). Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4-one Derivatives and their Analogs. Journal of Chromatographic Science, 56(8), 709–715. Available at: [Link]

  • Bustillo Trueba, P., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 67(10), 2965–2973. Available at: [Link]

  • Ghammamy, S., et al. (2011). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. Monatshefte für Chemie - Chemical Monthly, 142(7), 749-757. Available at: [Link]

  • Meti, M. D., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. BMC Chemistry, 9(1), 1-9. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 1-5. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 50(79), 11682-11685. Available at: [Link]

  • Tala, S., et al. (2020). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 10(46), 27603-27615. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Ma, T., et al. (2008). Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis. Bioorganic & Medicinal Chemistry Letters, 18(17), 4842-4846. Available at: [Link]

  • Kumar, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Catalysts, 10(9), 1045. Available at: [Link]

  • Ramezani, F., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(11), 903-915. Available at: [Link]

  • ResearchGate. (a) Thiazolidine formation and stability at various pH values. (b) Left... Available at: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496. Available at: [Link]

  • Guezgouz, K., et al. (2019). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 24(23), 4272. Available at: [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3). Available at: [Link]

  • Kumar, D., et al. (2011). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 3(6), 729-736. Available at: [Link]

  • Google Patents. (2002). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Med chem (Los Angeles), 6(4), 280-291. Available at: [Link]

  • Patel, N. N., & Patel, P. S. (2014). Thiazolidinone-pyrimidin-2-one derivatives: Synthesis, characterization, and antimicrobial activity. World Journal of Pharmaceutical Research, 3(3), 2997-3005.
  • ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available at: [Link]

  • Alam, M. A., et al. (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 28(14), 5481.
  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.
  • ResearchGate. (2015). One-Step Synthesis of this compound. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal Chemistry, 6(4). Available at: [Link]

  • Khan, K. M., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
  • Bionano Genomics. Troubleshooting Guides. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 2-thiazolidinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we address specific issues with in-depth explanations, troubleshooting guides, and scalable protocols, ensuring scientific integrity and practical applicability.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address potential problems during the scale-up synthesis of 2-thiazolidinones.

1. Q: My reaction is showing a significant exotherm upon scaling up, which was not observed at the lab scale. What is causing this and how can I control it?

A: Exothermic reactions are a common challenge during scale-up due to the change in the surface-area-to-volume ratio. As the reactor size increases, the ability to dissipate heat decreases, leading to a potential runaway reaction.

  • Causality: The primary cause is inadequate heat transfer in larger reactors. The heat generated by the reaction exceeds the rate of heat removal, causing the temperature to rise uncontrollably.

  • Solution:

    • Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the limiting reagent. This allows the cooling system to manage the heat generated.

    • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for the reaction. Ensure the solvent can effectively transfer heat.

    • Reactor Design: Utilize a jacketed reactor with efficient stirring to ensure uniform temperature distribution and maximize heat transfer to the cooling medium.

    • Process Monitoring: Implement real-time temperature monitoring and have a quench plan in place in case of a thermal runaway.

2. Q: I am observing a decrease in yield and an increase in impurities now that I'm running the reaction on a larger scale. What are the likely causes and how can I mitigate this?

A: A drop in yield and the appearance of new impurities are often linked to mixing inefficiencies and localized "hot spots" in the reactor.

  • Causality: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. "Hot spots" from poor heat distribution can also lead to thermal degradation of reactants or products.

  • Potential Impurities:

    • Over-alkylation products: If a base is used, prolonged reaction times or high temperatures can lead to alkylation on the nitrogen or sulfur atoms.

    • Dimerization or polymerization: High concentrations of reactive intermediates can lead to the formation of dimers or polymers.

    • Hydrolysis products: If water is present, hydrolysis of the starting materials or the 2-thiazolidinone product can occur, especially at elevated temperatures.

  • Solution:

    • Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture to maintain homogeneity.

    • Temperature Control: As mentioned above, precise temperature control is crucial. Use a properly sized cooling system and monitor the internal temperature closely.

    • Reaction Time: Re-optimize the reaction time for the larger scale. Reactions may proceed faster or slower due to temperature and concentration differences. Quench the reaction as soon as it reaches completion to avoid side product formation.

3. Q: The product is difficult to isolate and purify at a larger scale. Crystallization is slow and the product is oily. What can I do?

A: Isolation and purification are often more challenging at scale. Oiling out during crystallization is a common issue.

  • Causality: Rapid cooling, high impurity levels, or an inappropriate solvent system can lead to the product separating as an oil instead of a crystalline solid.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Anti-solvents can also be used to induce crystallization.

    • Controlled Cooling: Implement a gradual cooling profile. Slow cooling allows for the formation of well-defined crystals.

    • Seeding: Introduce a small amount of pure product crystals (seed crystals) at the appropriate temperature to initiate crystallization.

    • Purification Prior to Crystallization: If impurity levels are high, consider a pre-purification step, such as a wash with a suitable solvent or a quick column filtration, to improve the chances of successful crystallization.

II. Frequently Asked Questions (FAQs)

1. What are the key safety considerations when scaling up the synthesis of 2-thiazolidinones?

The synthesis of 2-thiazolidinones often involves hazardous reagents such as thiourea and chloroacetic acid.[1][2][3] At a large scale, the risks associated with these chemicals are magnified.

  • Thiourea: It is a toxic compound, and prolonged exposure can have adverse health effects, including impacts on the thyroid gland.[1] Always handle thiourea in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[4]

  • Chloroacetic Acid: This is a corrosive and toxic substance that can cause severe skin burns and respiratory issues.[2][3] Use chemical-resistant gloves, goggles, and a lab coat or apron when handling.[2] Ensure proper ventilation to avoid inhaling fumes.[3]

  • General Precautions:

    • Conduct a thorough process safety assessment before scaling up.

    • Ensure all personnel are trained on the specific hazards of the chemicals and the process.[1]

    • Have emergency procedures and spill kits readily available.

2. How do I choose the right solvent for a large-scale synthesis?

Solvent selection for scale-up goes beyond just solubility. Consider the following factors:

  • Boiling Point: A solvent with a boiling point that allows for a safe operating temperature range is crucial.

  • Heat Transfer Properties: The solvent should have good heat capacity and thermal conductivity.

  • Safety: Avoid highly flammable or toxic solvents if possible.

  • Work-up and Recovery: The solvent should be easily removable and, ideally, recyclable to improve the process's greenness and cost-effectiveness.

  • Regulatory Compliance: Ensure the chosen solvent is acceptable for the intended application of the final product (e.g., for pharmaceutical use).

3. Are there any "green" or more sustainable approaches to synthesizing 2-thiazolidinones at scale?

Yes, several green chemistry approaches have been developed to make the synthesis of thiazolidinones more environmentally friendly.[5]

  • Solvent-Free Synthesis: Some methods utilize solvent-free conditions, which reduces waste and simplifies purification.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, leading to energy savings.[5]

  • Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields.[6]

  • Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts can reduce waste and improve the overall efficiency of the process.

III. Scalable Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific substrates and scales.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with the appropriate solvent.

  • Reagent Charging: The starting amine or thiourea is dissolved or suspended in the solvent.

  • Controlled Addition: The second reactant (e.g., chloroacetic acid or an alpha-halo ester) is dissolved in a suitable solvent and added dropwise via the addition funnel over a period of 1-2 hours, while maintaining the desired reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, it is cooled to room temperature. The reaction mixture is then quenched with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize any acid).

  • Extraction: The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over a suitable drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by crystallization from an appropriate solvent system.

Table 1: Example Reaction Parameters for Scale-Up

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reactor Volume 100 mL flask20 L reactor
Stirring Magnetic stirrerMechanical overhead stirrer
Reagent Addition Manual addition over 5 minControlled addition over 1-2 hours
Temperature Control Oil bathJacketed reactor with chiller/heater
Work-up Separatory funnelLiquid-liquid extractor
Purification Recrystallization from beakerCrystallization in a filtered reactor

IV. Visualizations

Reaction Mechanism: A Common Pathway

ReactionMechanism Amine Amine/Thiourea Intermediate Thio-intermediate Amine->Intermediate + AlphaHaloEster α-Halo Ester/Acid AlphaHaloEster->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base (optional) Product This compound Cyclization->Product

Caption: A generalized reaction mechanism for the synthesis of 2-thiazolidinones.

Scale-Up Process Workflow

ScaleUpWorkflow Start Start: Lab Scale Synthesis ProcessSafety Process Safety Assessment Start->ProcessSafety PilotPlant Pilot Plant Scale-Up ProcessSafety->PilotPlant Optimization Parameter Optimization (Temp, Time, Conc.) PilotPlant->Optimization Production Full-Scale Production Optimization->Production QC Quality Control & Analysis Production->QC End Final Product QC->End

Caption: A typical workflow for scaling up the synthesis of 2-thiazolidinones.

Troubleshooting Decision Tree

TroubleshootingTree Problem Low Yield at Scale? Mixing Improve Agitation Optimize Stirrer Design/Speed Problem->Mixing Yes Temp Check for Hot Spots Improve Temperature Control Problem->Temp Yes SideReactions Identify Side Products (GC/MS, NMR) Adjust Reaction Time/Temp Problem->SideReactions Yes Impurity High Impurity? SideReactions->Impurity Yes Purification Optimize Crystallization (Solvent, Cooling Rate, Seeding) Impurity->Purification

Caption: A decision tree for troubleshooting low yield in scale-up synthesis.

V. References

  • Safety First: Essential Handling and Safety Guidelines for Thiourea. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. Zibo Anhao Chemical Co., Ltd. [Link]

  • Thiourea SDS. Hill Brothers Chemical Company. [Link]

  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • Safety Data Sheet: Chloroacetic acid. Carl ROTH. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. ResearchGate. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central. [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. PubMed. [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. PubMed. [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI. [Link]

  • Ultrasonics promoted synthesis of thiazolidinones from 2-aminopyridine and 2-picolilamine. PubMed. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]

  • Synthetic and medicinal perspective of thiazolidinones: A review. PubMed. [Link]

Sources

regioselectivity issues in 2-thiazolidinone functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thiazolidinone scaffolds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding regioselectivity issues encountered during the functionalization of the this compound ring. My goal is to equip you with the mechanistic understanding and practical protocols needed to control your reactions and achieve your desired synthetic outcomes.

Section 1: Understanding the Core Challenge: N3 vs. C5 Regioselectivity

The this compound ring possesses two primary sites susceptible to deprotonation and subsequent functionalization by electrophiles: the nitrogen atom at the 3-position (N3) and the carbon atom at the 5-position (C5). The competition between these two sites is the root of most regioselectivity problems.

  • N3 Position: The proton on the amide nitrogen is the most acidic proton in the molecule. Deprotonation at this site is rapid and generally favored under kinetically controlled conditions, leading to N-functionalization .

  • C5 Position: The methylene protons at C5 are significantly less acidic. However, deprotonation at this position forms an enolate (or a related carbanion), which can then react with electrophiles to achieve C5-functionalization . This pathway is often favored under thermodynamic control or when the N3 position is blocked.

The choice of base, solvent, temperature, and even the electrophile itself can dramatically influence which pathway dominates.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My alkylation reaction exclusively yields the N-alkylated product, but I want the C5-alkylated product.

Question: I reacted my this compound with potassium carbonate and benzyl bromide in DMF, hoping to get C5-benzylation, but I only isolated the N-benzyl product. What went wrong and how can I fix it?

Answer:

Causality: This is a classic case of kinetic versus thermodynamic control. The N-H proton of a this compound is significantly more acidic than the C5-H protons. Weak bases like potassium carbonate (K₂CO₃) are strong enough to deprotonate the nitrogen, but not the C5-carbon, especially at elevated temperatures. This N-anion is highly nucleophilic and reacts rapidly with the electrophile (benzyl bromide), leading exclusively to the kinetically favored N-alkylation product.

Solution Strategy: To achieve C5-alkylation, you must create conditions that favor deprotonation at the C5 position. There are two primary strategies:

  • N-Protection Strategy (Recommended): The most reliable method is to first protect the N3 position. This physically blocks N-alkylation and forces any subsequent deprotonation to occur at C5. The tert-butoxycarbonyl (Boc) group is an excellent choice.

  • Direct C5-Deprotonation (Advanced): This is more challenging due to the acidity difference. It requires a very strong, non-nucleophilic base at low temperatures to favor the formation of the C5-enolate, followed by trapping with the electrophile. This approach risks forming a mixture of products.

Detailed Protocol 1: N-Protection Followed by C5-Alkylation

Step A: N-Boc Protection

  • Dissolution: Dissolve the this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Boc Anhydride Addition: To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise or as a solution in the reaction solvent at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc-2-thiazolidinone by flash column chromatography on silica gel.

Step B: Diastereoselective C5-Alkylation of N-Boc-2-thiazolidinone

  • Setup: To a flame-dried flask under an inert atmosphere, add the N-Boc-2-thiazolidinone (1.0 equiv) dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours, or until TLC indicates the reaction is complete. The reaction may require slow warming to a higher temperature (e.g., -40 °C or 0 °C), which should be optimized for your specific substrate.

  • Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash chromatography.

Problem 2: My acylation reaction is giving me a mixture of N- and O-acylated products, with very little of the desired C5-acylated product.

Question: I'm trying to perform a C5-acylation on an N-acyl-2-thiazolidinone using LDA and acetyl chloride. My results are messy, and I seem to be getting O-acylation instead of C-acylation. Why is this happening?

Answer:

Causality: This is a common issue when working with enolates, which are ambident nucleophiles—they can react at either the carbon or the oxygen atom.

  • O-Acylation (Kinetic Product): Reaction with highly reactive ("hard") electrophiles like acyl chlorides often occurs at the more electronegative oxygen atom. This pathway is typically faster and kinetically favored.

  • C-Acylation (Thermodynamic Product): Reaction at the carbon atom is often slower but leads to the more stable β-dicarbonyl product.

The choice of base, counterion (e.g., Li⁺, Na⁺, Ti⁴⁺), and electrophile determines the C/O selectivity. Lithium enolates with reactive acyl chlorides are particularly prone to O-acylation.

Solution Strategy: To favor C-acylation, you need to either increase the covalent character of the oxygen-counterion bond (making the oxygen less nucleophilic) or use a less reactive acylating agent.

  • Change the Counterion: Transmetalating the lithium enolate to a zirconium or titanium enolate can favor C-acylation.

  • Use a Milder Acylating Agent: Acyl anhydrides or Weinreb amides are less reactive than acyl chlorides and can improve C-selectivity.

  • Lewis Acid Mediation: The presence of a Lewis acid like MgBr₂·OEt₂ can chelate the intermediate and promote C-acylation.

Detailed Protocol 2: Selective C5-Acylation via a Lewis Acid

This protocol is adapted from methodologies used for related chiral auxiliaries which face similar challenges.

  • Setup: To a flame-dried flask under an inert atmosphere, add the N-protected this compound (1.0 equiv) dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Deprotonation: Add LDA (1.1 equiv) dropwise and stir for 1 hour at -78 °C to form the lithium enolate.

  • Lewis Acid Addition: In a separate flask, prepare a solution of the acyl chloride (1.5 equiv) and MgBr₂·OEt₂ (1.5 equiv) in anhydrous DCM at 0 °C and stir for 15-20 minutes.

  • Acylation: Add the pre-complexed acylating agent to the enolate solution at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-3 hours. Monitor by TLC.

  • Quenching & Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Visualizing the Regioselectivity Challenge

To better understand the competing reaction pathways, the following diagrams illustrate the key decision points in the functionalization process.

G cluster_0 Initial Deprotonation Event cluster_1 Reaction with Electrophile (E+) Start This compound (N-H Unprotected) Base Base (e.g., K₂CO₃, LDA) Start->Base Deprotonation N_Anion N-Anion (Kinetic Product) Base->N_Anion Fastest Path (More Acidic N-H) C5_Enolate C5-Enolate (Thermodynamic Product) Base->C5_Enolate Slower Path (Less Acidic C-H) Requires strong base N_Product N-Functionalized Product N_Anion->N_Product + E⁺ C5_Product C5-Functionalized Product C5_Enolate->C5_Product + E⁺

Caption: Kinetic vs. Thermodynamic Deprotonation Pathways.

G cluster_0 N-Protection Workflow Start This compound Protect Step 1: Protect N3 (e.g., with Boc₂O) Start->Protect Protected N-Boc-2-Thiazolidinone Protect->Protected Deprotonate_C5 Step 2: Deprotonate C5 (e.g., with LDA) Protected->Deprotonate_C5 C5_Enolate C5-Enolate Deprotonate_C5->C5_Enolate Functionalize Step 3: Add Electrophile (E⁺) C5_Enolate->Functionalize Final_Product C5-Functionalized Product Functionalize->Final_Product

Caption: N-Protection strategy for selective C5-functionalization.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the N-H proton in this compound?

While specific experimental pKa values for this compound are not widely reported, it is structurally similar to other lactams and cyclic amides. The pKa of the N-H proton is estimated to be in the range of 17-19 in DMSO. This makes it significantly more acidic than the C5 protons, which are alpha to a carbonyl and behave like ketone alpha-protons (pKa ≈ 20-25 in DMSO).

Q2: Can I use n-butyllithium (n-BuLi) for deprotonation?

You can, but with caution. n-BuLi is a very strong base and also a potent nucleophile. For generating the C5-enolate from an N-protected thiazolidinone, it can be effective at low temperatures (-78 °C). However, if used with an N-H free thiazolidinone, it will rapidly and irreversibly deprotonate the nitrogen. Using a hindered, non-nucleophilic base like LDA or NaHMDS is generally a safer and more selective choice for enolate formation.

Q3: My reaction is giving low diastereoselectivity at the C5 position. How can I improve it?

Diastereoselectivity in C5-functionalization is often controlled by the chelation of the enolate with the metal counterion and the steric influence of substituents on the thiazolidinone ring (e.g., at C4).

  • Chelation Control: Z-enolates, often formed under kinetic deprotonation conditions (e.g., LDA in THF), can form rigid, chair-like transition states that favor one diastereomer. Ensure your conditions are truly kinetic (low temperature, strong hindered base).

  • Lewis Acids: The addition of Lewis acids like TiCl₄ can create a more organized, chelated transition state, enhancing facial selectivity.

  • Solvent Effects: Ethereal solvents like THF are generally preferred as they can coordinate the metal cation, influencing the enolate geometry and reactivity.

Q4: Is it possible to selectively remove the N-Boc group without affecting other esters in my molecule?

Yes. The N-Boc group is classically removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM. This method is generally orthogonal to the hydrolysis of simple alkyl esters, which require stronger acidic or basic conditions. A typical procedure involves stirring the N-Boc protected compound in a 1:1 mixture of TFA/DCM for 1-2 hours at room temperature.

Q5: Are there alternatives to N-protection for achieving C5-functionalization?

While N-protection is the most robust strategy, an alternative approach involves forming a dianion. By using two or more equivalents of a very strong base (e.g., n-BuLi or LDA), it is theoretically possible to deprotonate both the N3 and C5 positions. The subsequent reaction with an electrophile would then need to be selective. Generally, the C-anion is more nucleophilic than the N-anion in such species, potentially leading to C5-functionalization. However, this method is less common, can lead to mixtures, and requires careful optimization.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides foundational knowledge on kinetic vs.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]

  • Santos, L., et al. (2021). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry, 87(4), 2012–2021. [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 165-193. [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2747-2765. [Link]

  • Wikipedia contributors. (2023). Kinetic and thermodynamic reaction control. In Wikipedia, The Free Encyclopedia. [Link]

Technical Support Center: Stability Studies of 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thiazolidinone derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the stability of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to support your experimental success.

Introduction to the Stability of this compound Derivatives

The this compound core is a key pharmacophore in numerous biologically active compounds.[1][2] Understanding its stability is paramount for the development of safe, effective, and reliable pharmaceutical products. The inherent reactivity of the thiazolidine ring, particularly its susceptibility to hydrolysis and oxidation, presents unique challenges during stability testing. This guide will provide a structured approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound ring?

A1: The this compound ring is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and to a lesser extent, photolysis and thermal degradation.

  • Hydrolysis: This is the most common degradation pathway. The amide bond within the lactam ring can be cleaved under both acidic and basic conditions, leading to ring-opening.[3] The initial product is a β-mercaptoethyl carbamic acid derivative, which can be unstable and undergo further degradation.

  • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[4] These oxidized derivatives may have different pharmacological and toxicological profiles.

  • Photolysis: While less common, exposure to UV light can induce degradation, potentially through radical-mediated pathways.[5] The specific degradation products will depend on the substituents on the this compound ring.

  • Thermal Degradation: At elevated temperatures, the this compound ring can undergo decomposition, though this is generally less of a concern under typical storage conditions.

Q2: How do different pH conditions affect the stability of this compound derivatives?

A2: The stability of the this compound ring is highly pH-dependent.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolytic ring-opening.

  • Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions.

  • Basic Conditions: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the lactam, leading to ring cleavage. The resulting carbamate intermediate can be unstable.

Q3: What are the recommended storage conditions for this compound derivatives?

A3: Based on their susceptibility to hydrolysis and oxidation, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place, away from direct heat.[4]

  • Light: Protect from light to minimize the risk of photolytic degradation.[5]

  • Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • pH: If in solution, maintain the pH in the neutral range where the compound is most stable, if known.

Q4: How do substituents on the this compound ring influence its stability?

A4: Substituents can significantly impact the stability of the this compound ring through electronic and steric effects.

  • N-Substituents: Electron-withdrawing groups on the nitrogen atom can make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups may decrease the rate of hydrolysis. Large, bulky substituents on the nitrogen can sterically hinder the approach of nucleophiles, thereby increasing the stability of the ring.

  • C4 and C5 Substituents: Substituents on the carbon atoms of the ring can also influence stability, though generally to a lesser extent than N-substituents. Electron-withdrawing groups can influence the overall electron density of the ring system.

Troubleshooting Guides

Problem 1: Unexpectedly Rapid Degradation of the this compound Derivative in Solution.
  • Possible Cause 1: Incorrect pH of the medium.

    • Troubleshooting Step: Verify the pH of your solution. The this compound ring is prone to hydrolysis at acidic and basic pH.[3] Ensure your buffers are correctly prepared and have the intended pH.

  • Possible Cause 2: Presence of metal ions.

    • Troubleshooting Step: Trace metal ions can catalyze oxidative degradation of the sulfur atom. Use high-purity solvents and reagents. If contamination is suspected, consider adding a chelating agent like EDTA to your solution.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Ensure that your experiments are conducted in light-protected conditions, for example, by using amber glassware or covering your vessels with aluminum foil.[5]

Problem 2: Appearance of Multiple Unknown Peaks in HPLC Analysis during a Stability Study.
  • Possible Cause 1: Complex degradation pathway.

    • Troubleshooting Step: The this compound ring can degrade into multiple products. Use a stability-indicating HPLC method with a gradient elution to ensure adequate separation of all degradation products. Couple your HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks and propose potential structures.[6]

  • Possible Cause 2: Interaction with excipients.

    • Troubleshooting Step: If you are analyzing a formulated product, the this compound derivative may be reacting with excipients. Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone and in the presence of each excipient to identify any interactions.

  • Possible Cause 3: Secondary degradation.

    • Troubleshooting Step: The initial degradation products may themselves be unstable and degrade further. Analyze your samples at earlier time points to identify the primary degradation products.

Problem 3: Poor Peak Shape (Tailing) in HPLC Analysis of this compound Derivatives.
  • Possible Cause 1: Interaction with residual silanols on the HPLC column.

    • Troubleshooting Step: The nitrogen and sulfur atoms in the this compound ring can interact with free silanol groups on the silica-based column packing, leading to peak tailing.[7][8]

      • Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to protonate the silanol groups and reduce these interactions.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Use a modern, end-capped HPLC column with low silanol activity.

  • Possible Cause 2: Column overload.

    • Troubleshooting Step: Inject a smaller amount of your sample to see if the peak shape improves. If it does, you may need to dilute your sample or use a column with a larger diameter.

  • Possible Cause 3: Column contamination or degradation.

    • Troubleshooting Step: If the peak tailing develops over time, your column may be contaminated. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Derivative

This protocol is a general guideline based on ICH recommendations and should be adapted for your specific derivative.[5]

Objective: To generate potential degradation products and assess the stability of the this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound derivative in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound derivative and a solution of the derivative (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light with aluminum foil.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound derivative from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and expected degradation products absorb (e.g., determined by a PDA detector).

  • Injection Volume: 10 µL

Method Development Strategy:

  • Inject the unstressed this compound derivative to determine its retention time.

  • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic) to observe the degradation products.

  • Optimize the gradient to achieve baseline separation of the parent peak and all degradation peaks. The resolution between any two peaks should be greater than 1.5.

  • If separation is not achieved, consider:

    • Changing the organic modifier (e.g., methanol instead of acetonitrile).

    • Adjusting the pH of the aqueous mobile phase.

    • Trying a different column chemistry (e.g., a phenyl-hexyl column).

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Hydrolysis_Degradation Thiazolidinone This compound Derivative Intermediate Ring-Opened Intermediate (β-Mercaptoethyl Carbamic Acid Derivative) Thiazolidinone->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) Products Further Degradation Products Intermediate->Products Decarboxylation, Oxidation, etc. Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/UPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Degradant Identification (LC-MS, NMR) Analysis->Identification Report Stability Profile Report Identification->Report

Workflow for stability testing of this compound derivatives.

References

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(11), 2937-2965. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). Molecules, 25(21), 5087. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]

  • Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6296. [Link]

  • Current trends in forced degradation study for pharmaceutical product development. (2012). Journal of Pharmaceutical Education and Research, 3(1), 57-65. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1996). International Biodeterioration & Biodegradation, 37(1-2), 71-77. [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. (1991). Journal of the American Chemical Society, 113(13), 4979-4986. [Link]

  • Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. (2024). Journal of Pharmaceutical and Biomedical Analysis, 240, 115934. [Link]

  • Thiazoles and thiazolidinones as antioxidants. (2013). Current Medicinal Chemistry, 20(36), 4460-4480. [Link]

  • Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. (2002). Journal of Mass Spectrometry, 37(6), 607-615. [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. (2006). Environmental Toxicology and Chemistry, 25(5), 1242-1250. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 179, 444-481. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-( Dimethy1amino)cinnamald. (1991). Journal of the American Chemical Society, 113(13), 4979-4986. [Link]

  • stability-indicating uplc method: Topics by Science.gov. (n.d.). [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. (2006). Environmental Toxicology and Chemistry, 25(5), 1242-1250. [Link]

  • Synergistic Effect of Specific Volatile Sulfur Compounds in Durians with Sucrose: Mechanistic Insights from Sensory and Sweet Taste Receptor Binding Molecular Dynamics. (2024). Journal of Agricultural and Food Chemistry, 72(2), 1069-1079. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. (1991). Journal of the American Chemical Society, 113(3), 814-818. [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation’s role in membrane-disrupting activity. (2022). RSC Advances, 12(45), 29285-29295. [Link]

  • Stability Indicating UPLC Method Development and Validation for the Determination of Reserpine in Pharmaceutical Dosage Forms. (2018). Research Journal of Pharmacy and Technology, 11(7), 2895-2900. [Link]

  • Path to Medium-Sized Sulfur-Containing Heterocycles. (2023). ChemistryViews. [Link]

  • A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. (2015). Journal of Chromatographic Science, 53(8), 1319-1327. [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2024). Molecules, 29(14), 3242. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC North America, 30(7), 586-593. [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (2016). Journal of Heterocyclic Chemistry, 53(5), 1547-1553. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Academy. [Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (2021). Journal of Materials Chemistry C, 9(4), 1156-1175. [Link]

  • Development and Validation of Stability Indicating HPTLC Method for Determination of Trandolapril as Bulk Drug. (2011). Asian Journal of Research in Chemistry, 4(11), 1735-1738. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Thiazolidinones Derived from Dynamic Systemic Resolution of Complex Reversible-Reaction Networks. (2015). Angewandte Chemie International Edition, 54(44), 13032-13036. [Link]

  • ACS Catalysis. (n.d.). ACS Publications. [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). European Journal of Medicinal Chemistry, 54, 851-879. [Link]

Sources

Technical Support Center: 2-Thiazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-thiazolidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the underlying chemistry of the reactions, helping you troubleshoot and optimize your experiments effectively.

Introduction to this compound Synthesis

The this compound core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] While several synthetic routes exist, one of the most fundamental and direct methods involves the cyclization of a β-amino alcohol with carbon disulfide or a related thiocarbonyl source.[2] This guide will focus on troubleshooting this specific and widely used pathway. The success of this synthesis hinges on managing the reactivity of the intermediates and preventing common side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-thiazolidinones in a question-and-answer format.

Q1: My reaction to form this compound from a β-amino alcohol and carbon disulfide is not progressing. What are the primary factors to check?

Answer: Reaction failure often stems from issues with reagents, reaction conditions, or the catalytic system. Here’s a checklist to diagnose the problem:

  • Reagent Purity and Stoichiometry:

    • β-Amino Alcohol: Ensure it is free from water and other amine impurities. The nucleophilicity of the primary amine is critical for the initial reaction with carbon disulfide.

    • Carbon Disulfide (CS₂): Use freshly distilled or a newly opened bottle of CS₂. Over time, it can degrade, especially when exposed to light and air. A 1:1 or slight excess of CS₂ is typically sufficient.

    • Base: The choice and amount of base are critical. It facilitates the formation of the dithiocarbamate intermediate and the subsequent cyclization. Ensure the base is anhydrous if the reaction is moisture-sensitive.[3]

  • Solvent and Atmosphere:

    • Solvent Choice: The reaction is often performed in polar aprotic solvents like DMF or protic solvents like ethanol.[4][5] The solvent must be dry, as water can interfere with the base and intermediates.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.

  • Temperature Control: This reaction is typically exothermic upon the initial mixing of the amine and CS₂. The cyclization step, however, may require heating. If the initial addition is not cooled, unwanted byproducts can form. Conversely, if the cyclization temperature is too low, the reaction may stall.

Q2: I'm observing a very low yield. What strategies can I employ for optimization?

Answer: Low yields are a common challenge. The optimization process involves a systematic evaluation of reaction parameters. The key is to favor the intramolecular cyclization of the dithiocarbamate intermediate over intermolecular side reactions.

  • Causality of Low Yields: The primary cause is often the instability of the dithiocarbamate intermediate, which can revert to starting materials or form polymeric byproducts. The cyclization step (the intramolecular attack of the hydroxyl group) is often the rate-limiting step.

  • Optimization Parameters: A systematic approach to optimizing the reaction conditions is crucial. Below is a table summarizing key parameters and their expected impact.

ParameterVariationRationale & Expected Outcome
Base Weak Base (e.g., Et₃N) vs. Strong Base (e.g., NaH, NaOEt)A stronger base can deprotonate the hydroxyl group more effectively, promoting the final cyclization step. However, excessively strong bases might lead to decomposition. Sodium ethoxide (NaOEt) has been shown to be effective.[5]
Temperature Room Temperature vs. RefluxWhile the initial dithiocarbamate formation is often done at a lower temperature (0 °C to RT), the cyclization step typically requires heating (60-80 °C) to overcome the activation energy barrier.[5]
Solvent Ethanol, DMF, Dichloromethane (DCM)Ethanol is a common choice as it readily dissolves the starting materials and intermediates. DCM can also be effective, particularly for isolating intermediates if needed.[2][5]
Concentration High Dilution vs. Standard ConcentrationRunning the reaction under more dilute conditions can sometimes favor the intramolecular cyclization over intermolecular polymerization, potentially improving the yield of the desired this compound.
Q3: My NMR and TLC analysis show multiple spots, suggesting significant byproduct formation. What are these impurities, and how can I prevent them?

Answer: The formation of byproducts is a clear indicator that side reactions are competing with your desired cyclization pathway.

  • Common Byproducts:

    • Dithiocarbamate Salt: This is the key intermediate. If it fails to cyclize, it may be isolated as a salt, especially if the reaction is not heated sufficiently.

    • 1,3-Thiazinane-2-thione: If a γ-amino alcohol is present as an impurity or used inadvertently, a six-membered ring can form.

    • Polymeric Materials: Intermolecular reactions between dithiocarbamate intermediates can lead to insoluble polymeric materials, which often appear as baseline material on a TLC plate.

    • Oxazolidin-2-one: If there is an issue with the sulfur source or if CS₂ is lost from the reaction (due to its volatility), the corresponding oxazolidinone can sometimes form, although this is less common under standard conditions.

  • Prevention and Purification:

    • Control Reactant Addition: Add the carbon disulfide slowly to the cooled solution of the amino alcohol and base. This helps to control the initial exotherm and minimize side reactions.

    • Ensure Complete Cyclization: Ensure adequate heating and reaction time after the initial formation of the intermediate. Monitor the disappearance of the starting material and intermediate by TLC.

    • Purification Strategy: Most 2-thiazolidinones are stable crystalline solids. Recrystallization from a suitable solvent like ethanol is often the most effective way to remove impurities. If recrystallization is insufficient, column chromatography on silica gel is a standard alternative.[3]

Q4: What is the general mechanism for this reaction? Understanding it might help my troubleshooting.

Answer: Understanding the reaction mechanism is fundamental to rational troubleshooting. The process occurs in three main steps, as illustrated in the diagram below.

  • Nucleophilic Attack: The nitrogen of the β-amino alcohol performs a nucleophilic attack on the electrophilic carbon of carbon disulfide.

  • Dithiocarbamate Formation: A base abstracts a proton from the nitrogen, leading to the formation of a dithiocarbamate salt intermediate. This is a crucial step where the key intermediate is formed.[3]

  • Intramolecular Cyclization: The hydroxyl group, acting as a nucleophile, attacks the thiocarbonyl carbon. This intramolecular cyclization is often the rate-determining step and may require heat. The reaction concludes with the elimination of a thiol leaving group (which is protonated to H₂S or a related species), forming the stable five-membered this compound ring.

reaction_mechanism Figure 1: Reaction Mechanism for this compound Synthesis cluster_intermediate Intermediate cluster_product Product R1 β-Amino Alcohol S1 Step 1: Nucleophilic Attack CS2 Carbon Disulfide (CS₂) INT Dithiocarbamate Salt S3 Step 3: Intramolecular Cyclization (Heat) INT->S3 PROD This compound S1->INT S2 Step 2: Proton Abstraction (Base) S3->PROD

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Thiazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-thiazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The this compound core is present in numerous pharmacologically active compounds, making its efficient and selective synthesis a critical endeavor.[1][2] This document provides field-proven insights, troubleshooting guides, and validated protocols to address the common challenges encountered during catalyst selection and reaction optimization.

Section 1: Catalyst Selection FAQ

This section addresses fundamental questions researchers face when designing a synthetic route to 2-thiazolidinones.

Q1: What are the primary catalytic strategies for synthesizing 2-thiazolidinones and their derivatives?

There are several robust catalytic routes, and the optimal choice is intrinsically linked to your available starting materials. The most common approaches include:

  • Base Catalysis: Often used for reactions involving propargylamines and carbon disulfide (CS₂) or isothiocyanates. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective, typically operating under mild, solvent-free conditions.[3][4]

  • Lewis Acid Catalysis: Particularly effective for ring-opening reactions of activated aziridines with isothiocyanates. Catalysts like boron trifluoride etherate (BF₃·OEt₂) promote stereospecific outcomes by activating the aziridine ring for nucleophilic attack.[5]

  • Metal Catalysis: Copper salts (e.g., CuCl₂, Cu(OAc)₂) are widely used, especially in one-pot, multicomponent reactions that first generate a propargylamine in situ (via KA² coupling) before cyclization with an isothiocyanate.[6][7] Heterogeneous metal catalysts, such as those based on nanoparticles, offer advantages in terms of recovery and reusability.[5]

  • Ionic Liquids: These can act as both solvent and catalyst, promoting cyclocondensation reactions under green chemistry principles. For example, [Et₃NH][HSO₄] has been used effectively in three-component reactions of anilines, aldehydes, and thioglycolic acid.[5]

Q2: How do I decide between an organocatalyst like DABCO and a metal catalyst like a copper salt?

The decision hinges on your specific synthetic strategy and desired outcome:

  • Choose an Organocatalyst (e.g., DABCO, DBU) when:

    • You are starting with pre-formed propargylamines and CS₂.

    • Your goal is a simple, high-yield reaction under mild, often solvent-free, ambient temperature conditions.[4]

    • You wish to avoid potential metal contamination in your final product, which is a critical consideration in pharmaceutical synthesis.

    • The substrate scope is a concern; for instance, DBU may be more effective than DABCO for certain sterically hindered propargylamines.[3][4]

  • Choose a Metal Catalyst (e.g., CuCl₂, BF₃·OEt₂) when:

    • You are performing a one-pot, multicomponent reaction (e.g., amine + ketone + alkyne + isothiocyanate). Copper catalysts are essential for the initial in situ formation of the propargylamine intermediate.[6]

    • You are working with aziridine substrates, where a Lewis acid is required to activate the ring for efficient and stereoselective opening.[5]

    • Selectivity is a major challenge. For example, in the reaction of propargylamines with isothiocyanates, copper(I) has been shown to selectively catalyze the desired 5-exo-dig S-cyclization over the competing N-cyclization pathway that leads to imidazole-2-thione byproducts.[6]

Q3: My starting materials are β-amino alcohols and carbon disulfide. What is the best catalytic approach?

The reaction of β-amino alcohols with carbon disulfide is a classical route to thiazolidine-2-thiones, which can then be converted to 2-thiazolidinones.[8][9] This transformation is typically promoted by a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[8][9] The base facilitates the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization. While often stoichiometric, the base acts as the critical promoter for this pathway.

Section 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Problem: Low or No Product Yield

Q: My reaction is not proceeding as expected, and the yield is very low. What are the first things I should check?

A: Low yield is a common but solvable issue. Before making drastic changes to your catalyst system, validate the fundamentals of your experiment.

  • Purity of Starting Materials: This is the most frequent cause of failure.[10]

    • Amines/Anilines: Ensure they are free of oxide impurities. 2-Aminothiophenol, for example, is highly susceptible to oxidation, forming a disulfide dimer that is unreactive.[10]

    • Aldehydes: Check for oxidation to the corresponding carboxylic acid.

    • Solvents: Use anhydrous solvents where necessary, as water can hydrolyze intermediates or deactivate certain catalysts.[10]

  • Catalyst Activity:

    • Hygroscopic Catalysts: Lewis acids like Y(OTf)₃ or Sc(OTf)₃ can lose activity upon exposure to moisture.[11] Ensure they are handled under inert conditions.

    • Heterogeneous Catalysts: Ensure the catalyst has not been poisoned from previous runs and that its surface is properly activated.

  • Reaction Conditions:

    • Temperature: Some reactions have a narrow optimal temperature window. A temperature that is too low may result in negligible reaction rates, while one that is too high can promote decomposition and side reactions.

    • Stoichiometry: Incorrect stoichiometry can lead to the formation of byproducts. For multicomponent reactions, ensure all reactants are present in the correct ratios.[10]

Problem: Formation of Side Products & Low Selectivity

Q: My reaction yields a mixture of products. I'm seeing an isomer I don't want. How can the catalyst help?

A: This is a classic chemoselectivity or regioselectivity problem where the catalyst plays a decisive role. A prime example is the cyclization of propargyl thioureas, formed from propargylamines and isothiocyanates.

  • The Challenge: The intermediate can undergo two competing cyclizations: a 5-exo-dig S-cyclization to yield the desired thiazolidin-2-imine or a 5-exo-dig N-cyclization to yield the isomeric imidazol-2-thione.[6]

  • The Solution: The choice of catalyst directs the outcome.

    • Base-Promoted (e.g., NaOH): Using a strong base like NaOH without a directing catalyst often leads to a mixture of both S- and N-cyclized products, favoring the thermodynamically more stable N-cyclized isomer.[6]

    • Copper(I) Catalysis: Mechanistic studies have shown that a copper(I) catalyst preferentially activates the sulfur atom of the thiourea intermediate. This lowers the energy barrier for the S-cyclization pathway, leading to the highly selective formation of the desired thiazolidin-2-imine.[6] Therefore, if you are observing the unwanted imidazol-2-thione, switching to or ensuring the presence of an active Cu(I) species is the correct troubleshooting step.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Problem: Low Yield check_purity 1. Verify Reactant Purity (NMR, MP, Fresh Stock) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok  Issue Found & Fixed?   check_conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok  Issue Found & Fixed?   check_catalyst 3. Evaluate Catalyst (Activity, Loading, Handling) catalyst_ok Catalyst Active check_catalyst->catalyst_ok  Issue Found & Fixed?   purity_ok->check_conditions No conditions_ok->check_catalyst No optimize 4. Systematic Optimization catalyst_ok->optimize No change_solvent Vary Solvent Polarity optimize->change_solvent change_catalyst Screen Alternative Catalysts (e.g., Organo vs. Metal) optimize->change_catalyst change_temp Adjust Temperature optimize->change_temp

Caption: Troubleshooting workflow for low product yield.

Section 3: Key Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common and efficient catalytic syntheses of this compound derivatives.

Protocol 1: Organocatalytic Synthesis of Thiazolidine-2-thiones using DABCO

This protocol is adapted from a reported straightforward and efficient method for synthesizing 4,4-disubstituted-1,3-thiazolidine-2-thiones.[3][4]

Materials:

  • α-Tertiary propargylamine (1.0 equiv, 0.3 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol %, 0.045 mmol, 5 mg)

  • Carbon disulfide (CS₂) (5.0 equiv, 1.5 mmol, 90 μL)

  • 4 mL reaction vial with stir bar

  • Dichloromethane (for workup)

  • Silica gel

Procedure:

  • To a 4 mL vial open to the air, add the propargylamine (0.3 mmol), DABCO (5 mg), and a magnetic stir bar.

  • Add carbon disulfide (90 μL) to the vial.

  • Stir the reaction mixture at room temperature (25 °C) for 6 hours. The reaction is typically performed neat (solvent-free).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Concentrate the mixture under reduced pressure to remove excess CS₂ and CH₂Cl₂.

  • The crude product can often be isolated by simple filtration through a silica gel plug, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), affording the desired thiazolidine-2-thione in good to excellent yields (typically 70-95%).[3][4]

Protocol 2: Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines

This one-pot, four-component protocol provides access to thiazolidin-2-imines bearing quaternary carbon centers and is adapted from established literature.[6]

Materials:

  • Ketone (e.g., cyclohexanone) (1.0 equiv)

  • Primary Amine (e.g., benzylamine) (1.0 equiv)

  • Terminal Alkyne (e.g., phenylacetylene) (1.0 equiv)

  • Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 equiv)

  • Copper(II) Chloride (CuCl₂) (5 mol %)

  • Anhydrous Toluene

  • Schlenk tube or similar flame-dried reaction vessel

Procedure:

  • Step 1 (KA² Coupling): To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the ketone (1 equiv), primary amine (1 equiv), terminal alkyne (1 equiv), and CuCl₂ (5 mol %).

  • Heat the reaction mixture with stirring at 100-110 °C for 16 hours to form the propargylamine intermediate in situ.

  • Step 2 (Cyclization): Cool the reaction mixture to 35 °C.

  • Add the isothiocyanate (1 equiv) and anhydrous toluene.

  • Increase the temperature and stir at 110 °C for an additional 18 hours. The copper(II) is reduced in situ to the active copper(I) species that catalyzes the selective S-cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target thiazolidin-2-imine.

Section 4: Data & Catalyst Comparison

The selection of a catalyst often involves trade-offs between yield, reaction conditions, and substrate scope. The table below summarizes the performance of various catalytic systems.

Catalyst SystemStarting MaterialsTypical ConditionsAvg. YieldAdvantagesDisadvantages
DABCO Propargylamine + CS₂25 °C, Solvent-free, 6h70-95%[3]Mild conditions, high yields, metal-free, simple workup.May show low yields for some sterically demanding substrates.[4]
DBU Propargylamine + CS₂25 °C, Solvent-free, 6h87-94%[4]Effective for substrates where DABCO fails, mild conditions.Stronger base, may require more careful substrate compatibility checks.
CuCl₂ / Cu(I) Ketone + Amine + Alkyne + Isothiocyanate110 °C, Toluene, 18h60-90%[6]Excellent for one-pot multicomponent synthesis, high chemo/regioselectivity.Higher temperatures required, potential for metal contamination.
BF₃·OEt₂ Aziridine + Isothiocyanate-30 °C, CH₂Cl₂, TBAHS~97%[5]High yields and excellent enantiospecificity, very mild temperature.Requires stoichiometric Lewis acid, sensitive to moisture.
[Et₃NH][HSO₄] Aniline + Aldehyde + Thioglycolic Acid80 °C, 25 mol% catalyst~80%[5]Green chemistry approach, reusable catalyst.Moderate temperatures, may not be suitable for all substrates.
Section 5: Mechanistic Insights

Understanding the reaction mechanism is key to rational catalyst selection and troubleshooting.

Base-Catalyzed Mechanism (DABCO)

In the DABCO-catalyzed reaction between a propargylamine and CS₂, the catalyst plays a crucial role as a proton shuttle. It facilitates the rate-determining step by deprotonating the initial zwitterionic adduct.

G cluster_0 Catalytic Cycle A Propargylamine + CS₂ B Zwitterion Intermediate A->B Nucleophilic Attack (Rate-Determining) C Dithiocarbamate Anion + DABCO-H⁺ B->C + DABCO - H⁺ D Intramolecular Cyclization C->D 5-exo-dig E Thiazolidine-2-thione + DABCO D->E Proton Transfer E->B Catalyst Regeneration

Caption: Proposed mechanism for DABCO-catalyzed synthesis.[3]

This mechanism highlights why the basicity of the catalyst is important. A stronger base like DBU can sometimes be more effective for substrates where the initial proton abstraction is more difficult due to steric or electronic effects.[4]

References
  • Vougioukalakis, G. C., et al. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • Vougioukalakis, G. C., et al. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. PMC - NIH. [Link]

  • Shaik, S. P., et al. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Journal of Cardiovascular Disease Research. [Link]

  • Kaur, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Vougioukalakis, G. C., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. PMC - NIH. [Link]

  • Ansari, A. A., et al. (2022). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

  • Li, J-T., et al. (2014). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]

  • Kamal, A., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. RSC Advances. [Link]

  • Wang, H., et al. (2012). One-Step Synthesis of this compound. ResearchGate. [Link]

  • Dinda, R., et al. (2024). Synthesis of thiazolidine-2-thiones by Cu-catalysed three-component reaction. Organic & Biomolecular Chemistry. [Link]

  • Krylsky, D. V., & Krylskaya, L. A. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Semantic Scholar. [Link]

  • Arrowsmith, M., et al. (2015). Group 2 Catalysis for the atom-efficient synthesis of imidazolidine and thiazolidine derivatives. Chemistry - A European Journal. [Link]

  • Delaunay, D., et al. (1995). Reactivity of β-Amino Alcohols with Carbon Disulfide. Study on the Synthesis of 2-Oxazolidinethiones and 2-Thiazolidinethiones. ResearchGate. [Link]

  • Wang, X-S., et al. (2014). A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as catalyst. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Impurities in 2-Thiazolidinone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-thiazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively. Our focus here is on proactive impurity minimization and reactive purification strategies to ensure the highest quality of your final product.

Core Synthesis Pathway and Potential Pitfalls

The most prevalent and economically viable route to this compound involves the condensation of thiourea with a haloacetic acid, typically chloroacetic acid. This reaction proceeds through a key intermediate, 2-imino-4-thiazolidinone, which is subsequently hydrolyzed to yield the desired this compound.

Thiourea Thiourea Intermediate 2-Imino-4-thiazolidinone (Intermediate) Thiourea->Intermediate Condensation Impurity2 Unreacted Starting Materials Thiourea->Impurity2 ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate ChloroaceticAcid->Impurity2 Product This compound (Desired Product) Intermediate->Product Hydrolysis Impurity1 2,4-Thiazolidinedione (Hydrolysis Impurity) Intermediate->Impurity1 Excessive Hydrolysis Intermediate 2-Imino-4-thiazolidinone ControlledHydrolysis Controlled Hydrolysis (Mild Conditions) Intermediate->ControlledHydrolysis ExcessiveHydrolysis Excessive Hydrolysis (Harsh Conditions) Intermediate->ExcessiveHydrolysis Product This compound ControlledHydrolysis->Product Impurity 2,4-Thiazolidinedione ExcessiveHydrolysis->Impurity

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Evaluation of Novel 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-thiazolidinone core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This five-membered ring system, featuring a sulfur and nitrogen atom, serves as a privileged structure, meaning it can bind to a variety of biological targets.[4] Its amenability to structural modification at multiple positions allows for the fine-tuning of pharmacological properties, leading to the development of potent agents for various therapeutic areas.[5] Historically known for the antidiabetic activity of the thiazolidinedione class (e.g., Pioglitazone), recent research has unveiled the potential of this compound derivatives as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][6]

This guide provides a comparative analysis of novel this compound derivatives, focusing on their evaluation in key therapeutic areas. We will delve into the causality behind experimental design, present detailed protocols for core biological assays, and summarize structure-activity relationship (SAR) insights to inform future drug development endeavors.

Part 1: Anticancer Activity Evaluation

The anticancer potential of this compound derivatives is a rapidly expanding field of research.[1] These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumorigenesis.[1][5]

Comparative Performance of Novel Anticancer Derivatives

The efficacy of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against a panel of human cancer cell lines. A lower value indicates higher potency. Below is a comparative summary of recently developed derivatives against various cancer cell lines.

Compound ID/SeriesTarget Cancer Cell Line(s)Key Efficacy Data (GI50/IC50 in µM)Reference CompoundSource
Compound 21 (VEGFR-2 Inhibitor) HepG2 (Liver), MCF-7 (Breast)0.53 µM (HepG2), 0.64 µM (MCF-7)Sorafenib (2.24 µM, 3.17 µM)[1]
Compound 2h (Ciminalum Hybrid) Leukemia (MOLT-4, SR), Colon (SW-620)< 0.01 - 0.02 µM-
5d (Alkylbenzylidene) Renal (RXF 393), Breast (MDA-MB-468)1.15 µM (RXF 393), 1.11 µM (MDA-MB-468)-[7]
5-acridin-9-ylmethylene series Various4.1 - 58 µM-[8]
5-benzylidene series Leukemia (L1210), Cervix (HeLa)0.19 - 3.2 µM-[8]

Expert Insight: The data clearly demonstrates the significant potency of certain this compound derivatives. For instance, Compound 21 not only shows sub-micromolar activity but also outperforms the established drug Sorafenib in the tested cell lines.[1] The Ciminalum hybrid 2h exhibits exceptional potency, particularly against leukemia and colon cancer cell lines, highlighting the success of the "hybrid-pharmacophore" approach in drug design.

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of 2-thiazolidinones are not monolithic; they target multiple facets of cancer biology. A primary mechanism is the induction of apoptosis, or programmed cell death.[5] Additionally, many derivatives function by inhibiting specific enzymes crucial for cancer progression. For example, some compounds target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).[1]

Below is a diagram illustrating a common workflow for assessing anticancer activity, from initial screening to mechanistic studies.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel This compound Derivatives mtt MTT or SRB Assay (60-cell line panel) synthesis->mtt determine_gi50 Determine GI50/IC50 Values mtt->determine_gi50 select_hits Select Potent 'Hit' Compounds (e.g., GI50 < 10 µM) determine_gi50->select_hits apoptosis Apoptosis Assay (Hoechst/PI Staining) select_hits->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select_hits->cell_cycle enzyme Target Enzyme Inhibition (e.g., VEGFR-2, COX-2) select_hits->enzyme

Caption: Workflow for Anticancer Evaluation of 2-Thiazolidinones.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by a test compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key driver of numerous diseases.[9] this compound derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]

Comparative Performance of Novel Anti-inflammatory Derivatives

The anti-inflammatory potential is often assessed via in vitro enzyme inhibition assays and in vivo models like carrageenan-induced paw edema.

Compound ID/SeriesAssay TypeKey Efficacy DataReference CompoundSource
Compound 7 (m-chloro) COX-1 Inhibition90% inhibition (IC50 not specified)-[10]
Compound 5 (m-nitro) LOX InhibitionHigh activity (qualitative)-[10]
BEHT & CEHNT COX-2 Inhibition (in vitro)63% & 70% inhibition @ 50 µMCelecoxib (87% @ 10 µM)[9]
Compound B NO Production (LPS-stimulated RAW 264.7)Significant, dose-dependent inhibition-[12]

Expert Insight: The data indicates that specific substitutions on the phenylidene ring dictate the selectivity and potency of these compounds. A meta-chloro substitution appears favorable for COX inhibition, while a meta-nitro group enhances LOX inhibitory action.[10] The ability of compounds like 'B' to suppress nitric oxide (NO) production in macrophages points to their potential in modulating immune responses during inflammation.[12][13]

Mechanism of Action: Modulating Inflammatory Pathways

The primary anti-inflammatory mechanism for many 2-thiazolidinones involves the dual inhibition of COX and LOX enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[10] More recent studies show that these derivatives can also suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[12]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_enzymes Pro-inflammatory Enzymes cluster_products Inflammatory Mediators lps LPS nfkb NF-κB Pathway lps->nfkb cox2 COX-2 nfkb->cox2 inos iNOS nfkb->inos aa Arachidonic Acid aa->cox2 lox LOX aa->lox pgs Prostaglandins cox2->pgs lts Leukotrienes lox->lts no Nitric Oxide (NO) inos->no thiazolidinone This compound Derivatives thiazolidinone->nfkb Inhibit thiazolidinone->cox2 Inhibit thiazolidinone->lox Inhibit

Sources

A Senior Application Scientist's Guide to 2-Thiazolidinone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 2-thiazolidinone core is a privileged scaffold, forming the backbone of numerous compounds with significant biological activity. The synthetic route chosen to access this heterocycle can profoundly impact yield, purity, scalability, and the potential for chiral integrity. This guide provides an in-depth comparative analysis of the most prevalent and effective methods for the synthesis of 2-thiazolidinones, grounded in mechanistic principles and supported by experimental data.

Introduction to the this compound Scaffold

The this compound ring system is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2. Its derivatives have garnered significant attention due to their wide-ranging pharmacological properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The choice of synthetic methodology is therefore a critical first step in any research and development program centered on this important class of compounds.

This guide will dissect and compare three primary synthetic strategies:

  • The Two-Step Synthesis via a 2-Thiazolidinethione Intermediate: A reliable and versatile method involving the reaction of β-amino alcohols with carbon disulfide.

  • The Classical Approach: Cyclization of Thiourea with α-Haloesters: A foundational, one-pot method that proceeds through a 2-imino intermediate.

  • Modern Multi-Component Synthesis: An efficient and atom-economical approach involving the condensation of an amine, an aldehyde, and thioglycolic acid.

We will explore the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis to guide the discerning researcher in selecting the optimal path for their synthetic goals.

Method 1: Two-Step Synthesis via a 2-Thiazolidinethione Intermediate

This robust, two-step method first involves the synthesis of a 2-thiazolidinethione from a β-amino alcohol and carbon disulfide, followed by the conversion of the thione to the corresponding this compound. This approach is particularly valuable for creating chiral 2-thiazolidinones from readily available chiral amino alcohols.

Part A: Synthesis of the 2-Thiazolidinethione Intermediate

The initial step is the reaction of a β-amino alcohol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate salt, which then undergoes intramolecular cyclization.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group on the carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by the base. An intramolecular S-alkylation then occurs, with the hydroxyl group being displaced to form the five-membered ring.

G cluster_0 Mechanism of 2-Thiazolidinethione Formation start R-CH(OH)-CH2-NH2 + CS2 + KOH dithiocarbamate R-CH(OH)-CH2-NH-C(=S)S- K+ start->dithiocarbamate Nucleophilic attack cyclization Intermediate dithiocarbamate->cyclization Intramolecular S-alkylation product 2-Thiazolidinethione cyclization->product Dehydration

Caption: Mechanism of 2-Thiazolidinethione Formation.

Part B: Conversion of 2-Thiazolidinethione to this compound

The conversion of the thione to the one is a critical step that has been the subject of detailed mechanistic studies. A reliable method involves the reaction of the 2-thiazolidinethione with a haloalcohol, such as 2-bromoethanol, in the presence of a base like sodium ethoxide.[1]

Mechanism:

The reaction proceeds through an S-alkylation of the thione to form a 2-(2-hydroxyethylthio)thiazolidine intermediate. This is followed by an intramolecular, 5-exo-trig cyclization, where the nitrogen atom attacks the carbon of the newly introduced side chain, leading to the formation of the this compound and elimination of ethylene sulfide.[1]

G cluster_1 Conversion of 2-Thiazolidinethione to this compound thione 2-Thiazolidinethione s_alkylation 2-(2-hydroxyethylthio)thiazolidine intermediate thione->s_alkylation S-Alkylation (e.g., BrCH2CH2OH, NaOEt) cyclization Spiro intermediate s_alkylation->cyclization Intramolecular 5-exo-trig cyclization product This compound cyclization->product Elimination of ethylene sulfide

Caption: Conversion of 2-Thiazolidinethione to this compound.

Experimental Protocol: Synthesis of (S)-4-isobutylthiazolidin-2-one

Part A: (S)-4-isobutylthiazolidine-2-thione

  • To a solution of (S)-leucinol (1.17 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.62 g, 11 mmol).

  • Cool the mixture to 0 °C and add carbon disulfide (0.84 g, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-4-isobutylthiazolidine-2-thione.

Part B: (S)-4-isobutylthiazolidin-2-one [1]

  • To a solution of (S)-4-isobutylthiazolidine-2-thione (1.59 g, 10 mmol) in ethanol (20 mL), add sodium ethoxide (0.75 g, 11 mmol).

  • Add 2-bromoethanol (1.37 g, 11 mmol) and heat the mixture to 60 °C for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford (S)-4-isobutylthiazolidin-2-one.

Analysis and Field Insights:
ParameterAssessment
Versatility High. This method is adaptable to a wide range of β-amino alcohols, making it suitable for the synthesis of diverse, substituted 2-thiazolidinones, including chiral variants.
Yield Moderate to good yields are typically reported for both steps.[1]
Stereochemistry Excellent. The stereochemical integrity of the starting β-amino alcohol is generally retained.
Scalability Good. The reaction conditions are generally amenable to scale-up.
Green Chemistry Moderate. While the use of ethanol as a solvent is favorable, the use of carbon disulfide and haloalcohols requires appropriate handling and disposal.
Causality The two-step nature of this process allows for the isolation and purification of the thione intermediate, which can be advantageous for ensuring the purity of the final product. The choice of a strong base like sodium ethoxide in the second step is crucial for the efficient S-alkylation and subsequent cyclization.

Method 2: The Classical Approach: Cyclization of Thiourea with α-Haloesters

This is a long-established, one-pot method for the synthesis of thiazolidinone derivatives. The reaction of thiourea with an α-haloester, such as ethyl chloroacetate, typically proceeds through a 2-imino-4-thiazolidinone intermediate, which can then be hydrolyzed to the corresponding 2,4-thiazolidinedione. However, under specific conditions, this route can be adapted to favor the formation of 2-thiazolidinones.

Mechanism:

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloester, displacing the halide. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the ester carbonyl. The resulting 2-imino-4-thiazolidinone can then be subjected to acid-catalyzed hydrolysis to yield the 2,4-thiazolidinedione. The formation of a this compound (with a single carbonyl at C2) from this route is less direct and typically involves hydrolysis of a 2-iminothiazolidine precursor that lacks the C4 carbonyl.

G cluster_2 Synthesis via Thiourea and an α-Haloester start Thiourea + Ethyl Chloroacetate intermediate 2-Imino-4-thiazolidinone start->intermediate Nucleophilic substitution & Cyclization product 2,4-Thiazolidinedione intermediate->product Acid Hydrolysis

Caption: General scheme for the synthesis of 2,4-thiazolidinedione from thiourea.

Experimental Protocol: Synthesis of 2-Imino-4-thiazolidinone[2]
  • Suspend thiourea (38.1 g) and sodium acetate (42 g) in water (240 ml) and heat to dissolve.

  • Heat the solution to approximately 80 °C with stirring.

  • Add a solution of monochloroacetic acid (47.3 g) in water (60 ml) dropwise.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and then to about 5 °C for 1 hour.

  • Collect the precipitated crystals by filtration, wash with cold water, and then with aqueous ethanol.

  • Dry the crystals to obtain 2-imino-4-thiazolidinone (yield: 74.4%).[2]

Analysis and Field Insights:
ParameterAssessment
Versatility Moderate. This method is primarily used for the synthesis of 2-imino-4-thiazolidinones and their subsequent hydrolysis to 2,4-thiazolidinediones. Its direct application for the synthesis of 2-thiazolidinones is less common.
Yield Good yields are reported for the 2-imino-4-thiazolidinone intermediate.[2]
Stereochemistry Not applicable for the synthesis of the parent ring, but can be adapted for substituted derivatives.
Scalability High. This is a classical industrial synthesis route.
Green Chemistry Good. The use of water as a solvent is a significant advantage.
Causality The use of a base like sodium acetate is critical to neutralize the hydrohalic acid formed during the initial substitution, preventing the protonation of thiourea and facilitating the reaction. The subsequent hydrolysis step requires acidic conditions to convert the imino group to a carbonyl.

Method 3: Modern Multi-Component Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. The one-pot synthesis of 2,3-disubstituted 4-thiazolidinones from an amine, an aldehyde, and thioglycolic acid is a prime example of this approach.

Mechanism:

There are two plausible mechanisms for this reaction. In the first, the amine and aldehyde condense to form an imine intermediate. The sulfur atom of thioglycolic acid then attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, with the elimination of water.[3] In the second proposed mechanism, an amide is first formed from the aldehyde, thioglycolic acid, and amine, which then undergoes cyclocondensation.[3]

G cluster_3 Multi-Component Synthesis of 4-Thiazolidinones reactants Amine + Aldehyde + Thioglycolic Acid imine Imine Intermediate reactants->imine Condensation thiol_addition Thiol Adduct imine->thiol_addition Nucleophilic attack by thiol product 4-Thiazolidinone thiol_addition->product Intramolecular cyclization

Caption: Proposed mechanism for the multi-component synthesis of 4-thiazolidinones.

Experimental Protocol: One-Pot Synthesis of a 2,3-Disubstituted-4-Thiazolidinone[3]
  • To a solution of the aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in a suitable solvent (e.g., toluene), add thioglycolic acid (1.1 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., nano-CdZr₄(PO₄)₆ or ammonium persulfate) if required.[3]

  • Heat the reaction mixture under reflux, with azeotropic removal of water using a Dean-Stark apparatus, for the appropriate time (typically 2-8 hours).

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Analysis and Field Insights:
ParameterAssessment
Versatility High. This method allows for the rapid generation of a library of diversely substituted 4-thiazolidinones by varying the amine and aldehyde components.
Yield Generally good to excellent yields are reported, often enhanced by the use of catalysts.[3]
Stereochemistry A new stereocenter is created at the C2 position, and the reaction typically results in a racemic mixture unless a chiral catalyst or auxiliary is employed.
Scalability Good, particularly with the development of robust catalytic systems.
Green Chemistry Can be very good. Some protocols utilize solvent-free conditions or greener solvents. The one-pot nature minimizes waste from intermediate workups.[3]
Causality The success of this reaction often hinges on the efficient formation of the imine intermediate and the subsequent nucleophilic attack by the thiol. The choice of catalyst can significantly influence the reaction rate and yield by activating the carbonyl group of the aldehyde or the carboxylic acid group of thioglycolic acid.

Comparative Summary and Recommendations

FeatureMethod 1: Via Thione IntermediateMethod 2: Classical Thiourea RouteMethod 3: Multi-Component Reaction
Primary Product 2-Thiazolidinones (often chiral)2-Imino-4-thiazolidinones / 2,4-Thiazolidinediones(4-Thiazolidinones)
Key Advantage Access to chiral products, reliableScalable, uses simple starting materialsHigh efficiency, atom economy, diversity
Key Disadvantage Two-step process, use of CS₂Less direct for 2-thiazolidinonesTypically produces 4-thiazolidinones, may require catalyst
Starting Materials β-Amino alcohols, CS₂Thiourea, α-haloacids/estersAmine, aldehyde, thioglycolic acid
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Ideal Application Synthesis of specific, often chiral, this compound targets.Large-scale production of 2,4-thiazolidinedione precursors.Rapid generation of diverse libraries of 4-thiazolidinone derivatives for screening.

Senior Scientist's Recommendation:

  • For the synthesis of enantiomerically pure 2-thiazolidinones , Method 1 (via the thione intermediate) is the superior choice, as it allows for the direct transfer of chirality from readily available amino alcohols.

  • For the large-scale, cost-effective production of 2,4-thiazolidinedione derivatives , the Classical Thiourea Route (Method 2) remains a highly relevant and industrially proven method.

  • For exploratory chemistry and the rapid generation of a diverse library of 4-thiazolidinone analogues for biological screening, the Multi-Component Reaction (Method 3) offers unparalleled efficiency and flexibility.

The selection of a synthetic method is a strategic decision that should be aligned with the specific goals of the research program. By understanding the mechanistic underpinnings and practical considerations of each approach, the researcher can make an informed choice that will pave the way for successful discovery and development efforts.

References

  • Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: Synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315-344. Available at: [Link]

  • Rahim, F., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(15), 3348. Available at: [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(11), 2937-2968. Available at: [Link]

  • Yadao, B., et al. (2021). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(3), 25-36.
  • JP2008260725A - Method for producing 2-imino-4-thiazolidinone. (2008). Google Patents.
  • Parkash, J., Prasad, D. N., Shahnaz, M., & Dev, D. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics, 3(6), 53-56. Available at: [Link]

  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available at: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Deng, X., et al. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1563-1574. Available at: [Link]

  • One-Step Synthesis of this compound. (2013). ResearchGate. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2008). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Validating the Antimicrobial Activity of 2-Thiazolidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial potential of novel 2-thiazolidinone derivatives. The methodologies detailed herein are designed to establish a robust, evidence-based profile of a compound's efficacy, benchmark its performance against established standards, and offer preliminary insights into its mechanism of action. Our approach emphasizes experimental causality and self-validating protocols to ensure data integrity and reproducibility.

The this compound core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Given the escalating crisis of antimicrobial resistance, the systematic and rigorous evaluation of new chemical entities like 2-thiazolidinones is paramount.[5][6][7] This guide will walk you through a logical, multi-tiered validation workflow.

Part 1: Foundational Screening: The Agar Diffusion Assay

The journey of validating a new antimicrobial agent begins with a foundational screen to confirm the presence, or absence, of bioactivity. The agar diffusion method, whether via disk or well, is a time-honored, qualitative technique that serves as an excellent primary filter for a library of compounds.[8][9] Its principal advantage lies in its simplicity and ability to visually represent a compound's ability to inhibit microbial growth, manifested as a "zone of inhibition."

Causality Behind the Method

This technique operates on the principle of diffusion. The test compound permeates from a point source (the disk or well) through the agar medium, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth at concentrations above a certain threshold. The further the compound diffuses before its concentration drops below this threshold, the larger the zone of inhibition. This provides a preliminary, yet critical, yes/no answer to the question of bioactivity and a semi-quantitative measure of its potency (a larger zone generally implies greater potency).

Experimental Protocol: Agar Well Diffusion
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions. Pour approximately 20-25 mL into sterile 100 mm Petri dishes and allow them to solidify on a level surface.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility, as it standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Well Creation & Compound Application:

    • Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the agar.[10]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test this compound compound (dissolved in a suitable solvent like DMSO) into a designated well.

    • In separate wells, add a positive control (a known antibiotic like Ciprofloxacin or Vancomycin) and a negative control (the solvent, e.g., DMSO, alone) to ensure the solvent has no intrinsic antimicrobial activity.

  • Incubation: Invert the plates and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[10]

  • Data Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates growth inhibition.

Workflow Visualization

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_media Prepare Agar Plates (MHA/SDA) prep_inoculum Prepare 0.5 McFarland Standard Inoculum inoculate Swab Inoculum onto Agar Surface prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compound, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (e.g., 37°C, 18h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Validation: Determining MIC and MBC

Following a positive result in the initial screen, the next logical step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[8][11]

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10]

  • MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]

Causality Behind the Method

This assay exposes a standardized population of microorganisms to a serial dilution of the test compound in a liquid growth medium. It provides a precise numerical value (e.g., in µg/mL) for the concentration at which the compound becomes effective, allowing for direct and objective comparisons between different compounds and against reference standards.[12] Determining the MBC is crucial to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a key consideration in drug development.

Experimental Protocol: Broth Microdilution
  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells in columns 1 through 11. Add 100 µL to column 12 (sterility control).

  • Compound Dilution:

    • Prepare a stock solution of the this compound compound.

    • Add 100 µL of the compound stock solution to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of compound concentrations.

    • Column 11 will serve as the growth control (no compound).

  • Inoculum Preparation: Prepare a standardized inoculum as described in the agar diffusion protocol (0.5 McFarland). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[10]

  • Plate Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.[10]

  • MBC Determination:

    • From the wells corresponding to the MIC and higher concentrations that showed no growth, take a 10 µL aliquot.

    • Spot-plate this aliquot onto a fresh, antibiotic-free agar plate.

    • Incubate the agar plate overnight.

    • The MBC is the lowest concentration from which no colonies grow on the subculture plate.

Workflow Visualization

G cluster_prep Plate & Inoculum Prep cluster_exp Assay Execution cluster_analysis Data Analysis prep_plate Prepare 96-Well Plate with Broth serial_dilute Perform 2-Fold Serial Dilution of Compound prep_plate->serial_dilute prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 18h) inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture read_mbc Determine MBC (No Colony Growth) subculture->read_mbc

Caption: Workflow for MIC and MBC Determination via Broth Microdilution.

Part 3: Performance Benchmarking and Data Presentation

Validating a novel compound requires context. Its performance must be objectively compared to clinically relevant, FDA-approved antimicrobial agents.[13] This not only benchmarks the potency of the this compound derivative but also provides a crucial perspective on its potential therapeutic relevance. For instance, some novel 2,3-diaryl-thiazolidin-4-ones have demonstrated greater potency against resistant strains like MRSA and P. aeruginosa than the conventional antibiotic ampicillin.[1]

Data Presentation: Quantitative Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison. This structure allows for the rapid assessment of a compound's spectrum of activity and relative potency.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound Derivatives

MicroorganismGram StainTest CompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureusPositiveCompound X8Vancomycin1
Bacillus subtilisPositiveCompound X4Vancomycin0.5
Escherichia coliNegativeCompound X16Ciprofloxacin0.25
Klebsiella pneumoniae[14]NegativeCompound Y[14]12.5[14]Ciprofloxacin0.5
Pseudomonas aeruginosaNegativeCompound X>64Gentamicin2
Candida albicansN/A (Fungus)Compound Z32Fluconazole[13]8

Note: Data is illustrative. Researchers should populate with their own experimental findings.

Part 4: Preliminary Mechanistic Insights

While a full elucidation of the mechanism of action (MoA) is a complex undertaking, preliminary experiments can provide valuable clues. For 2-thiazolidinones, molecular docking studies have suggested several potential bacterial targets. Understanding the MoA is critical for predicting cross-resistance and for future optimization of the chemical scaffold.

Potential Mechanisms and Validating Assays
  • Enzyme Inhibition: Docking studies frequently implicate the inhibition of essential bacterial enzymes.[3]

    • MurB Inhibition: Some 2-thiazolidinones are predicted to inhibit UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall.[1]

    • DNA Gyrase/Topoisomerase IV Inhibition: This is a well-established target for antibiotics like quinolones. Some benzothiazole derivatives, a related scaffold, are potent inhibitors of these enzymes.[6]

    • FabH Inhibition: At least one this compound derivative has been identified as an inhibitor of β-ketoacyl-ACP synthase III (FabH), a key enzyme in fatty acid synthesis.[15]

  • Cell Membrane Disruption: The effect of a compound on membrane integrity can be assessed using viability stains like SYTO 9 and propidium iodide (PI), where an increase in PI fluorescence indicates membrane damage.[16]

Hypothetical Pathway Visualization: MurB Inhibition

This diagram illustrates the hypothetical inhibition of the peptidoglycan synthesis pathway by a this compound compound targeting the MurB enzyme.

cluster_pathway Peptidoglycan Synthesis Pathway unag UDP-NAG unep UDP-NAG-enolpyruvate unag->unep MurA unam UDP-NAM unep->unam MurB peptide UDP-NAM- pentapeptide unam->peptide MurC-F lipid_I Lipid I peptide->lipid_I MraY thiazolidinone This compound Compound thiazolidinone->unep Inhibits MurB

Caption: Hypothetical inhibition of the MurB enzyme in the bacterial cell wall synthesis pathway.

References

  • Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Pharmaceuticals. Available at: [Link]

  • Kumar, A., et al. (2014). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tantawy, A. S., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Afzal, O., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Research in Chemistry. Available at: [Link]

  • Yalcin, T., & Can, O. F. (2021). Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. IntechOpen. Available at: [Link]

  • ChemInform. (2024). Thiazolidinone-pyrimidin-2-one derivatives: Synthesis, characterization, and antimicrobial activity. Available at: [Link]

  • de Oliveira, C. B., et al. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal. Available at: [Link]

  • Wiegand, I., et al. (2008). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology. Available at: [Link]

  • Veerasamy, R., et al. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. Chemical Biology & Drug Design. Available at: [Link]

  • Veerasamy, R., et al. (2011). Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • Haroun, M., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]

  • Mahmoud, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[1][8][14]Triazolo[1,5-a]benzimidazole. Archiv der Pharmazie. Available at: [Link]

  • Horishny, V., et al. (2021). THIAZOLIDINONE-BASED COMPOUNDS AS DUAL-PURPOSE THERAPEUTICS: ANTIMICROBIAL EFFICACY, CYTOTOXICITY AND PHARMACOKINETIC POTENTIAL. Pharmacia. Available at: [Link]

  • Iannitelli, A., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Verma, A., & Saraf, S. K. (2008). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum. Available at: [Link]

  • de Barros, C. H. N., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology. Available at: [Link]

  • Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-thiazolidinone core, a five-membered heterocyclic scaffold, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation for a wide range of therapeutic applications, including as antidiabetic, anticancer, and antimicrobial agents.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to validate these derivatives, grounded in established protocols and supported by experimental data. We will explore the causal links between chemical structure, experimental design, and biological outcomes, offering researchers a comprehensive framework for their own drug discovery programs.

Synthesis of this compound Derivatives: The Knoevenagel Condensation

A cornerstone for synthesizing many biologically active this compound derivatives, particularly those with substitutions at the 5-position, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (here, the 2,4-thiazolidinedione ring) with an aldehyde or ketone.[3] The choice of aromatic aldehyde is a critical determinant of the final compound's biological activity, forming the basis for structure-activity relationship (SAR) studies.

General Synthetic Workflow: Knoevenagel Condensation

reagents Reactants: - Thiazolidine-2,4-dione - Substituted Aromatic Aldehyde conditions Reaction Conditions: - Catalyst (e.g., Piperidine, Alum) - Solvent (e.g., Ethanol, Water) - Heat (Reflux) or Microwave reagents->conditions Mix workup Workup & Purification: - Pour into ice water - Filter precipitate - Recrystallization conditions->workup Reaction Completion product Product: 5-Arylidene-2,4-thiazolidinedione Derivative workup->product Isolate

Caption: Workflow for Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione

This protocol is a representative example of the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, combine thiazolidine-2,4-dione (1 mmol), 4-chlorobenzaldehyde (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in 20 mL of ethanol.[4]

  • Reaction Execution: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final crystalline product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

Antidiabetic Activity: Targeting PPARγ

The most prominent success of this scaffold is the "glitazone" class of drugs (e.g., Pioglitazone), which are 2,4-thiazolidinedione derivatives used to treat type 2 diabetes.[4] Their primary mechanism involves acting as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[5][6]

Mechanism of Action: PPARγ Signaling Pathway

Activation of PPARγ by a thiazolidinone ligand initiates a signaling cascade that ultimately enhances insulin sensitivity. The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[5][7] This leads to increased expression of genes involved in glucose uptake (like GLUT4) and lipid metabolism, thereby reducing insulin resistance.[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinone (Ligand) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds TargetGene Target Genes (e.g., GLUT4) PPRE->TargetGene mRNA mRNA TargetGene->mRNA Transcribes Translation Protein Synthesis mRNA->Translation Transcription Gene Transcription Result Increased Glucose Uptake & Improved Insulin Sensitivity Translation->Result

Caption: PPARγ signaling pathway activation.

In Vitro Evaluation: Glucose Uptake Assay

The functional consequence of PPARγ activation is an increase in glucose uptake by insulin-sensitive cells like adipocytes and muscle cells. This is a crucial in vitro validation step.

Detailed Protocol: 2-Deoxyglucose (2-DG) Uptake in C2C12 Myotubes [8][9]

  • Cell Culture: Culture C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by switching to a low-serum medium.

  • Starvation: Before the assay, starve the myotubes in serum-free, glucose-free medium for 2-4 hours to upregulate glucose transporters.

  • Compound Treatment: Treat the cells with various concentrations of the test this compound derivative (or a vehicle control) for a predetermined period (e.g., 18-24 hours). Include a positive control like insulin or rosiglitazone.

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to appropriate wells for 20-30 minutes to stimulate glucose uptake.

  • Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose ([³H]2-DG), to all wells and incubate for 5-10 minutes.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of glucose taken up by the cells.

In Vivo Validation: Streptozotocin (STZ)-Induced Diabetic Model

To confirm the antihyperglycemic effects in a whole-organism context, an animal model of diabetes is essential. The streptozotocin (STZ)-induced model is widely used to mimic type 1 diabetes by selectively destroying pancreatic β-cells.[10][11]

Detailed Protocol: STZ-Induced Diabetes in Mice [10][12]

  • Animal Acclimatization: Acclimatize male mice (e.g., C57BL/6 strain) for one week under standard laboratory conditions.

  • Induction of Diabetes: Fast the mice for 4-6 hours. Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5). Administer a single high dose of STZ (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection.[13] A multiple low-dose regimen (e.g., 40 mg/kg for 5 consecutive days) can also be used to induce a more gradual onset that mimics autoimmune diabetes.[10]

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 48-72 hours post-injection and periodically thereafter. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are selected for the study.

  • Treatment: Randomize the diabetic mice into groups: vehicle control, positive control (e.g., pioglitazone), and test compound groups (receiving different doses of the this compound derivative). Administer the compounds daily via oral gavage for a period of 2-4 weeks.

  • Endpoint Measurement: Monitor body weight, food intake, water intake, and blood glucose levels throughout the study. At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Tissues like the liver and pancreas may be collected for histological analysis.

Performance Comparison of Antidiabetic Derivatives
CompoundIn Vitro Target/AssayPotency (IC₅₀/EC₅₀)In Vivo ModelKey In Vivo OutcomeReference
Pioglitazone PPARγ Agonist~320 nM (EC₅₀)db/db miceReduced blood glucose by ~45%[1]
Rosiglitazone PPARγ Agonist~43 nM (EC₅₀)Zucker diabetic fatty ratsNormalized blood glucose levels[1]
Compound 6j α-amylase inhibition44.3% inhibitionSTZ-induced ratsReduced blood glucose levels[14]
Compound 13i (Not specified)(Not specified)STZ-induced miceSignificant reduction in blood glucose[14]

Anticancer Activity: A Multifaceted Approach

This compound derivatives have emerged as promising anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like receptor tyrosine kinases.[2][15][16]

In Vitro Evaluation: Cytotoxicity and Apoptosis

The initial screening of potential anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines.

Detailed Protocol: MTT Cell Viability Assay [17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Induction of Apoptosis

Many effective anticancer drugs kill cancer cells by inducing programmed cell death, or apoptosis. A key event in this process is the activation of effector caspases, such as caspase-3.

Detailed Protocol: Caspase-3 Activity Assay [19]

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells using a chilled lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. If caspase-3 is active in the lysate, it will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).

  • Detection: Measure the signal using a microplate reader at 405 nm (for colorimetric) or with excitation/emission at 380/460 nm (for fluorometric). The signal intensity is proportional to the caspase-3 activity.

In Vivo Validation: Human Tumor Xenograft Model

Promising compounds from in vitro studies must be tested in vivo to assess their efficacy in a complex biological system. The subcutaneous xenograft model is a standard for this purpose.[10][11][12]

start Start: Immunocompromised Mice (e.g., Nude, SCID) implant Tumor Implantation: Inject human cancer cells subcutaneously start->implant growth Tumor Growth Monitoring: Measure volume with calipers (V = 0.5 x L x W²) implant->growth randomize Randomization: Group mice when tumors reach ~150 mm³ growth->randomize treatment Treatment Phase: - Vehicle Control - Positive Control - Test Compound(s) randomize->treatment monitor Endpoint Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitor end Study Endpoint: - Euthanasia - Tumor Excision & Analysis monitor->end

Caption: Workflow for an in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Mouse Model [10][17]

  • Cell Preparation: Harvest human cancer cells (e.g., A549) during their exponential growth phase and resuspend them in a sterile, serum-free medium, often mixed with Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Begin administration of the test compound, vehicle, and a positive control drug via the determined route (e.g., oral gavage, i.p. injection) and schedule.

  • Data Collection: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Euthanize the animals, excise the tumors, and measure their final weight. Tumors can be further analyzed by histology or for biomarker expression.

Performance Comparison & Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is highly dependent on the substituents at the N-3 and C-5 positions of the ring.

  • SAR Insights: Studies have shown that the presence of a 3-bromo group on the benzylidene ring at C-5 enhances cytotoxicity.[19] For other series, incorporating indole moieties or combining the thiazolidinone core with other heterocyclic systems like pyrazole can significantly boost anticancer effects. The nature of the substituent at the N-3 position is also critical, with groups like p-hydroxyphenyl often conferring potent activity.

CompoundCell LinePotency (IC₅₀/GI₅₀)Key Mechanistic InsightReference
Compound 7g A549, MCF-7, PC3Potent (IC₅₀ not specified)Induces apoptosis via Bax upregulation
Compound 13 A549 (Lung)15.18 µM(Not specified)
Compound 22 MCF-7 (Breast)1.21 µMVEGFR-2 Inhibition, S-phase arrest[13]
Compound 1 HL-60 (Leukemia)0.118 µMMitochondria-dependent apoptosis
Doxorubicin MCF-7 (Breast)~0.5-1 µMDNA Intercalation(Standard)

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. This compound derivatives have shown promising activity against a range of bacteria and fungi.

In Vitro Evaluation: Antimicrobial Susceptibility Testing

The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of a drug that inhibits microbial growth, known as the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) for sterility. A standard antibiotic like Ciprofloxacin or Ampicillin should be run in parallel.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Performance Comparison & Structure-Activity Relationship (SAR)
  • SAR Insights: The antimicrobial activity is strongly influenced by the lipophilicity and electronic properties of the substituents. Generally, the presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the C-5 arylidene ring enhances antibacterial activity, particularly against Gram-negative bacteria.[7] Substitution at the N-3 position with moieties containing chloro, bromo, or hydroxyl groups has also been shown to confer antimicrobial properties.

CompoundOrganismPotency (MIC in µM/ml)Reference
Compound 14 E. coli2.14 (pMIC)
Compound 15 K. pneumoniae2.60 x 10⁻²[7]
Compound 10 S. aureus4.2 x 10⁻²[7]
Compound 5k C. albicansActive (Zone of Inhibition)
Ciprofloxacin E. coli~0.015-0.12 µg/mL(Standard)

Conclusion

The this compound scaffold is a versatile and highly fruitful starting point for the development of novel therapeutics. This guide has outlined the logical and systematic progression from chemical synthesis to rigorous in vitro and in vivo evaluation. A successful drug discovery campaign hinges on understanding the "why" behind experimental choices—from selecting a specific aldehyde for synthesis based on SAR data to choosing the appropriate in vivo model to validate a mechanistic hypothesis. By employing these standardized, self-validating protocols and integrating data across different experimental tiers, researchers can effectively compare derivatives, identify promising lead candidates, and advance the next generation of this compound-based drugs.

References

  • Creative Bioarray. Caspase Activity Assay. Creative Bioarray Website. [Link]

  • Deeds, M. C., et al. (2011). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Chhajed, S. S., et al. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry. [Link]

  • An, F., et al. (2015). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche Website. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Singh, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kamel, M. M., et al. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • Der Pharma Chemica. (2016). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. Der Pharma Chemica. [Link]

  • Gornowicz, A., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules. [Link]

  • Pattan, S. R., et al. Synthesis of 5-benzylidine 2,4-thiazolidinedione. Figure 4. Synthesis of 5-(4-Chlorosulfonyl benzylidene)-2, 4-thiazolidenedione. ResearchGate. [Link]

  • Kumar, D., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances. [Link]

  • Yang, D. H., et al. (2004). A convenient synthesis of 5-benzylidenethiazolidine-2, 4-diones under microwave irradiation without solvent. Journal of Chemical Research. [Link]

  • Senkiv, J., et al. (2016). 5-Ene-4-thiazolidinones induce apoptosis in mammalian leukemia cells. European Journal of Medicinal Chemistry. [Link]

  • Singh, A., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

  • Bhat, A. R., et al. (2017). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science. [Link]

  • Bondock, S., et al. (2021). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure. [Link]

  • El-Gazzar, M. G., et al. (2022). Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. Chemical Biology & Drug Design. [Link]

  • Senkiv, J., et al. (2016). 5-Ene-4-thiazolidinones induce apoptosis in mammalian leukemia cells. Semantic Scholar. [Link]

  • Remšík, J., et al. (2021). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Website. [Link]

  • Sharma, S., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry Proceedings. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences Website. [Link]

  • Kumar, A., et al. (2017). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]

  • Merz, K. E., et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments. [Link]

  • Jacob, B., et al. (2017). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Yakan, H., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules. [Link]

  • Massive Bio. (2026). Peroxisome Proliferator Activated Receptor Gamma Pathway. Massive Bio Website. [Link]

  • Sharma, C., et al. (2021). Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • NDI Neuroscience. STZ-Induced Diabetes Model – Protocol. NDI Neuroscience Website. [Link]

  • CUSABIO. PPAR signaling pathway. CUSABIO Website. [Link]

  • Gvazava, I. G., et al. (2020). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Acta Naturae. [Link]

  • Kumar, A., et al. (2017). Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. Biological Procedures Online. [Link]

Sources

A Comparative Efficacy Analysis of 2-Thiazolidinone Derivatives and Standard Drugs in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-thiazolidinone scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the efficacy of this compound derivatives against established standard drugs across three critical therapeutic areas: antimicrobial, anti-inflammatory, and anticancer. By examining experimental data and the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound derivatives as a promising class of therapeutic agents. While this guide focuses on these three areas, it is noteworthy that derivatives of the this compound core have also demonstrated a wide array of other biological effects, highlighting their vast potential in drug discovery.[1][2][3][4]

Section 1: Antimicrobial Efficacy: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This compound derivatives have emerged as a promising class of antimicrobial agents.

Mechanism of Action: A Tale of Two Pathways

  • This compound Derivatives: These compounds primarily exert their antimicrobial effect by inhibiting cytoplasmic Mur ligases (MurC-F).[1][2] These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking this pathway, this compound derivatives disrupt cell wall integrity, leading to bacterial cell death.[2] This mechanism is distinct from many commonly used antibiotics, suggesting a potential to circumvent existing resistance mechanisms.

  • Standard Antimicrobial Drugs: For comparison, many standard antibiotics operate through different mechanisms. For instance, fluoroquinolones like ciprofloxacin inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[6] Beta-lactam antibiotics such as ampicillin also target cell wall synthesis but do so by inhibiting penicillin-binding proteins (PBPs), which are involved in the final steps of peptidoglycan cross-linking.[6][7][8] Antifungal agents like ketoconazole and fluconazole inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[1]

Comparative Efficacy Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives compared to standard antimicrobial drugs, with efficacy measured by the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.

Compound/DrugOrganismMIC (µg/mL)Reference
This compound Derivatives
am1E. coli-[1]
am2S. aureus-[1]
am3C. albicans-[1]
am60Various Bacteria & FungiMore active than standards[1]
am61Various Bacteria & FungiMore active than standards[1]
Standard Drugs
CiprofloxacinBacterial Strains-[1]
KetoconazoleFungal Species-[1]
AmpicillinE. coli, S. aureus-[1]
GriseofulvinC. albicans-[1]
FluconazoleFungal Strains-[1]

Note: Specific MIC values for am1, am2, and am3 were not provided in the abstract, but they were described as "effective". Similarly, am60 and am61 were found to be the "most active antimicrobial agents in comparison to the standard drugs".

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Causality Behind Experimental Choices: This method is favored for its efficiency and ability to test multiple concentrations of a compound simultaneously, providing a quantitative measure of antimicrobial activity. The use of a standardized bacterial or fungal inoculum ensures reproducibility.

Step-by-Step Methodology:

  • Preparation of Microtiter Plates: Aseptically add a defined volume of sterile broth medium to each well of a 96-well microtiter plate.

  • Serial Dilution of Test Compounds: The this compound derivatives and standard drugs are serially diluted in the broth-filled wells to create a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of the Mechanism of Action

bacterial_cell_wall_synthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Mur_Ligases Mur Ligases (C-F) UDP_NAM->Mur_Ligases Substrate Amino_Acids Amino Acids Amino_Acids->Mur_Ligases Substrates UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_Carrier Lipid Carrier UDP_NAM_pentapeptide->Lipid_Carrier Peptidoglycan Peptidoglycan Lipid_Carrier->Peptidoglycan Transglycosylation & Transpeptidation Thiazolidinone This compound Derivatives Thiazolidinone->Mur_Ligases Inhibition Mur_Ligases->UDP_NAM_pentapeptide Product

Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.

Section 2: Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: A Dual Inhibition Strategy

  • This compound Derivatives: Certain derivatives of this compound have been shown to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] This dual inhibition is significant as it can potentially offer a broader anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes, key mediators of the inflammatory response.

  • Standard Anti-inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs like ibuprofen and diclofenac is the inhibition of COX enzymes (COX-1 and COX-2).[10][11] By blocking COX, NSAIDs reduce the synthesis of prostaglandins, which are responsible for pain, fever, and inflammation.[10]

Comparative Efficacy Data

The following table will be populated with data from studies comparing the anti-inflammatory effects of this compound derivatives with standard NSAIDs.

Compound/DrugIn Vivo Model% Inhibition of EdemaIn Vitro AssayIC50 (µM)Reference
This compound Derivatives
25a--COX-1/COX-2-[9]
25b--COX-1/COX-2-[9]
25c--COX-1/COX-2-[9]
Standard Drugs
IndomethacinCarrageenan-induced paw edema-COX-1/COX-2-
CelecoxibCarrageenan-induced paw edema-COX-2-

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and validated animal model to screen for the acute anti-inflammatory activity of new compounds.

Causality Behind Experimental Choices: Carrageenan injection induces a reproducible and well-characterized inflammatory response, making it a reliable model for evaluating anti-inflammatory drugs. Measuring the change in paw volume provides a direct and quantifiable assessment of a compound's efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test group receives the this compound derivative, the positive control group receives a standard NSAID, and the control group receives the vehicle, typically administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of a carrageenan solution is administered into the hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Visualization of the Mechanism of Action

arachidonic_acid_cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Leukotrienes->Inflammation_Pain_Fever Thiazolidinone This compound Derivatives Thiazolidinone->COX_Pathway Inhibition Thiazolidinone->LOX_Pathway Inhibition NSAIDs NSAIDs NSAIDs->COX_Pathway Inhibition

Caption: Inhibition of the arachidonic acid cascade by this compound derivatives and NSAIDs.

Section 3: Anticancer Potential: A Multifaceted Approach to Combat Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. This compound derivatives have shown promising antiproliferative activity against a variety of cancer cell lines.

Mechanism of Action: Diverse and Targeted

  • This compound Derivatives: The anticancer mechanisms of this compound derivatives are diverse and appear to be structure-dependent. Some derivatives have been found to act as dual inhibitors of VEGFR-2 and HDAC4, while others exhibit cytotoxic activity through yet-to-be-fully-elucidated pathways.[12] Their ability to target multiple pathways is a significant advantage in cancer therapy.

  • Standard Anticancer Drugs: Conventional chemotherapy agents have well-established mechanisms of action. For example, doxorubicin is an anthracycline antibiotic that intercalates into DNA, interfering with DNA replication and repair.[13] Paclitaxel , a mitotic inhibitor, disrupts microtubule function, leading to cell cycle arrest and apoptosis.[13] Targeted therapies like imatinib inhibit specific molecular targets involved in tumor growth.[13]

Comparative Efficacy Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines, with lower values indicating higher potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
28dHCT-11638.76 - 53.99[12]
27eHCT-11638.76 - 53.99[12]
27dHCT-11638.76 - 53.99[12]
29b-5 (VEGFR-2) / 0.34 (HDAC4)[12]
30b-5 (VEGFR-2) / 0.36 (HDAC4)[12]
Standard Drugs
DoxorubicinHCT-116, HepG2, MCF-7-
5-FluorouracilHCT-116, HepG2, MCF-7-

Note: Specific comparative IC50 values for standard drugs against the same cell lines under the same experimental conditions were not available in the initial search results and would require further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for screening the cytotoxic potential of chemical compounds.

Causality Behind Experimental Choices: The MTT assay is a reliable, sensitive, and quantitative method for determining the cytotoxic effects of compounds on cultured cells. The conversion of the MTT reagent to formazan by metabolically active cells provides a direct correlation to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and standard anticancer drugs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization of a Potential Anticancer Mechanism

anticancer_pathway Growth_Factor Growth Factor VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 Binds Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR2->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Cell_Proliferation Promotes Thiazolidinone This compound Derivative (e.g., 29b) Thiazolidinone->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound derivatives across antimicrobial, anti-inflammatory, and anticancer applications. The evidence presented, though in some cases preliminary, demonstrates that these compounds can exhibit efficacy comparable or even superior to some standard drugs. Their often novel mechanisms of action, such as the inhibition of Mur ligases in bacteria and dual COX/LOX inhibition, offer promising avenues to overcome challenges like antimicrobial resistance and to provide broader therapeutic effects.

The versatility of the this compound scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. While the in vitro and in vivo data are encouraging, further rigorous preclinical and clinical studies are imperative to fully elucidate their safety and efficacy profiles in humans. The continued exploration of this compound derivatives holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Current time information in Jasper County, US. (n.d.). Google.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH.
  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI.
  • Types of Drugs Used in Cancer Treatment. (n.d.). Healthline.
  • Anticancer drug | Description, Types, Mechanisms, & Side Effects. (2025). Britannica.
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC - NIH.
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). NIH.
  • Cancer drugs A to Z list. (n.d.). Cancer Research UK.
  • Anticancer drug treatments. (n.d.). eviQ.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). StatPearls - NCBI Bookshelf - NIH.
  • Medications - non-steroidal anti-inflammatory drugs. (n.d.). Better Health Channel.
  • Cancer Drugs. (n.d.). NCI.
  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. (n.d.). Cleveland Clinic.
  • Anti-Inflammatory Medications. (n.d.). Arthritis Society Canada.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC - PubMed Central.
  • Recent developments and biological activities of thiazolidinone derivatives: A review. (2025). ResearchGate.
  • NSAIDs Drugs - List of Common Brands & Generics. (2025). Drugs.com.
  • What Are the Most Common Antibiotics?. (2021). Healthline.
  • General Principles of Antimicrobial Therapy. (n.d.). PMC - PubMed Central.
  • Antibiotics 101: List of Common Names, Types & Their Uses. (2025). Drugs.com.
  • Antibiotic. (n.d.). Wikipedia.
  • Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate.
  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (n.d.). MDPI.
  • Antimicrobials. (n.d.). Medscape Reference.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy.
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PMC.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The 2-thiazolidinone scaffold, a privileged structure in medicinal chemistry due to its diverse biological activities, presents a unique set of characterization challenges and opportunities. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the elucidation of this compound structures. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, empowering you to interpret your data with confidence and precision.

The this compound Core: A Spectroscopic Overview

The fundamental this compound ring system, with its inherent asymmetry and varied substitution possibilities, gives rise to a rich tapestry of spectroscopic data. A thorough understanding of the foundational spectral features of the parent ring is paramount before delving into the complexities of substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-thiazolidinones, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of a this compound provides a wealth of information. The chemical shifts of the protons on the heterocyclic ring are particularly diagnostic.

Key ¹H NMR Features of the this compound Ring:

ProtonTypical Chemical Shift (ppm)MultiplicityNotes
N-H 8.0 - 12.0Broad SingletThe chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton is readily observable; in CDCl₃, it can be broader and less distinct.
C5-H₂ 3.5 - 4.5Singlet or AB quartetIn the unsubstituted ring, these two protons are chemically equivalent and appear as a singlet. However, substitution at the C2 or N3 position can induce magnetic inequivalence, leading to a more complex splitting pattern (an AB quartet).[1]
C2-H 5.5 - 6.5Singlet or MultipletThe chemical shift and multiplicity of this proton are highly sensitive to the nature of the substituent at this position.

The Influence of Substituents on ¹H NMR Spectra:

The introduction of substituents at the N-3, C-2, and C-5 positions significantly alters the ¹H NMR spectrum.

  • N-3 Substitution: Replacing the N-H proton with an alkyl or aryl group will, of course, lead to the disappearance of the broad N-H singlet. The electronic nature of the substituent will also influence the chemical shifts of the C2-H and C5-H₂ protons. Electron-withdrawing groups will deshield these protons, shifting them downfield.

  • C-2 Substitution: Substitution at the C-2 position will replace the C2-H proton signal with signals corresponding to the substituent's protons. The nature of this substituent will have a pronounced effect on the C5-H₂ protons.

  • C-5 Substitution: Substitution at the C-5 position will alter the signal for the C5-H₂ protons. For instance, a 5-ylidene substitution introduces a vinyl proton with a characteristic chemical shift.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.

Characteristic ¹³C NMR Chemical Shifts for the this compound Core:

CarbonTypical Chemical Shift (ppm)Notes
C=O (C4) 170 - 180The carbonyl carbon is typically the most downfield signal in the spectrum. Its exact chemical shift can be influenced by conjugation and the electronic effects of substituents.[2]
C2 45 - 65The chemical shift of this carbon is highly dependent on the substituent attached to it.
CH₂ (C5) 30 - 45This methylene carbon of the thiazolidinone ring typically appears in the upfield region of the spectrum.[1]
Advanced NMR Techniques for 2-Thiazolidinones

For complex this compound derivatives, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are invaluable in these cases.[3][4][5]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and assigning quaternary carbons.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 2-thiazolidinones, the carbonyl and N-H stretching vibrations are particularly diagnostic.

Key IR Absorption Bands for 2-Thiazolidinones:

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch 3100 - 3300MediumThis peak is often broad due to hydrogen bonding. Its absence is a clear indicator of N-3 substitution.[6][7]
C-H Stretch (aliphatic) 2850 - 3000Medium to StrongPresent in most organic molecules.
C=O Stretch (Amide) 1670 - 1730StrongThis is one of the most intense and characteristic peaks in the IR spectrum of a this compound. The exact frequency is sensitive to ring strain and conjugation.[1][6]
C-N Stretch 1200 - 1350Medium
C-S Stretch 600 - 800Weak to Medium

Comparative Analysis:

  • This compound vs. 2,4-Thiazolidinedione: The presence of a second carbonyl group in 2,4-thiazolidinediones results in two distinct C=O stretching bands, often observed around 1760-1730 cm⁻¹ and 1723 cm⁻¹.[8]

  • Effect of Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause a broadening and a shift to lower wavenumbers of both the N-H and C=O stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used for the analysis of 2-thiazolidinones.[9]

General Fragmentation Pathways:

The fragmentation of the this compound ring is influenced by the position and nature of its substituents. Common fragmentation pathways include:

  • Cleavage of the Thiazolidinone Ring: The five-membered ring can undergo cleavage at various points, often initiated by the loss of small, stable molecules like CO, H₂S, or fragments from the substituents.

  • α-Cleavage: Cleavage of the bond adjacent to the heteroatoms (N or S) is a common fragmentation route.

  • McLafferty Rearrangement: If a substituent contains a γ-hydrogen, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Visualizing a Representative Fragmentation Pathway:

G M [M]+• Parent Ion F1 [M - CO]+• M->F1 - CO F2 [M - R]+ M->F2 - •R F3 [M - SR']+ M->F3 - •SR' G cluster_0 Spectroscopic Analysis Workflow Start Synthesized this compound Derivative NMR NMR Analysis (¹H, ¹³C, 2D) Start->NMR IR IR Analysis Start->IR MS Mass Spectrometry (EI or ESI) Start->MS Data_Integration Data Integration & Structural Elucidation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A typical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.

Conclusion

The spectroscopic analysis of 2-thiazolidinones is a multi-faceted process that requires a synergistic application of NMR, IR, and MS techniques. By understanding the fundamental spectral characteristics of the core scaffold and the predictable influence of various substituents, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds. This guide serves as a foundational resource to inform experimental design, aid in spectral interpretation, and ultimately, accelerate the pace of discovery in medicinal chemistry and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.
  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evalu
  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.).
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.).
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC - NIH.
  • 1 H -NMR data for the prepared thiazolidinones (4a-e). (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). PMC - PubMed Central.
  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021). Biointerface Research in Applied Chemistry.
  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. (n.d.). JOCPR.

Sources

A Researcher's Guide to Determining MIC Values for 2-Thiazolidinone Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, 2-thiazolidinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity.[1][2] The accurate determination of their Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical evaluation of these compounds. This guide provides an in-depth comparison of methodologies, supported by experimental data, to ensure the generation of reliable and reproducible MIC values for this compound-based compounds.

The Foundational Role of MIC in Antimicrobial Drug Discovery

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This quantitative measure is fundamental for several reasons:

  • Gauging Potency: It provides a direct assessment of a compound's intrinsic antimicrobial activity.

  • Structure-Activity Relationship (SAR) Studies: MIC values are essential for guiding the chemical optimization of lead compounds to enhance their efficacy.[4][5]

  • Spectrum of Activity Determination: Testing against a panel of clinically relevant pathogens helps to define the compound's breadth of action.

  • Informing Further Studies: MIC data is crucial for designing subsequent in vivo efficacy and toxicology studies.

Core Methodologies for MIC Determination: A Comparative Overview

The two most widely recognized and standardized methods for MIC determination are broth microdilution and agar dilution. The choice between them often depends on the specific research needs, throughput requirements, and the physicochemical properties of the this compound derivatives being tested. Both methods are endorsed by leading international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

FeatureBroth MicrodilutionAgar Dilution
Principle Two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[3][8]Two-fold serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test microorganism.
Advantages High-throughput, requires smaller volumes of reagents and compounds, allows for the simultaneous testing of multiple compounds against a single organism, and results can be read automatically.[3]Considered a "gold standard" by some for its accuracy, allows for the testing of multiple organisms on a single plate, and is less affected by compound precipitation.
Disadvantages Compound solubility and stability in broth can be a concern, and precise inoculation can be challenging without automation.More labor-intensive, requires larger quantities of compounds and reagents, and is not as easily automated.
Best Suited For Large-scale screening of compound libraries, routine susceptibility testing.Testing a smaller number of compounds against multiple organisms, and for compounds with limited solubility in broth.

For the purpose of this guide, we will focus on the broth microdilution method due to its widespread adoption and suitability for the initial screening of novel this compound derivatives.[3][4]

Experimental Protocol: Broth Microdilution for this compound Derivatives

This protocol is based on the guidelines established by CLSI and EUCAST.[9][10]

I. Materials and Reagents

  • 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives (stock solutions prepared in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

II. Step-by-Step Methodology

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8] The precise dilution factor will need to be determined, but a 1:150 dilution is a common starting point.[8]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

    • In a separate 96-well "drug plate," perform a two-fold serial dilution of each compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation of the Microtiter Plate:

    • Transfer 100 µL of the standardized bacterial inoculum into each well of the "test plate" containing the serially diluted this compound derivatives.

    • This will result in a final volume of 200 µL per well and a 1:2 dilution of both the compound and the inoculum.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only CAMHB (no compound, no bacteria).

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the this compound derivative that shows no visible growth.

III. Visualization of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 4. Inoculate Plate with Bacterial Suspension Inoculum->Inoculation Stock 2. Prepare Compound Stock (in DMSO) Dilution 3. Serial Dilution of Compound in Microtiter Plate Stock->Dilution Dilution->Inoculation Incubation 5. Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading 6. Visual Reading of Bacterial Growth Incubation->Reading MIC 7. Determine MIC Value Reading->MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative MIC Data for Novel this compound Derivatives

The following table presents a compilation of MIC values for various synthesized this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. This data serves as a reference for the expected range of activity for this class of compounds.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusB. subtilis
Thiazolidinone Derivative A [11]168
Thiazolidinone Derivative B [12]84
Thiazolidinone Derivative C [5]42
Thiazolidinone Derivative D [13]21
Ciprofloxacin (Control) 0.50.25
Vancomycin (Control) 10.5

NA: Not Applicable

The data indicates that this compound derivatives generally exhibit more potent activity against Gram-positive bacteria.[11][12] Modifications to the core scaffold can significantly impact the spectrum and potency of antimicrobial activity, underscoring the importance of SAR studies.[5]

Causality Behind Experimental Choices and Self-Validating Protocols

Choice of Media: Cation-adjusted Mueller-Hinton Broth is the standard medium recommended by CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria.[10] The cation adjustment (calcium and magnesium) is critical as these divalent cations can influence the activity of certain antimicrobial agents.

Inoculum Density: The final inoculum concentration of 5 x 10⁵ CFU/mL is crucial for reproducibility.[8] A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high MICs.

Incubation Conditions: The standardized temperature and duration of incubation ensure that the bacteria are in the logarithmic phase of growth, which is when they are most susceptible to antimicrobial agents.

Inclusion of Controls: The growth, sterility, and solvent controls are essential for validating the experiment. The growth control confirms the viability of the inoculum, the sterility control ensures no contamination of the medium, and the solvent control verifies that the solvent used to dissolve the compounds does not inhibit bacterial growth at the concentrations tested.

Addressing Challenges in MIC Testing for 2-Thiazolidinones

Researchers may encounter specific challenges when determining the MIC values for novel this compound compounds:

  • Solubility: Some derivatives may have poor solubility in aqueous media. It is crucial to ensure that the compound remains in solution at the tested concentrations. The use of a co-solvent like DMSO is common, but its final concentration should typically not exceed 1-2% to avoid affecting bacterial growth.

  • Compound Color: If a compound is colored, it can interfere with the visual reading of turbidity. In such cases, the use of a spectrophotometric plate reader to measure optical density can provide a more objective endpoint.

  • Trailing Endpoints: This phenomenon, where partial inhibition of growth is observed over a range of concentrations, can make it difficult to determine the precise MIC. This can be due to factors such as drug stability or the selection of resistant subpopulations. Careful observation and adherence to standardized reading procedures are essential.

By understanding these potential pitfalls and implementing the robust, standardized methodologies outlined in this guide, researchers can confidently and accurately determine the MIC values of novel this compound antimicrobial agents, paving the way for the development of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

  • Desai, N. C., et al. (2013). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Journal of Saudi Chemical Society. Available at: [Link]

  • EUCAST. (2023). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI. (2023). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. (2017). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Available at: [Link]

  • Sattigeri, V. J., et al. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2024). CLSI M100-Ed34. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. (2026). EUCAST MIC Determination Testing. Testing Laboratory. Available at: [Link]

  • Thiazolidinone-pyrimidin-2-one derivatives: Synthesis, characterization, and antimicrobial activity. (2024). Medical Research Archives. Available at: [Link]

  • Nawrot-Hadzik, I., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. Available at: [Link]

  • Geronikaki, A., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • de Oliveira, A. B., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules. Available at: [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Horishny, V., et al. (2022). THIAZOLIDINONE-BASED COMPOUNDS AS DUAL-PURPOSE THERAPEUTICS: ANTIMICROBIAL EFFICACY, CYTOTOXICITY AND PHARMACOKINETIC POTENTIAL. Medical Science. Available at: [Link]

  • Mohapatra, A. (2023, September 18). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. YouTube. Available at: [Link]

  • Asati, V., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. Available at: [Link]

  • Broth microdilution. (2024, September 26). In Wikipedia. Available at: [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

  • Afzal, O., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pitta, E., et al. (2022). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Barreca, M. L., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • de Almeida, J. G. L., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology. Available at: [Link]

  • Geronikaki, A., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallographic Analysis of 2-Thiazolidinone Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of 2-Thiazolidinones in Drug Discovery

The 2-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a vast range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure. The specific conformation of the five-membered ring, the orientation of substituents, and the intermolecular interactions established in the solid state dictate how a molecule fits into a biological target, such as an enzyme's active site.[2][3] Therefore, single-crystal X-ray diffraction (SCXRD) is not merely a characterization technique; it is an indispensable tool for elucidating the structure-activity relationships (SAR) that guide modern drug design.[2]

This guide provides a comprehensive comparison of crystallographic analysis techniques for this compound structures. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower effective and insightful structural analysis.

Part 1: Achieving Diffraction-Quality Crystals – A Comparative Overview

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[4][5] For this compound derivatives, which often possess moderate polarity and varying substitution patterns, several techniques can be employed. The choice of method is causal, depending on the compound's solubility, stability, and the quantity of material available.

Common Crystallization Methodologies: A Head-to-Head Comparison
MethodPrincipleIdeal Scenario for 2-ThiazolidinonesAdvantagesLimitations
Slow Evaporation A solution at near-saturation is allowed to stand, and the solvent slowly evaporates, increasing the solute concentration to the point of supersaturation and nucleation.[4][6]The compound is stable at room temperature and a suitable solvent with a moderate boiling point (e.g., ethanol, acetonitrile, ethyl acetate) is known.Simple setup, requires minimal material, effective for initial screening.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast. Solvent may co-crystallize.[6]
Vapor Diffusion A concentrated drop of the compound solution is equilibrated via the vapor phase with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent).[4][7][8]High-value compounds with limited material. Allows for fine-tuning of the equilibration rate by varying solvents.Highly controlled, slow approach to supersaturation, often yields high-quality crystals. Requires only milligrams of sample.[7]Can be slower than other methods. Finding the right solvent/anti-solvent pair can require extensive screening.[9]
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]The compound is sensitive to temperature changes, and a suitable solvent/anti-solvent pair with different densities is available.Excellent for heat-sensitive compounds. The diffusion rate can be controlled by the diameter of the tube.Requires careful setup to avoid mixing. Can be difficult to scale and may require more material.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.The compound's solubility is significantly temperature-dependent in a specific solvent.Good for large-scale crystallization. The cooling rate can be precisely controlled.Requires a compound to be thermally stable. Rapid cooling can lead to twinning or small crystals.

The causality behind selecting a method is critical. For a novel this compound derivative with unknown solubility, starting with slow evaporation from a range of solvents is a pragmatic first step. If this yields only microcrystalline powder, vapor diffusion is the logical next choice due to its fine control over the rate of crystallization.[7]

Part 2: A Validated Workflow for this compound Structure Determination

This section details a self-validating experimental protocol, from crystal mounting to final structure refinement. Each step is designed to ensure data quality and structural accuracy.

Experimental Workflow Diagram

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Solvent Screening Crystallization Crystallization Purification->Crystallization Solvent Screening Crystal_Selection Select & Mount Crystal Data_Collection Data_Collection Crystal_Selection->Data_Collection X-ray Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Indexing & Integration Structure_Solution Structure_Solution Data_Processing->Structure_Solution SHELXS/Direct Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement SHELXL Validation Validation Structure_Refinement->Validation Structural_Analysis Structural_Analysis Validation->Structural_Analysis Conformation, Packing Deposition Deposition Structural_Analysis->Deposition CSD/PDB

Caption: End-to-end workflow for this compound crystallographic analysis.

Step-by-Step Experimental Protocol

Objective: To obtain the single-crystal X-ray structure of a representative compound, (R)-3-phenyl-2-(trichloromethyl)thiazolidin-4-one.

Materials:

  • Synthesized and purified this compound derivative (>99% purity).

  • Crystallization solvents (e.g., acetone, hexane).

  • Glass vials (0.5 mL and 4 mL).

  • Stereomicroscope with polarizing filters.

  • MiTeGen MicroMounts™.

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with a Mo or Cu X-ray source and a temperature control system.

Methodology:

  • Crystallization (Vapor Diffusion):

    • Rationale: This method provides slow, controlled crystal growth, which is ideal for obtaining high-quality, single crystals suitable for diffraction.[7]

    • Procedure:

      • Dissolve ~5-10 mg of the compound in a minimal amount of acetone (~0.2 mL) in a small (0.5 mL) vial.

      • Place this inner vial inside a larger (4 mL) vial containing ~1 mL of hexane (the anti-solvent).

      • Seal the outer vial with a cap and leave it undisturbed at room temperature.

      • Monitor for crystal growth over several days. Colorless, block-like crystals should form.

  • Crystal Selection and Mounting:

    • Rationale: A single, well-formed crystal without cracks or satellite growths is essential for collecting clean diffraction data.[10] Mounting in oil prevents dehydration and damage.

    • Procedure:

      • Place a drop of paratone-N oil on a glass slide.

      • Under a stereomicroscope, transfer a few crystals into the oil.

      • Select a crystal with sharp edges and uniform extinction under cross-polarized light, ideally between 0.1-0.3 mm in all dimensions.

      • Using a MicroMount™, carefully pick up the selected crystal and secure it.

      • Immediately transfer the mounted crystal to the diffractometer's goniometer head and place it into the cold stream (typically 100 K). The low temperature minimizes thermal motion, leading to higher-resolution data.[11]

  • Data Collection:

    • Rationale: The goal is to measure the intensities of as many unique reflections as possible to build a complete picture of the electron density.

    • Procedure:

      • Center the crystal in the X-ray beam.

      • Collect a few initial frames to determine the unit cell parameters and crystal quality.[12]

      • Based on the unit cell, devise a data collection strategy (e.g., a series of omega and phi scans) to ensure high completeness and redundancy of the data.

      • Collect the full dataset. For small molecules, data to a resolution of at least 0.84 Å is required for publication.[11]

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction images are processed to generate a list of reflection indices (h,k,l) and their corresponding intensities, which is then used to solve the phase problem and generate an initial structural model.

    • Procedure:

      • Integrate the raw data using software like SAINT. This process locates the diffraction spots and calculates their integrated intensities.

      • Apply corrections for absorption (e.g., multi-scan with SADABS).

      • Determine the space group using software like XPREP or POINTLESS.[11]

      • Solve the structure using direct methods or dual-space algorithms, typically with a program like SHELXT or SHELXS.[11][13] This will generate an initial model of the non-hydrogen atoms.

  • Structure Refinement:

    • Rationale: The initial atomic model is refined against the experimental data to improve the fit and determine precise atomic coordinates and displacement parameters.

    • Procedure:

      • Perform initial cycles of least-squares refinement using SHELXL.[14]

      • Examine the difference Fourier map to locate missing atoms or identify spurious peaks.

      • Assign atom types (C, N, O, S, Cl) and refine anisotropically. Anisotropic refinement allows atoms to vibrate differently in different directions, providing a more accurate model.

      • Add hydrogen atoms to the model using a riding model (AFIX instructions in SHELXL), where their positions are geometrically calculated and refined with the heavy atoms they are attached to.[11]

      • Continue refinement until the model converges, indicated by minimal shifts in atomic positions and low R-factors (R1 < 5% is a good target for high-quality data).

Part 3: Comparative Structural Analysis of 2-Thiazolidinones

The true power of crystallography lies in comparing related structures to understand substituent effects on conformation and crystal packing. A search of the Cambridge Structural Database (CSD) is an authoritative way to place a new structure in the context of known analogues.[15][16]

Key Structural Parameters for Comparison

When analyzing this compound structures, the following parameters are critical:

  • Ring Conformation: Five-membered rings are not planar and adopt puckered conformations to relieve eclipsing strain.[17][18] Thiazolidinones typically adopt an envelope conformation, where one atom (often S1 or C5) is out of the plane of the other four.[19] The degree of puckering can be quantified by torsion angles.

  • Substituent Orientation: The orientation of substituents at C2 and N3 (axial vs. equatorial, pseudo-axial vs. pseudo-equatorial) is crucial for molecular recognition.

  • Intermolecular Interactions: Hydrogen bonds (e.g., N-H···O=C), C-H···O interactions, and π-π stacking often dictate the crystal packing, influencing physical properties like solubility and melting point.[19][20]

Logical Diagram for Conformational Analysis

G Start Refined Crystal Structure (.cif) Torsion Calculate Ring Torsion Angles (e.g., C5-S1-C2-N3) Start->Torsion Puckering Determine Puckering (Envelope vs. Twist) Torsion->Puckering Quantifies non-planarity Substituents Analyze Substituent Positions (Pseudo-axial/Pseudo-equatorial) Puckering->Substituents Defines steric environment Interactions Identify Intermolecular Interactions (H-bonds, π-stacking) Substituents->Interactions Comparison Compare with CSD Analogs Interactions->Comparison Rationalizes packing

Caption: Logic flow for analyzing key structural features of a this compound.

Quantitative Data Comparison

The table below compares key geometric parameters for two published 2-trichloromethyl-thiazolidin-4-one derivatives, demonstrating the subtle influence of a para-substituent on the phenyl ring.

ParameterC10H8Cl3NOS (1)[19]C10H7Cl4NOS (2)[19]Causality/Insight
Space Group P2₁/c (monoclinic)P-1 (triclinic)A simple substituent change significantly alters the crystal packing and symmetry.
Thiazolidinone Conformation Envelope (S1 is flap)Envelope (S1 is flap)The core ring conformation is conserved, suggesting it is an intrinsically stable feature.
S1 Displacement from Plane (Å) 0.35 (2)0.35 (2)The degree of puckering is identical, reinforcing the conformational stability of the ring.
Dihedral Angle (Thiazolidinone/Phenyl) 48.72 (11)°48.42 (9)°The relative orientation of the rings is largely unaffected by the para-chloro group.
Key Intermolecular Interaction C—H···OC—H···OBoth structures are stabilized by similar 'head-to-tail' hydrogen bonds, forming chains.

Data sourced from Nuriye et al. (2018).[19]

Part 4: Navigating Common Challenges

  • Polymorphism: A single compound can crystallize in multiple forms (polymorphs) with different packing arrangements and physical properties.[21][22] This is a major concern in the pharmaceutical industry, as a more stable, less soluble polymorph can emerge unexpectedly (a "disappearing polymorph").[23]

    • Mitigation Strategy: A thorough polymorph screen is essential. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, and techniques) and analyzing the resulting solids by Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

  • Twinning: This occurs when two or more separate crystal lattices are intergrown in a symmetrical way. Twinning can complicate data processing and refinement.

    • Mitigation Strategy: Careful selection of a non-twinned crystal is the best approach. If unavoidable, modern refinement software contains routines to model and refine twinned data.

  • Poor Crystal Quality: Issues like small crystal size, high mosaicity, or disorder can lead to weak diffraction and poor-resolution data.

    • Mitigation Strategy: Re-screening crystallization conditions is paramount. Trying different techniques (e.g., switching from evaporation to vapor diffusion), using additives, or employing slower growth rates can improve crystal quality.

Conclusion

X-ray crystallography provides an unparalleled, atom-level view of this compound structures. This guide demonstrates that a successful analysis is not a linear process but a cycle of controlled crystallization, meticulous data collection, and insightful comparative analysis. By understanding the causality behind experimental choices—from selecting a crystallization method that matches a compound's properties to interpreting the subtle shifts in dihedral angles—researchers can fully leverage this powerful technique. The resulting structural knowledge is fundamental to rational drug design, transforming promising scaffolds into optimized therapeutic agents.

References

  • Solve a small-molecule structure - CCP4 wiki. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. Available from: [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995–2010. Available from: [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved January 12, 2026, from [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995–2010. Available from: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 12, 2026, from [Link]

  • Nuriye, A., Yennawar, H., Cannon, K., & Tierney, J. (2018). Crystal structures of two thiazolidinone derivatives bearing a trichloromethyl substituent at the 2-position. Acta Crystallographica Section E, Crystallographic Communications, 74(Pt 10), 1510–1514. Available from: [Link]

  • Hargreaves, A. L., et al. (2014). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Crystal Growth & Design, 14(4), 2056–2072. Available from: [Link]

  • ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Available from: [Link]

  • Price, S. L. (2020). Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Crystal Growth & Design, 20(3), 1507-1519. Available from: [Link]

  • Lambert, J. B., Papay, J. J., Khan, S. A., Kappauf, K. A., & Magyar, E. S. (1974). Conformational Analysis of Five-Membered Rings. Journal of the American Chemical Society, 96(19), 6112–6118. Available from: [Link]

  • Pitzer, K. S., & Donath, W. E. (1959). Conformations of Five-Membered Rings. Journal of the American Chemical Society, 81(13), 3213–3218. Available from: [Link]

  • Wouters, J., & Ooms, F. (2001). Small molecule crystallography in drug design. Current Pharmaceutical Design, 7(7), 529–545. Available from: [Link]

  • Nuriye, A., Yennawar, H., Cannon, K., & Tierney, J. (2018). Crystal structures of two thiazolidinone derivatives bearing a trichloromethyl substituent at the 2-position. Acta Crystallographica Section E Crystallographic Communications. Available from: [Link]

  • am Ende, C. W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1775–1788. Available from: [Link]

  • Clabbers, M. T. B., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals, 11(11), 1369. Available from: [Link]

  • S. J. T. (2022). Investigating polymorphism in small molecules using three-dimensional electron diffraction. Diva-portal.org. Available from: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved January 12, 2026, from [Link]

  • am Ende, C. W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1775–1788. Available from: [Link]

  • Xiao, Y., et al. (2024). Current trends and advancements in crystallization and single-crystal structural analysis of small molecules. Coordination Chemistry Reviews, 505, 216035. Available from: [Link]

  • Ambrus, R., et al. (2021). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Pharmaceutics, 13(10), 1547. Available from: [Link]

  • Urakami, K., et al. (2018). Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. Journal of Pharmaceutical Sciences, 107(1), 226-232. Available from: [Link]

  • Guide for crystallization. (n.d.). Retrieved January 12, 2026, from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Thorson, M. R., et al. (2013). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Crystal Growth & Design, 13(2), 526-531. Available from: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

  • Vigorita, V., et al. (2003). Chemistry and biological activity of thiazolidinones. Chemical Reviews, 103(1), 323-344. Available from: [Link]

  • The Motivated Engineer. (2023, February 5). Identifying Peaks in X-Ray Diffraction Data: A Step-by-Step Guide | MOF peak finding | 2023 [Video]. YouTube. Available from: [Link]

  • The Biotech Bro. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. Available from: [Link]

  • Harris, K. D. M. (2021). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. NMR Crystallography: From Structure to Function. Available from: [Link]

  • Stephenson, G. A., & Thomas, L. H. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Available from: [Link]

  • Universal Lab. (2024). Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software. Retrieved January 12, 2026, from [Link]

  • Sharma, R. K. (2018, June 19). XRD(Data analysis) [Video]. YouTube. Available from: [Link]

  • CCDC. (n.d.). Conformations of Rings. Retrieved January 12, 2026, from [Link]

  • Reusch, W. (n.d.). Ring Conformations. In Virtual Textbook of Organic Chemistry. Michigan State University. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Disappearing polymorph. Retrieved January 12, 2026, from [Link]

  • Eliel, E. L. (1972). Conformational Analysis in Heterocyclic Systems: Recent Results and Applications. Accounts of Chemical Research, 5(9), 297-304. Available from: [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved January 12, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available from: [Link]

  • Wang, Z., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. Journal of Medicinal Chemistry, 58(2), 1019-1035. Available from: [Link]

  • Kumar, D., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(18), 4189. Available from: [Link]

  • Karakas, D., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(15), 4785. Available from: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 12, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the Cytotoxicity of 2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-thiazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2] For researchers and drug development professionals, accurately assessing the cytotoxic potential of novel this compound derivatives is a critical step in identifying promising therapeutic leads. This guide provides an in-depth comparison of common methodologies, supporting experimental data for selected derivatives, and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale Behind Cytotoxicity Assessment

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death, typically quantified by the half-maximal inhibitory concentration (IC50).[3] This initial screening provides a quantitative measure of a compound's potency and helps in prioritizing candidates for further development. Beyond simple cell death, a thorough assessment delves into the mechanism of action, elucidating whether the compound triggers apoptosis (programmed cell death) or necrosis (uncontrolled cell death), which has significant implications for its therapeutic potential and potential side effects.

Comparative Cytotoxicity of this compound Derivatives

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The structure-activity relationship (SAR) is crucial, with modifications to the thiazolidinone core significantly influencing potency and selectivity.[1][4] For instance, the introduction of different aryl groups can enhance anticancer activity.[4][5] Below is a comparative summary of the cytotoxic activity of several this compound derivatives from recent literature.

DerivativeTarget Cell LineAssayIC50 (µM)Reference
2-phenylimino-4-thiazolidinone derivative (4a)HCT 116 (Colon Carcinoma)Not SpecifiedNot Specified[5]
2-phenylimino-4-thiazolidinone derivative (4b)HEPG2 (Hepatocellular Carcinoma)Not SpecifiedNot Specified[5]
Paracyclophanyl thiazolidinone-based compound (7)RPMI-8226 (Leukemia)Not Specified1.61[4][5]
Paracyclophanyl thiazolidinone-based compound (7)SR (Leukemia)Not Specified1.11[4][5]
2,3-diaryl-4-thiazolidinone derivative (12a)A549 (Lung Cancer)Not SpecifiedSub-micromolar[4][5]
2,3-diaryl-4-thiazolidinone derivative (12b)MDA-MB-231 (Breast Cancer)Not SpecifiedSub-micromolar[4][5]
Thiazolidine-4-one with 5-nitrofuran-2-yl substituent (39)MDA-MB-231 (Breast Cancer)Not Specified1.9[6]
Isatin-based thiazolidin-4-one derivative (28b)HepG2, MCF-7, HT-29Not SpecifiedComparable to Doxorubicin[6]
2-imino-4-thiazolidinone derivative (7k)B16F10 (Melanoma)Not Specified3.4-7[7]
2-imino-4-thiazolidinone derivative (7m)B16F10 (Melanoma)Not Specified3.4-7[7]
2-imino-4-thiazolidinone derivative (7n)B16F10 (Melanoma)Not Specified3.4-7[7]

Core Experimental Workflows for Cytotoxicity Assessment

A multi-faceted approach employing a combination of assays is recommended for a comprehensive evaluation of cytotoxicity. This typically involves an initial screen for cell viability, followed by assays to determine the mode of cell death.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Compound Treatment of Cancer Cell Lines B MTT or WST-1 Assay A->B C Determine IC50 Values B->C D LDH Release Assay C->D Compounds of Interest E Caspase-3/7 Activity Assay C->E Compounds of Interest F Mitochondrial Membrane Potential Assay (e.g., Rhodamine 123) C->F Compounds of Interest G Correlate Assay Results D->G E->G F->G H Elucidate Cytotoxic Mechanism (Apoptosis vs. Necrosis) G->H

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.[3][8]

  • Compound Treatment: Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).[3] Perform serial dilutions to obtain the desired concentrations. Replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[3] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][8] Incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8] Gently shake the plate for 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[14]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[12][14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[14]

  • Data Analysis: The amount of color formation is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Apoptosis Assessment: Caspase-3/7 Activity Assay

Activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[15][16][17] Assays to measure the activity of these executioner caspases provide strong evidence for apoptosis induction.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.[18] This substrate is typically a peptide containing the DEVD sequence, which is specifically cleaved by activated caspase-3/7.[16][19]

  • Incubation: Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction.

  • Signal Measurement: Measure the resulting luminescent or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Delving Deeper: Investigating the Mitochondrial Pathway of Apoptosis

Many cytotoxic compounds, including some this compound derivatives, induce apoptosis through the intrinsic or mitochondrial pathway. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).

G A This compound Derivative B Mitochondrial Outer Membrane Permeabilization A->B C Loss of Mitochondrial Membrane Potential (ΔΨm) B->C D Release of Cytochrome c B->D E Apoptosome Formation D->E F Activation of Caspase-9 E->F G Activation of Caspase-3/7 F->G H Apoptosis G->H

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Mitochondrial Membrane Potential Assessment: Rhodamine 123 Assay

Rhodamine 123 is a cell-permeable cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to their negative membrane potential.[20][21] A decrease in ΔΨm results in the release of Rhodamine 123 from the mitochondria and a corresponding decrease in fluorescence intensity.[20][21]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Rhodamine 123 Staining: After compound treatment, remove the medium and incubate the cells with a low concentration of Rhodamine 123 (e.g., 50 nM) for a short period (e.g., 10-30 minutes).[22][23]

  • Washing: Wash the cells with PBS or a suitable buffer to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[23] The excitation and emission wavelengths for Rhodamine 123 are typically around 507 nm and 529 nm, respectively.[20]

  • Data Analysis: A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Conclusion

The assessment of the cytotoxicity of this compound derivatives requires a systematic and multi-parametric approach. By combining robust cell viability assays with specific mechanistic assays, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. The protocols and comparative data presented in this guide serve as a valuable resource for drug development professionals seeking to identify and characterize novel anticancer agents based on the promising this compound scaffold.

References

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023-02-28). [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. Scribd. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2025-07-07). [Link]

  • Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. PubMed. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Cytotoxicity Detection Kit (LDH) From Roche Applied Science. Biocompare Product Review. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. [Link]

  • Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. PubMed. [Link]

  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... ResearchGate. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • Novel thiazolidines: Synthesis, antiproliferative properties and 2D-QSAR studies | Request PDF. ResearchGate. [Link]

  • Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry. PubMed. [Link]

  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies | Request PDF. ResearchGate. [Link]

  • Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021-12-05). [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of 2-Thiazolidinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazolidinone scaffold is a cornerstone, a privileged structure that has given rise to a multitude of compounds with diverse and potent biological activities.[1] This five-membered heterocyclic ring system, containing a sulfur and a nitrogen atom, can be derivatized at various positions, but the very core of its identity—the position of the carbonyl group—defines its fundamental properties and, consequently, its therapeutic potential.[2] The primary isomers, 2-thiazolidinone, 4-thiazolidinone, and 5-thiazolidinone, while structurally similar, are not created equal. The subtle shift of a carbonyl group dramatically alters the molecule's electronics, stereochemistry, and reactivity, leading to distinct pharmacological profiles.[3]

This guide provides an in-depth, head-to-head comparison of these key this compound isomers. We will dissect their physicochemical properties, spectroscopic signatures, and reported biological activities, supported by experimental data and detailed protocols. This document is designed for researchers, scientists, and drug development professionals to serve as a practical reference for navigating the nuances of the thiazolidinone isomeric landscape.

Physicochemical Properties: The Foundation of Biological Fate

The position of the carbonyl group in the thiazolidinone ring directly influences the molecule's polarity, hydrogen bonding capacity, and overall stability. These factors, in turn, govern critical pharmacokinetic properties such as solubility and membrane permeability.[4] While extensive comparative data on the parent isomers is sparse, we can infer their properties from their structures and the behavior of their derivatives.

PropertyThis compound4-Thiazolidinone5-Thiazolidinone
Molecular Formula C₃H₅NOSC₃H₅NOSC₃H₅NOS
Molecular Weight 103.14 g/mol 103.14 g/mol 103.14 g/mol
Structure
Predicted LogP -0.53-0.53-0.53
Predicted pKa (acidic) 13.3410.9611.45
Predicted pKa (basic) -4.29-2.83-3.31
General Solubility Unsubstituted 4-thiazolidinones are relatively soluble in water, with solubility decreasing with substitution.[3]Generally soluble in polar organic solvents.Expected to be soluble in polar organic solvents.

Note: Predicted values are computationally derived and may vary from experimental results.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.[5]

Materials:

  • This compound isomer

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Vortex mixer

  • Thermostatted shaker

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the this compound isomer to a known volume of PBS (pH 7.4) in a glass vial to create a suspension.

  • Seal the vial and place it in a thermostatted shaker at 25°C for 24 hours to allow the system to reach equilibrium.

  • After 24 hours, visually inspect the vial to ensure that solid material is still present.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with a suitable mobile phase (e.g., 50:50 water:acetonitrile).

  • Prepare a series of standard solutions of the isomer of known concentrations.

  • Analyze the standard solutions and the diluted sample by HPLC to determine the concentration of the dissolved isomer.

  • Calculate the aqueous solubility of the isomer in mg/mL or µM.

Diagram of the Shake-Flask Solubility Assay Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess isomer to PBS (pH 7.4) prep2 Create a suspension prep1->prep2 equil1 Seal vial and shake at 25°C for 24h prep2->equil1 equil2 Ensure solid is still present equil1->equil2 analysis1 Filter supernatant (0.22 µm filter) equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC against standards analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[6]

Materials:

  • This compound isomer

  • 0.1 M HCl

  • 0.1 M NaOH

  • Deionized water

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Dissolve a known amount of the this compound isomer in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution.

  • Record the initial pH of the solution.

  • Gradually add small, known volumes of 0.1 M HCl or 0.1 M NaOH from a burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has changed significantly.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

Diagram of the Potentiometric Titration Workflow

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve isomer in deionized water setup2 Immerse pH electrode setup1->setup2 titrate1 Add known volumes of titrant (HCl or NaOH) setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 Stir continuously analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Identify the midpoint of the curve analysis1->analysis2 analysis3 pKa = pH at the midpoint analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis: Fingerprinting the Isomers

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the this compound isomers.[7] The position of the carbonyl group and the adjacent heteroatoms gives rise to characteristic signals in their respective spectra.

Spectroscopic DataThis compound4-Thiazolidinone5-Thiazolidinone
IR (C=O stretch, cm⁻¹) ~1670-1690~1690-1710~1720-1740
¹H NMR (δ, ppm) CH₂-S: ~3.3-3.5 (t), CH₂-N: ~3.7-3.9 (t), NH: ~7.5-8.5 (br s)CH₂-S: ~3.8-4.0 (s), NH: ~8.0-9.0 (br s)CH₂-S: ~3.9-4.1 (s), NH: ~8.0-9.0 (br s)
¹³C NMR (δ, ppm) C=O: ~170-175, CH₂-S: ~30-35, CH₂-N: ~45-50C=O: ~170-175, CH₂-S: ~35-40, C-2: ~50-55C=O: ~175-180, CH₂-S: ~35-40, C-2: ~50-55

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.[8][9]

The key differentiating features are the splitting patterns in ¹H NMR for this compound (two triplets) versus the singlets for the methylene protons in 4- and 5-thiazolidinone. The carbonyl stretch in the IR spectrum is also expected to shift to higher wavenumbers as it moves away from the nitrogen atom.

Synthesis of this compound Isomers

A variety of synthetic routes to thiazolidinones have been reported, often involving cyclocondensation reactions.[1] Below are representative synthetic schemes for each parent isomer.

Synthesis of this compound:

G 2-Aminoethanethiol 2-Aminoethanethiol This compound This compound 2-Aminoethanethiol->this compound + Phosgene or equivalent G Amine + Aldehyde/Ketone + Thioglycolic Acid Amine + Aldehyde/Ketone + Thioglycolic Acid 4-Thiazolidinone 4-Thiazolidinone Amine + Aldehyde/Ketone + Thioglycolic Acid->4-Thiazolidinone [H⁺] or catalyst

Caption: One-pot synthesis of a 4-thiazolidinone derivative. [10] Synthesis of 5-Thiazolidinone:

G Thioamide + α-Halo Ester Thioamide + α-Halo Ester 5-Thiazolidinone 5-Thiazolidinone Thioamide + α-Halo Ester->5-Thiazolidinone Base

Caption: General synthesis of a 5-thiazolidinone derivative. [3]

Comparative Biological Activities

The thiazolidinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. [11]The isomeric form of the core often dictates the specific activity and potency.

Isomer CoreReported Biological Activities of DerivativesExample Compound and Activity
This compound BRD4 bromodomain inhibitors, potential anticancer agents. [2]A this compound derivative was identified as a fragment hit for BRD4 bromodomain.
4-Thiazolidinone Antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiviral. [12][13]Certain 4-thiazolidinone derivatives show potent antimicrobial activity with MIC values in the low micromolar range. [10]
5-Thiazolidinone Used in the chemistry of dyes, with some reports of biological activity. [2]Less explored for biological activity compared to the other isomers.
Proposed Signaling Pathway for a Hypothetical 4-Thiazolidinone Anticancer Agent

Many small molecule anticancer drugs function by inhibiting protein kinases involved in cell proliferation and survival pathways. The diagram below illustrates a hypothetical mechanism where a 4-thiazolidinone derivative inhibits a key kinase in a cancer signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Apoptosis Apoptosis Kinase1->Apoptosis TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 4-Thiazolidinone Derivative Inhibitor->Kinase1 Inhibits Inhibitor->Apoptosis

Caption: A hypothetical signaling pathway illustrating the inhibition of a protein kinase by a 4-thiazolidinone derivative, leading to apoptosis.

Experimental Protocol: Comparative In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [14] Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of each this compound isomer in complete medium.

  • Remove the old medium from the cells and add 100 µL of the isomer dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value for each isomer.

Diagram of the MTT Assay Workflow for Isomer Comparison

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture1 Seed MCF-7 cells in 96-well plates culture2 Incubate for 24h culture1->culture2 treat1 Treat cells with serial dilutions of isomers culture2->treat1 treat2 Incubate for 48h treat1->treat2 assay1 Add MTT solution and incubate for 4h treat2->assay1 assay2 Solubilize formazan with DMSO assay1->assay2 assay3 Read absorbance at 570 nm assay2->assay3 analysis1 Calculate % cell viability assay3->analysis1 analysis2 Determine IC50 values for each isomer analysis1->analysis2

Caption: Workflow for the comparative evaluation of this compound isomer cytotoxicity using the MTT assay.

Conclusion

The positional isomerism of the this compound core is a critical determinant of its physicochemical and biological properties. While 4-thiazolidinone derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities, the 2- and 5-thiazolidinone isomers remain less explored but hold significant potential. This guide provides a foundational comparison of these isomers, highlighting the importance of considering the carbonyl position in the design of new therapeutic agents. By providing standardized protocols, we hope to facilitate further research into the direct, head-to-head comparison of these versatile scaffolds, ultimately leading to the development of more potent and selective drugs.

References

Sources

Safety Operating Guide

Introduction: The Imperative for Proper 2-Thiazolidinone Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. Proper chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Thiazolidinone (CAS: 2682-49-7), ensuring the safety of your personnel and compliance with environmental regulations.

This compound is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and drug development.[1] While essential for research, its disposal is governed by its specific chemical hazards and regulations under the U.S. Environmental Protection Agency (EPA). This compound is classified as harmful if swallowed and a serious eye irritant.[2][3] Furthermore, it is subject to reporting under the Toxic Substances Control Act (TSCA), which specifies requirements for its handling and disposal.[4][5]

The following procedures are designed to provide a clear, logical framework for managing this compound waste, from the point of generation to its final disposition by a licensed professional service.

PART 1: Hazard Assessment and Waste Characterization

The cornerstone of any disposal plan is a thorough understanding of the material's hazards. This dictates how the waste must be classified and handled.

1.1. GHS Hazard Profile

This compound is not explicitly listed as a P- or U-series hazardous waste by the EPA, meaning its classification is determined by its characteristics.[6][7] However, its known toxicological properties require that it be managed as a hazardous waste. The Globally Harmonized System (GHS) provides the following classifications:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

The EPA also notes that the substance may cause internal organ effects (blood, liver, kidney) and potential developmental or maternal effects, reinforcing the need for cautious handling and disposal.[4][5]

1.2. RCRA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9] Based on its GHS profile, this compound waste must be managed as a toxic hazardous waste .

PART 2: On-Site Waste Management and Segregation Protocol

This protocol outlines the procedural steps for safely accumulating this compound waste within the laboratory.

Step 2.1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to prevent direct contact and exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[2][10]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[10]

  • Respiratory Protection: When handling the solid powder, work in a well-ventilated area or chemical fume hood to avoid dust formation.[2][10]

Step 2.2: Waste Minimization The most effective disposal strategy begins with minimizing waste generation.

  • Purchase and use only the amount of this compound required for your experiments.[8][11]

  • Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[11]

Step 2.3: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect un-used or expired this compound powder, along with grossly contaminated items like weigh boats or gloves, in a dedicated solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless their compatibility is confirmed.[12]

  • Contaminated Labware: Disposable labware (pipette tips, tubes) that is not grossly contaminated can be disposed of in a separate container. Empty chemical containers must be triple rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[13] The defaced, rinsed container can then be disposed of as regular glass or plastic waste.[13]

Step 2.4: Containerization and Labeling All waste must be collected in appropriate and clearly labeled containers.

  • Container Selection: Use containers that are in good condition and compatible with this compound. Plastic is often preferred for its durability.[11][14] Ensure the container has a tight-sealing lid.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[14] The label must also clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[14] The date of first waste accumulation must also be on the label.

Step 2.5: Storage in a Satellite Accumulation Area (SAA) Generated waste must be stored safely in a designated SAA within the lab.

  • The SAA must be at or near the point of waste generation.[8][11]

  • Keep the waste container closed at all times except when adding waste.[8][11][14] This prevents the release of vapors and protects the lab environment.

  • Store the this compound waste container with secondary containment (e.g., a spill tray) to mitigate leaks.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][11] Once a container is full, it must be removed by Environmental Health & Safety (EH&S) within three days.[8][14]

PART 3: Disposal Pathway Workflow

The following diagram illustrates the complete lifecycle for this compound waste, from generation to final disposal. This workflow ensures a compliant and safe process.

G This compound Disposal Workflow cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EH&S) cluster_final Final Disposition gen 1. Waste Generation (Solid, Liquid, Contaminated Items) assess 2. Hazard Assessment (Review SDS & Regulations) gen->assess seg 3. Segregation & Containerization (Use Compatible, Closed Containers) assess->seg label_node 4. Labeling ('Hazardous Waste', Full Chemical Names, %) seg->label_node store 5. Storage in SAA (At Point of Generation, Secondary Containment) label_node->store pickup 6. Request EH&S Pickup (When Container is Full) store->pickup consolidate 7. Consolidation & Manifesting (Waste is moved to Central Accumulation Area) pickup->consolidate vendor 8. Transfer to Licensed Disposal Vendor consolidate->vendor dispose 9. Final Disposal Method (High-Temperature Incineration) vendor->dispose

Caption: Workflow for the compliant disposal of this compound waste.

PART 4: Recommended Final Disposal Method

Based on the chemical nature of this compound and guidance from safety data sheets, the recommended and most environmentally sound disposal method is high-temperature incineration .

  • Methodology: The material should be processed by a licensed hazardous waste disposal facility in a chemical incinerator equipped with an afterburner and scrubber.[10] Some protocols suggest dissolving or mixing the material with a combustible solvent to facilitate complete destruction.[15]

  • Rationale: Incineration at high temperatures ensures the complete thermal decomposition of the organic molecule, breaking it down into less hazardous components like carbon dioxide, water, and oxides of nitrogen and sulfur. The scrubber system neutralizes these acidic gases before they are released into the atmosphere.

  • Action Required: As a researcher, your responsibility is to follow the on-site protocol (Part 2) and contact your institution's EH&S department for waste pickup.[11][14] They will manage the transfer to a licensed professional waste disposal service that can perform this incineration.[10]

PART 5: Emergency Procedures for Spills

In the event of an accidental release, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Assess the Spill: Determine the size and scope of the spill. Only personnel trained in hazardous spill cleanup should handle large or unmanageable spills.

  • Containment & Cleanup: For small, manageable spills, prevent further spread.[2] Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to collect the spilled material.

  • Disposal of Cleanup Debris: Sweep up the absorbent material and place it in a suitable, sealed container.[10] This container must be labeled as "HAZARDOUS WASTE" and include "this compound" and the absorbent material in the contents list. Manage this waste through your institution's EH&S department.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • University of Pennsylvania, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES," UPenn EHRS. [Link]

  • University of Canterbury, "Laboratory Chemical Waste Handling and Disposal Guidelines," University of Canterbury. [Link]

  • Columbia University, "Hazardous Chemical Waste Management Guidelines," Columbia Research. [Link]

  • Unknown Source, "Laboratory Waste Management Guidelines". [Link]

  • Ace Waste, "Properly Managing Chemical Waste in Laboratories". [Link]

  • Capot Chemical Co., Ltd., "MSDS of this compound". [Link]

  • National Center for Biotechnology Information, "this compound | C3H5NOS | CID 97431," PubChem. [Link]

  • Electronic Code of Federal Regulations, "40 CFR 721.10002 -- this compound," eCFR. [Link]

  • National Institute of Standards and Technology, "this compound," NIST WebBook. [Link]

  • U.S. Environmental Protection Agency, "Hazardous Waste Listings," EPA. [Link]

  • U.S. Environmental Protection Agency, "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes," EPA. [Link]

Sources

Navigating the Safe Handling of 2-Thiazolidinone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of various biologically active compounds, 2-Thiazolidinone is a valuable heterocyclic building block in drug discovery and development. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, in-depth technical and safety information, moving beyond mere procedural steps to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely with this compound.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound (CAS No. 2682-49-7) presents a clear hazard profile that necessitates specific precautions.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: ECHA C&L Inventory, PubChem[1][2]

The "Harmful if swallowed" classification underscores the importance of preventing ingestion, which can occur through direct contact or cross-contamination. The primary and most immediate risks during laboratory handling are serious eye irritation and potential skin and respiratory irritation. These hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles of this compound, preventing direct contact that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.Prevents skin contact, which can lead to irritation. Nitrile and Neoprene gloves generally offer good resistance to a range of chemicals, including many organic compounds.[3][4] Due to a lack of specific permeation data for this compound, it is crucial to change gloves immediately if contamination is suspected.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling large quantities, if dust is generated, or in poorly ventilated areas.[1]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Following these steps systematically will minimize exposure risks.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate a specific handling area (e.g., a chemical fume hood). gather_ppe 2. Assemble all necessary PPE. prep_area->gather_ppe gather_materials 3. Gather all required equipment and reagents. gather_ppe->gather_materials don_ppe 4. Don all required PPE. weigh 5. Weigh the solid this compound in the designated area. don_ppe->weigh transfer 6. Carefully transfer the compound to the reaction vessel. weigh->transfer dissolve 7. If dissolving, add solvent slowly to avoid splashing. transfer->dissolve decontaminate_tools 8. Decontaminate all non-disposable equipment. dispose_waste 9. Dispose of all waste according to the disposal plan. decontaminate_tools->dispose_waste doff_ppe 10. Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe wash_hands 11. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Figure 1: Step-by-step workflow for the safe handling of this compound.
Causality Behind Key Steps:
  • Designated Handling Area: Using a chemical fume hood is crucial as it provides engineering control to minimize inhalation exposure to any dust or aerosols that may be generated.[5][6]

  • Careful Weighing and Transfer: These steps are the most likely to generate airborne particles. Performing these actions slowly and deliberately reduces this risk.

  • Proper Doffing of PPE: The order in which you remove your PPE is critical to prevent transferring any chemical residue from your gloves or lab coat to your skin or personal clothing.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental spill or exposure.

Spill Response

For a small spill of solid this compound:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[7][8]

  • Don PPE: If not already wearing it, don all necessary PPE, including respiratory protection if there is a risk of airborne dust.

  • Contain and Clean: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[1][2]

  • Collect: Carefully scoop the absorbed material into a sealable container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same waste container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it according to the disposal plan.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Disposal_Plan cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal solid_waste 1. Solid Waste: Place in a clearly labeled, sealed container. liquid_waste 2. Liquid Waste: Collect in a compatible, sealed container. solid_waste->liquid_waste ppe_waste 3. Contaminated PPE: Double-bag and seal in a labeled container. liquid_waste->ppe_waste label_contents 4. Label all containers with 'Hazardous Waste' and the full chemical name. ppe_waste->label_contents store_safe 5. Store waste containers in a designated, secure area away from incompatible materials. label_contents->store_safe arrange_pickup 6. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. store_safe->arrange_pickup

Figure 2: A systematic approach to the disposal of this compound waste.

Self-Validating System for Waste Management:

  • Segregation: Never mix this compound waste with other waste streams unless compatibility has been confirmed.[9] This prevents unforeseen chemical reactions.

  • Secure Containment: All waste containers must be kept closed except when adding waste. This minimizes the release of vapors and prevents spills.[10]

  • Clear Labeling: Accurate labeling ensures that everyone who handles the waste is aware of its contents and associated hazards, preventing accidental mishandling.

  • Institutional Protocols: Always adhere to your institution's specific chemical waste disposal procedures. These are designed to comply with local, state, and federal regulations.[11][12]

By integrating these detailed safety and handling protocols into your laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • Spill Management Procedure. Texas A&M University-Texarkana. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available at: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • General Use SOP - Irritants. Stanford University Environmental Health & Safety. Available at: [Link]

  • Standard Operating Procedure - Particularly Hazardous Substances. Yale University Environmental Health & Safety. Available at: [Link]

  • MSDS of this compound. Capot Chemical Co., Ltd. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • Standard Operating Procedures for Laboratory Use of Chemicals. Cal Poly. Available at: [Link]

  • Standard Operating Procedure for Management of Hazardous Materials. University of Washington. Available at: [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiazolidinone
Reactant of Route 2
2-Thiazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.